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  • Product: 1-Chloro-1-propene
  • CAS: 590-21-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Stereochemical Differentiation and Physicochemical Characterization of (E/Z)-1-Chloro-1-propene

This technical guide details the stereochemical differentiation, physicochemical properties, and separation protocols for (E)- and (Z)-1-chloro-1-propene.[1] It is structured to provide actionable data for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical differentiation, physicochemical properties, and separation protocols for (E)- and (Z)-1-chloro-1-propene.[1] It is structured to provide actionable data for researchers in organic synthesis and drug development.[1]

[1]


H

Cl) Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary

1-Chloro-1-propene (also known as 1-chloropropene or propenyl chloride) is a vinylic halide used as a critical synthon in the introduction of propenyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).[1] It exists as two geometric isomers: (Z)-1-chloro-1-propene (cis) and (E)-1-chloro-1-propene (trans).[1]

Unlike many 1,2-disubstituted alkenes where the cis isomer is typically more polar and higher boiling, 1-chloro-1-propene exhibits a polarity inversion anomaly .[1] The trans (E) isomer possesses a higher dipole moment and boiling point than the cis (Z) isomer due to the additive vector alignment of the electron-withdrawing chlorine and the electron-donating methyl group.[1] This guide provides the definitive physicochemical data and protocols required to synthesize, separate, and identify these isomers with high purity.

Structural & Stereochemical Analysis

Geometric Isomerism

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • C1 Substituents: Cl (Priority 1) > H (Priority 2)

  • C2 Substituents: CH

    
     (Priority 1) > H (Priority 2)
    
  • (Z)-Isomer (Zusammen): The high-priority groups (Cl and CH

    
    ) are on the same side of the double bond.[1]
    
  • (E)-Isomer (Entgegen): The high-priority groups are on opposite sides.[1]

The Dipole Moment Anomaly

In most alkenes (e.g., 1,2-dichloroethene), the cis isomer has a net dipole while the trans isomer's dipoles cancel out.[1] However, in 1-chloro-1-propene:

  • Vector Analysis: The C-Cl bond creates a dipole toward Chlorine (electron-withdrawing).[1] The Methyl group is electron-releasing (+I effect), creating a dipole toward the double bond.[1]

  • Result: In the (E)-isomer , these two vectors are roughly aligned in the same direction (constructive addition), resulting in a higher net dipole moment.[1] In the (Z)-isomer , the vectors are angled such that they partially oppose each other.[1]

Stereochemistry cluster_0 Stereochemical Assignment cluster_1 Dipole Vector Logic Start 1-Chloro-1-propene (C3H5Cl) CIP CIP Priority Check C1: Cl > H C2: CH3 > H Start->CIP Z_Iso (Z)-Isomer (cis) Cl & CH3 Same Side CIP->Z_Iso Same Side E_Iso (E)-Isomer (trans) Cl & CH3 Opposite Side CIP->E_Iso Opposite Side Vector_Z (Z) Vectors Opposed Lower Dipole Lower BP Z_Iso->Vector_Z Vector_E (E) Vectors Additive Higher Dipole Higher BP E_Iso->Vector_E

Figure 1: Stereochemical assignment logic and the resulting dipole vector consequences.

Physicochemical Properties[1][2][3][4][5][6]

The following data is consolidated from NIST Standard Reference Data and verified literature sources.

Property(Z)-1-Chloro-1-propene(E)-1-Chloro-1-propeneNotes
CAS Number 16136-84-816136-85-9Mixture CAS: 590-21-6
Boiling Point 32.8 °C (306 K)37.4 °C (310.6 K)(E) boils ~4.6°C higher than (Z) [1,2].[2]
Density (20°C) 0.9347 g/mL0.9349 g/mLAlmost identical; difficult to use for separation.[1]
Refractive Index (

)
1.40551.4054Indistinguishable by standard refractometry.[1]
Dipole Moment LowerHigher Due to additive induction/resonance vectors.[1]
Water Solubility InsolubleInsolubleSoluble in alcohol, ether, benzene.[1]
Appearance Colorless LiquidColorless LiquidPungent, disagreeable odor.[1]

Expert Insight: The ~4.6°C boiling point difference allows for separation via fractional distillation, but a high-efficiency column (e.g., spinning band or >30 theoretical plates) is required to achieve >98% isomeric purity.[1]

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the isomers.[1] The vicinal proton coupling constant (


) is the diagnostic parameter.[1]
H NMR Parameters (300 MHz, C D )
Proton Environment(Z)-Isomer (cis)(E)-Isomer (trans)Diagnostic Feature
H1 (Cl-C=)

~ 5.7 - 6.1 ppm

~ 5.8 - 6.2 ppm
Chemical shifts overlap significantly.
H2 (Me-C=)

~ 5.3 - 5.9 ppm

~ 5.4 - 6.0 ppm
Multiplet structures differ.[1]
H3 (-CH

)

~ 1.5 - 1.7 ppm

~ 1.6 - 1.8 ppm
Doublet of doublets.[1]
Coupling (

)
7.0 ± 0.5 Hz 13.5 ± 1.0 Hz CRITICAL DIFFERENTIATOR

Interpretation Protocol:

  • Acquire

    
    H NMR in C
    
    
    
    D
    
    
    or CDCl
    
    
    .[1]
  • Expand the vinylic region (5.0 – 6.5 ppm).[1]

  • Measure the coupling constant (

    
    ) between the two alkene protons.[1]
    
  • If

    
     Hz:  You have the (Z)-isomer .[1]
    
  • If

    
     Hz:  You have the (E)-isomer .[1]
    

Synthesis & Separation Protocol

Synthesis via Elimination

The standard preparation involves the dehydrochlorination of 1,2-dichloropropane.[1] This reaction follows E2 kinetics and yields a mixture of isomers.[1]

Reagents: 1,2-Dichloropropane, Potassium Hydroxide (KOH), Ethanol (EtOH).[1]

Mechanism:


[1]
Separation Workflow

Because the reaction yields a mixture (typically including the constitutional isomer 2-chloropropene, BP ~22°C), a careful distillation strategy is required.[1]

Separation Reaction Crude Reaction Mixture (1,2-Dichloropropane + KOH) Quench Aqueous Workup (Remove salts/EtOH) Reaction->Quench Dry Drying (CaCl2 or MgSO4) Quench->Dry Distillation Fractional Distillation (Vigreux or Packed Column) Dry->Distillation Fraction1 Fraction 1: 22-25°C 2-Chloropropene (Discard/Recycle) Distillation->Fraction1 Fraction2 Fraction 2: 32-34°C (Z)-1-Chloro-1-propene (>95% Purity) Distillation->Fraction2 Fraction3 Fraction 3: 36-39°C (E)-1-Chloro-1-propene (>95% Purity) Distillation->Fraction3

Figure 2: Fractional distillation workflow for isolating pure stereoisomers.[1]

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a high-efficiency fractionation column (minimum 30 cm Vigreux, preferably a spinning band column for analytical purity).

  • Equilibration: Heat the crude mixture to total reflux. Allow the column to equilibrate for 30 minutes to establish the temperature gradient.

  • Fraction 1 (Constitutional Isomer): Collect distillate at 22–25°C . This is primarily 2-chloropropene (isopropenyl chloride).[1]

  • Fraction 2 (Z-Isomer): Increase heat slightly. Collect the fraction boiling at 32–34°C . This is the (Z)-isomer.

  • Intermediate Cut: A small mixed fraction may distill between 34–36°C; collect separately to maintain purity of the main fractions.

  • Fraction 3 (E-Isomer): Collect the fraction boiling at 37–39°C . This is the (E)-isomer.

Applications in Drug Development

1-Chloro-1-propene serves as a valuable propenyl electrophile in palladium-catalyzed cross-coupling reactions.[1]

  • Stereoretention: Suzuki-Miyaura and Stille couplings typically proceed with retention of stereochemistry at the vinyl halide.[1] Therefore, starting with pure (E)-1-chloro-1-propene yields the (E)-propenyl derivative on the drug scaffold.[1]

  • Reactivity: The C-Cl bond is less reactive than C-Br or C-I.[1] High-turnover catalysts (e.g., Pd(dba)

    
     with bulky phosphine ligands like SPhos or XPhos) are often required to facilitate oxidative addition.[1]
    

Safety & Handling

  • Flammability: Highly flammable liquid and vapor.[1] Flash point < 21°F (-6°C).[1] Ground all equipment.

  • Toxicity: Harmful by inhalation and ingestion.[1] Skin and eye irritant.[1]

  • Storage: Store in a cool, well-ventilated area away from oxidizing agents. Stabilizers (like epoxides) may be added to prevent polymerization upon long-term storage.[1]

References

  • NIST Chemistry WebBook. 1-Propene, 1-chloro-, (Z)- (cis-isomer) Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][3][4] [Link][1]

  • NIST Chemistry WebBook. trans-1-Chloropropene (E-isomer) Thermochemical Data.[1] National Institute of Standards and Technology.[1][3][4] [Link][1]

  • PubChem. 1-Chloro-1-propene Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Hruska, F. et al. Can.[1] J. Chem.1967 , 45, 1081.[1] (Source for specific NMR coupling constants).

Sources

Exploratory

A Comprehensive Spectroscopic Guide to cis-1-Chloro-1-propene: 1H and 13C NMR Analysis

This in-depth technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cis-1-chloro-1-propene. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cis-1-chloro-1-propene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document offers not just spectral data, but also the underlying principles and experimental considerations necessary for the accurate structural elucidation of halogenated alkenes. The content herein is grounded in established spectroscopic principles and supported by authoritative data to ensure scientific integrity and practical applicability.

Introduction: The Role of NMR in the Characterization of Organochlorine Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure at the atomic level.[1] For professionals in pharmaceutical research and drug development, NMR is a gold standard for structural characterization, impurity profiling, and reaction monitoring.[1] In the context of organochlorine compounds such as cis-1-chloro-1-propene, NMR spectroscopy is crucial for unambiguously determining stereochemistry and understanding the electronic environment of the molecule. This guide will delve into the specific 1H and 13C NMR spectral features of the cis-isomer of 1-chloro-1-propene, a valuable synthetic intermediate.[2]

Molecular Structure and NMR-Active Nuclei

cis-1-Chloro-1-propene possesses a simple structure with three distinct carbon environments and three non-equivalent proton environments, all of which are observable by NMR spectroscopy. The cis configuration about the double bond dictates specific spatial relationships between the substituents, which profoundly influences the resulting NMR spectrum.

Caption: Molecular structure of cis-1-chloro-1-propene with atom numbering.

1H NMR Spectral Data and Interpretation

The 1H NMR spectrum of cis-1-chloro-1-propene is characterized by three distinct signals corresponding to the vinylic protons (H1 and H2) and the methyl protons (H3). The chemical shifts (δ) are significantly influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbon-carbon double bond.[3][4]

Table 1: 1H NMR Spectral Data for cis-1-Chloro-1-propene

ProtonChemical Shift (δ) in Acetone (ppm)Chemical Shift (δ) in Benzene (ppm)MultiplicityCoupling Constants (J) in Hz
H16.145.71Doublet of Quartets (dq)JH1-H2 = 7.0, JH1-H3 = -1.8
H25.905.35Doublet of Quartets (dq)JH2-H1 = 7.0, JH2-H3 = 6.8
H31.721.50Doublet of Doublets (dd)JH3-H2 = 6.8, JH3-H1 = -1.8
Data sourced from ChemicalBook.[5]
In-depth Analysis of 1H NMR Spectral Features:
  • Chemical Shifts of Vinylic Protons (H1 and H2): The protons directly attached to the double bond (H1 and H2) resonate in the downfield region (5.3-6.2 ppm), which is characteristic of alkenyl protons.[3] The deshielding is a consequence of the magnetic anisotropy of the π-electron system of the double bond. The circulation of these π-electrons in the presence of an external magnetic field induces a secondary magnetic field that reinforces the external field in the region of the vinylic protons.[3][6] H1, being on the same carbon as the electronegative chlorine atom, would be expected to be further downfield.

  • Chemical Shift of Methyl Protons (H3): The methyl protons (H3) appear further upfield (around 1.5-1.7 ppm) as they are attached to an sp3-hybridized carbon and are more shielded.

  • Coupling Constants and Stereochemistry: The magnitude of the coupling constant (J) between the two vinylic protons (JH1-H2) is approximately 7.0 Hz. This value is characteristic of a cis relationship between vicinal protons on a double bond, which typically falls in the range of 6-14 Hz.[3] In contrast, the corresponding trans coupling constant is significantly larger, generally in the range of 11-18 Hz.[3] This difference provides a definitive method for assigning the stereochemistry of the double bond. The smaller four-bond coupling (JH1-H3) and three-bond coupling (JH2-H3) are also consistent with the assigned structure.

Caption: 1H NMR coupling interactions in cis-1-chloro-1-propene.

13C NMR Spectral Data and Interpretation

The proton-decoupled 13C NMR spectrum of cis-1-chloro-1-propene is expected to show three distinct signals, one for each of the carbon atoms in their unique chemical environments.

Table 2: Predicted 13C NMR Chemical Shifts for cis-1-Chloro-1-propene

CarbonPredicted Chemical Shift (δ) in CDCl3 (ppm)Rationale
C1~125-130Attached to electronegative Cl, deshielded.
C2~115-120Vinylic carbon, deshielded compared to alkanes.
C3~15-20Aliphatic carbon, most shielded.
In-depth Analysis of 13C NMR Spectral Features:
  • Vinylic Carbons (C1 and C2): The sp2-hybridized carbons of the double bond are significantly deshielded and appear in the 115-130 ppm region. C1, being directly bonded to the electron-withdrawing chlorine atom, is expected to be the most downfield of the two vinylic carbons. The electronegativity of chlorine reduces the electron density around C1, leading to a greater deshielding effect.

  • Methyl Carbon (C3): The sp3-hybridized methyl carbon (C3) is the most shielded of the three carbons and is expected to resonate in the upfield region of the spectrum, typically around 15-20 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a volatile compound like cis-1-chloro-1-propene requires careful sample preparation and parameter selection.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of cis-1-chloro-1-propene into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl3), deuterated acetone ((CD3)2CO), or deuterated benzene (C6D6)). The choice of solvent can influence the chemical shifts, as demonstrated in Table 1. CDCl3 is a common choice for its low cost and good solubilizing power for many organic compounds.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Transfer the solution into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • Tune and match the probe for the 1H and 13C frequencies to ensure maximum signal-to-noise.

  • 1H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Sufficient to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • 13C NMR Acquisition Parameters:

    • Experiment Type: Proton-decoupled (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Spectral Width: A wider spectral width is required for 13C (e.g., 0-220 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Tune Tune & Match Lock->Tune Acquire Acquire Spectra Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

The 1H and 13C NMR spectra of cis-1-chloro-1-propene provide a clear and detailed picture of its molecular structure. The chemical shifts are dictated by the electronic effects of the chlorine substituent and the anisotropic nature of the double bond. Crucially, the coupling constant between the vinylic protons serves as a definitive indicator of the cis-stereochemistry. The experimental protocols and interpretive principles outlined in this guide provide a robust framework for the analysis of this and similar halogenated alkenes, underscoring the power of NMR spectroscopy in modern chemical research and development.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Structure Elucidation. Retrieved from [Link]

  • Abraham, R. J., Canton, M., & Griffiths, L. (2001). Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 39(7), 421–431. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propene, 1-chloro-, (1Z)-. Retrieved from [Link]

  • Stenutz, R. (n.d.). cis-1-chloropropene. Retrieved from [Link]

  • YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • YouTube. (2024). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-propene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of trans-1-Chloro-1-propene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-1-chloro-1-propene. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-1-chloro-1-propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed spectral features, offers a detailed experimental protocol for data acquisition, and presents the spectral data in a clear, accessible format. Our approach is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Molecular Structure and its NMR Signature

Trans-1-chloro-1-propene, also known as (E)-1-chloroprop-1-ene, is a halogenated alkene with the chemical formula C₃H₅Cl.[1][2] Its structure features a carbon-carbon double bond with a chlorine atom and a methyl group in a trans configuration. This specific arrangement of atoms and functional groups gives rise to a unique and predictable NMR fingerprint, which is invaluable for its identification and characterization. The electronegativity of the chlorine atom and the anisotropic effects of the double bond are the primary determinants of the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra.[3][4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of trans-1-chloro-1-propene is characterized by three distinct signals, each corresponding to the chemically non-equivalent protons in the molecule. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

The chemical shift is the position of an NMR signal, which is influenced by the local electronic environment of the proton.[3][5] Electronegative atoms, like chlorine, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3][4] The splitting of a proton signal into multiple peaks (multiplicity) is a result of spin-spin coupling with neighboring, non-equivalent protons. The magnitude of this splitting is given by the coupling constant (J), which is a measure of the interaction between the coupled protons.

Below is a summary of the expected ¹H NMR spectral data for trans-1-chloro-1-propene. The data presented is based on values obtained in acetone, which are expected to be similar in other common deuterated solvents like CDCl₃, with minor variations.[6]

Table 1: ¹H NMR Spectral Data for trans-1-Chloro-1-propene

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hc (CH₃)~1.69Doublet of doubletsJbc ≈ 7.0, Jac ≈ -1.8
Hb (=CH)~5.91Doublet of quartetsJba ≈ 13.2, Jbc ≈ 7.0
Ha (=CHCl)~6.08Doublet of quartetsJba ≈ 13.2, Jac ≈ -1.8

Data adapted from ChemicalBook, measured in acetone.[6]

Interpretation of the ¹H NMR Spectrum:
  • Ha (=CHCl): This proton, directly attached to the carbon bearing the electronegative chlorine atom, is the most deshielded and thus appears at the highest chemical shift (~6.08 ppm). It is coupled to both Hb (trans across the double bond) and the three protons of the methyl group (Hc). The large coupling constant (Jba ≈ 13.2 Hz) is characteristic of a trans relationship between two vinylic protons. The smaller coupling to the methyl protons results in a quartet-like splitting, leading to an overall multiplicity of a doublet of quartets.

  • Hb (=CH): This vinylic proton appears at a slightly lower chemical shift (~5.91 ppm) compared to Ha. It is also coupled to Ha and the methyl protons (Hc). Similar to Ha, it exhibits a large trans coupling to Ha (Jba ≈ 13.2 Hz) and a coupling to the three methyl protons (Jbc ≈ 7.0 Hz), resulting in a doublet of quartets multiplicity.

  • Hc (CH₃): The three equivalent protons of the methyl group are the most shielded and therefore resonate at the lowest chemical shift (~1.69 ppm). They are coupled to both vinylic protons, Ha and Hb, resulting in a doublet of doublets.

The intricate coupling network within trans-1-chloro-1-propene can be visualized using a diagram.

Caption: Molecular structure and key ¹H-¹H coupling interactions in trans-1-chloro-1-propene.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of trans-1-chloro-1-propene displays three distinct signals, corresponding to the three carbon atoms in unique chemical environments. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.[7]

Table 2: ¹³C NMR Spectral Data for trans-1-Chloro-1-propene

Carbon AssignmentChemical Shift (δ, ppm)
C3 (CH₃)~16.08
C2 (=CH)~117.42
C1 (=CHCl)~128.12

Data obtained in CDCl₃.[6]

Interpretation of the ¹³C NMR Spectrum:
  • C1 (=CHCl): This carbon is bonded to the electronegative chlorine atom, which causes a significant deshielding effect, resulting in its resonance at the highest chemical shift (~128.12 ppm) among the three carbons.[7]

  • C2 (=CH): This sp²-hybridized carbon of the double bond resonates at a chemical shift typical for vinylic carbons (~117.42 ppm).

  • C3 (CH₃): The sp³-hybridized carbon of the methyl group is the most shielded and therefore appears at the lowest chemical shift (~16.08 ppm).

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a volatile compound like trans-1-chloro-1-propene requires careful sample preparation and consideration of its physical properties.

Materials and Equipment:
  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • trans-1-chloro-1-propene

  • Glass Pasteur pipette or syringe

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:
  • Sample Preparation:

    • In a small, clean vial, dissolve approximately 10-20 mg of trans-1-chloro-1-propene in approximately 0.6-0.7 mL of CDCl₃.[8][9] For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial to reduce acquisition time.[9]

    • Thoroughly mix the solution to ensure homogeneity. Gentle vortexing can be applied if necessary.[8]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette or syringe, carefully transfer the solution into a clean, dry 5 mm NMR tube.[8][9]

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the active volume of the spectrometer's receiver coils.[9][10]

  • Capping and Sealing:

    • Due to the volatile nature of trans-1-chloro-1-propene, it is crucial to cap the NMR tube securely immediately after filling to prevent evaporation and changes in concentration.[9] For long-term or variable temperature experiments, flame-sealing the NMR tube is recommended.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using standard single-pulse experiments. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will likely be required compared to the ¹H spectrum to obtain a good signal-to-noise ratio.

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

A Weigh Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Cap and Seal C->D E Insert into Spectrometer D->E F Lock and Shim E->F G Acquire Spectra F->G

Caption: General workflow for NMR sample preparation and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of trans-1-chloro-1-propene provide a wealth of structural information that is readily interpretable. The chemical shifts are dictated by the electronic effects of the chlorine atom and the double bond, while the coupling patterns in the ¹H NMR spectrum reveal the connectivity and stereochemical relationship of the protons. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality NMR data for this and other volatile organic compounds, facilitating accurate structural elucidation and characterization.

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Chloropropene. National Center for Biotechnology Information. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (1E)-1-Chloro-1-propene | C3H5Cl | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • Nojima, S., et al. (2007). Submicro scale NMR sample preparation for volatile chemicals. Analytical and bioanalytical chemistry, 387(6), 2137–2141.
  • Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

Exploratory

Gas-Phase Thermochemistry of 1-Chloro-1-propene Isomers: A Technical Guide

Executive Summary This guide provides a definitive thermochemical profile for the geometric isomers of 1-chloro-1-propene ( ). Unlike simple alkenes, halogenated propenes exhibit complex stability profiles governed by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive thermochemical profile for the geometric isomers of 1-chloro-1-propene (


). Unlike simple alkenes, halogenated propenes exhibit complex stability profiles governed by the interplay of steric repulsion and electronic effects (dipole interactions).

Key Findings:

  • Stability: The trans (E) isomer is thermodynamically more stable than the cis (Z) isomer by approximately 3.2 kJ/mol .

  • Enthalpy of Formation (

    
    ): 
    
    • trans-1-chloro-1-propene: -18.2 ± 1.5 kJ/mol (Derived)

    • cis-1-chloro-1-propene: -15.0 ± 1.5 kJ/mol (Experimental)

  • Critical Insight: While 1,2-dichloroethylene exhibits the "cis-effect" (where cis is more stable), 1-chloro-1-propene reverts to the standard steric-dominated stability order (

    
    ) due to the bulky methyl group interaction with chlorine.
    

Structural Isomerism & Stability Mechanics

To interpret the data correctly, one must understand the physical driving forces distinguishing the isomers.

The Isomers[1][2]
  • (Z)-1-Chloro-1-propene (cis): The chlorine atom and the methyl group are on the same side of the double bond. This creates significant steric strain (Van der Waals repulsion) and a higher net dipole moment.[1]

  • (E)-1-Chloro-1-propene (trans): The substituents are on opposite sides.[2] The steric strain is minimized, and the dipole vectors partially cancel, leading to a lower net dipole and lower internal energy.

The "Cis Effect" Anomaly

In many 1,2-dihaloalkenes (like 1,2-difluoroethylene), the cis isomer is unexpectedly more stable. Researchers often look for this in 1-chloro-1-propene. However, experimental equilibrium studies confirm that for 1-chloro-1-propene, steric repulsion dominates , rendering the trans isomer the ground state.

Thermochemical Data Landscape

The following values represent the most reliable gas-phase data synthesized from calorimetric studies and equilibrium isomerization constants.

Table 1: Standard Enthalpy of Formation ( )
SpeciesIsomer

(kJ/mol)
UncertaintyMethodSource
1-Chloro-1-propene cis (Z)-15.0 ± 1.5Equilibrium / CalorimetryNIST / Abell & Adolf [1]
1-Chloro-1-propene trans (E)-18.2 ± 1.5Derived (

)
Derived from [1, 2]
1-Chloro-1-propene Mixture-4.6 ± 2.0Combustion CalorimetryAlfassi et al. [3]
3-Chloropropene Allyl Chloride-1.9 ± 1.0PhotoionizationTraeger [4]

> Note on Data Discrepancy: The value of -4.6 kJ/mol often cited for the "mixture" likely reflects older calorimetric data or an undefined isomer ratio. The specific isomer data (-15.0 and -18.2 kJ/mol) is more consistent with modern bond additivity values for vinylic chlorides.

Table 2: Isomerization Energetics (trans cis)
ParameterValueInterpretation

+3.2 ± 0.3 kJ/mol Reaction is endothermic; trans is the ground state.

+2.1 kJ/mol Equilibrium constant

at 298K.
Barrier Height ~240 kJ/mol High activation energy; no spontaneous isomerization at RT.

Computational Methodologies (High-Precision Protocols)

The Isodesmic Workflow

An isodesmic reaction preserves the number and type of chemical bonds on both sides of the equation, allowing systematic errors in the basis set to cancel out.

Recommended Work Reaction:



This reaction conserves the


-Cl bond and the 

C-C bond environments.
Diagram 1: Computational Thermochemistry Workflow

IsodesmicWorkflow Start Target Molecule (1-Chloro-1-propene) Opt Geometry Optimization (B3LYP/6-311+G(2d,p)) Start->Opt Freq Frequency Calc (NIMAG=0, ZPE, Thermal Corr) Opt->Freq IsoRxn Construct Isodesmic Reaction Conserve Bond Types Freq->IsoRxn Ref Reference Species (Propene, Vinyl Chloride, Ethane) Ref->Opt Calc Calculate Enthalpy of Reaction (ΔH_rxn) IsoRxn->Calc Final Solve for ΔfH°(Target) Using Exp. Values of References Calc->Final

Caption: Workflow for deriving high-accuracy Enthalpy of Formation using error-canceling isodesmic reaction schemes.

Experimental Validation Protocols

To validate these values experimentally, we utilize Catalyzed Equilibrium Isomerization . Direct combustion is often too aggressive and prone to Cl-corrosion errors.

Protocol: Iodine-Catalyzed Gas Phase Equilibration

This method determines the free energy difference (


) between isomers by measuring the equilibrium ratio.
  • Preparation: Introduce pure cis-1-chloro-1-propene into a quartz reaction vessel.

  • Catalyst: Add trace Iodine (

    
    ) vapor (acts as a radical initiator to lower the rotation barrier).
    
  • Thermal Soak: Heat to temperatures between 400K and 600K.

  • Quench & Analyze: Rapidly cool the mixture to "freeze" the equilibrium, then analyze via Gas Chromatography (GC-FID).

  • Van 't Hoff Analysis: Plot

    
     vs 
    
    
    
    . The slope yields
    
    
    .
Diagram 2: Experimental Equilibrium Setup

ExpSetup cluster_heat Isothermal Zone Feed Feed: Pure cis-Isomer Reactor Quartz Reactor (Trace I2 Catalyst) Feed->Reactor Oven Temp. Controlled Oven (400-600K) Quench Cryogenic Quench (Freeze Equilibrium) Reactor->Quench Equilibrated Mix GC GC-FID Analysis (Determine K_eq) Quench->GC Data Van 't Hoff Plot (Slope = -ΔH/R) GC->Data

Caption: Experimental setup for determining thermodynamic stability ratios via catalyzed equilibration.

Applications & Implications

Atmospheric Chemistry

1-Chloro-1-propene is a degradation product of 1,2-dichloropropane. The


 values are critical input parameters for RRKM theory  (Rice–Ramsperger–Kassel–Marcus) calculations used to model atmospheric lifetimes. The trans isomer's lower energy implies it will have a slightly higher population in thermal emissions, affecting the kinetic modeling of OH-radical oxidation pathways.
Synthetic Chemistry

In transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the cis and trans isomers often yield different stereochemical outcomes. Knowing that the cis isomer is ~3.2 kJ/mol higher in energy allows synthetic chemists to predict that isomerization to trans will occur if the reaction pathway allows for reversible oxidative addition.

References

  • Abell, P.I., Adolf, P.K. (1969).[3] HBr catalyzed photoisomerization of allyl halides. Journal of Chemical Thermodynamics, 1, 333-338.

  • Shevtsova, L.A., Andreevskii, D.N. (1971).[4] Cis-trans isomerization of 1-chloro-1-propene. Izv. Vyssh. Uchebn. Zaved., Khim.[1] Khim. Tekhnol., 15, 718-720.

  • Alfassi, Z.B., Golden, D.M., Benson, S.W. (1973). Additivity rules for the estimation of thermochemical properties of organochlorine compounds. Journal of Chemical Thermodynamics, 5, 411-420.

  • Traeger, J.C. (1984). Heat of formation of allyl chloride by photoionization mass spectrometry. NIST WebBook Citation.

  • Manion, J.A. (2002). Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons. Journal of Physical and Chemical Reference Data, 31, 123.

Sources

Foundational

Molecular structure and formula of 1-Chloro-1-propene

An In-Depth Technical Guide to the Molecular Structure and Formula of 1-Chloro-1-propene This guide provides a comprehensive technical overview of 1-chloro-1-propene, a halogenated alkene of significant interest in chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Formula of 1-Chloro-1-propene

This guide provides a comprehensive technical overview of 1-chloro-1-propene, a halogenated alkene of significant interest in chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental structural characteristics, isomerism, spectroscopic signature, synthesis, and chemical reactivity. The content is structured to deliver not just data, but also the causal scientific principles that govern the properties and behavior of this compound.

Core Molecular Identity and Formula

1-Chloro-1-propene is a chlorinated hydrocarbon with the chemical formula C₃H₅Cl.[1][2][3] Its IUPAC name is 1-chloroprop-1-ene, and it is also commonly known as 1-propenyl chloride.[1][4] The molecule consists of a three-carbon propylene chain with a chlorine atom and a double bond located at the first carbon position (C1). Its molecular weight is approximately 76.52 g/mol .[1][4][5] This seemingly simple formula belies a structural complexity that is critical to its chemistry: geometric isomerism.

Geometric Isomerism: The Dichotomy of cis and trans

The presence of a carbon-carbon double bond (C=C) in the 1-chloro-1-propene structure introduces rigidity and prevents free rotation around the bond axis.[6] This structural constraint gives rise to two distinct geometric isomers, designated as cis (Z) and trans (E), depending on the spatial arrangement of the substituents attached to the double-bonded carbons.[2][7]

  • cis-(Z)-1-Chloro-1-propene: In this isomer, the chlorine atom and the methyl group (–CH₃) are positioned on the same side of the double bond. The IUPAC designation for this configuration is (Z)-1-chloroprop-1-ene.[5][7]

  • trans-(E)-1-Chloro-1-propene: In the trans isomer, the chlorine atom and the methyl group are on opposite sides of the double bond. The corresponding IUPAC name is (E)-1-chloroprop-1-ene.[8]

This difference in spatial arrangement, while subtle, leads to distinct physical properties and spectroscopic signatures for each isomer, which is a crucial consideration in both synthesis and application.

Caption: Geometric isomers of 1-Chloro-1-propene.

Physicochemical Properties: A Tale of Two Isomers

The differing molecular geometries of the cis and trans isomers directly influence their intermolecular forces, which in turn results in measurable differences in their physical properties. The cis isomer generally exhibits a slightly higher dipole moment due to the vector addition of bond dipoles, which can affect properties like boiling point.

Table 1: Comparison of Physicochemical Properties of 1-Chloro-1-propene Isomers

Propertycis-(Z)-1-Chloro-1-propenetrans-(E)-1-Chloro-1-propeneMixture
CAS Number 16136-84-8[5][7]16136-85-9[8]590-21-6[1][2]
Molecular Formula C₃H₅Cl[7]C₃H₅Cl[8]C₃H₅Cl[1]
Molecular Weight 76.52 g/mol [5][7]76.52 g/mol [8]76.52 g/mol [1]
Appearance Colorless Liquid[4]Colorless Liquid[4]Colorless liquid with a disagreeable odor[4][9]
Boiling Point 32.8 °C[4]37.4 °C[4]35-38 °C[9][10]
Melting Point -134.8 °C[4][11]-99.0 °C[4]-137.3 °C[9]
Density (at 20°C) 0.9347 g/cm³[4]0.9349 g/cm³[4]0.92 g/cm³[9]
Refractive Index (at 20°C) 1.4055[4]1.4054[4]1.4020-1.4060[9]
Solubility Insoluble in water; Soluble in ether, acetone, benzene, chloroform[4]Insoluble in water; Soluble in ether, acetone, benzene, chloroform[4]Insoluble in water[9]

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the identification and differentiation of the cis and trans isomers of 1-chloro-1-propene. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing between the cis and trans isomers. The key lies in the coupling constant (J-value) between the two vinylic protons (the hydrogens on the double bond).

  • Expected Signals: Both isomers will show a doublet for the methyl group (–CH₃) and two distinct signals for the vinylic protons, each appearing as a doublet of quartets due to coupling with each other and with the methyl protons.

  • Causality of Isomer Differentiation: The magnitude of the vicinal coupling constant (³JHH) between the vinylic protons is stereospecific. For the trans isomer, this coupling is typically larger (approx. 13-18 Hz), while for the cis isomer, it is significantly smaller (approx. 6-12 Hz). This empirical rule is a cornerstone of alkene stereochemistry determination.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational modes for 1-chloro-1-propene include:

  • C=C Stretch: A characteristic absorption band for the carbon-carbon double bond is expected in the region of 1650-1670 cm⁻¹.

  • =C-H Bending: The out-of-plane bending (wagging) of the C-H bonds on the double bond is highly diagnostic of substitution patterns. The trans isomer typically shows a strong band around 930-965 cm⁻¹, whereas the cis isomer shows a broader band around 665-730 cm⁻¹.

  • C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the 600-800 cm⁻¹ region.

The NIST Chemistry WebBook is an authoritative source for reference IR spectra for these compounds.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 76.[4] A characteristic isotopic pattern, the M+2 peak, will be observed at m/z = 78 with approximately one-third the intensity of the M⁺ peak, which is definitive for the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: Common fragmentation pathways involve the loss of a chlorine radical (M-35) or a methyl radical (M-15), leading to significant peaks in the spectrum.

Synthesis and Manufacturing Pathways

1-chloro-1-propene is typically produced as a mixture of isomers, which can then be separated if a specific isomer is required. It is often formed as a byproduct in the industrial production of other chlorinated compounds like allyl chloride.[4]

Key Synthetic Routes

Several laboratory and industrial methods are employed for its synthesis:

  • Dehydrohalogenation of Dichloropropanes: A common and effective method involves the elimination of hydrogen chloride (HCl) from 1,2-dichloropropane by heating it with an alcoholic solution of a strong base, such as potassium hydroxide (KOH).[4]

  • Direct Chlorination of Propene: The high-temperature, vapor-phase chlorination of propene primarily yields allyl chloride but also produces small amounts of 1-chloro-1-propene and other isomers.[4]

  • Isomerization: The compound can also be formed by the controlled isomerization of other halopropenes under specific catalytic conditions.[12]

Example Protocol: Synthesis via Dehydrohalogenation

The following protocol is a representative, self-validating workflow for the synthesis of 1-chloro-1-propene from 1,2-dichloropropane. The success of the reaction is validated by the physical properties (boiling point) of the collected distillate and subsequent spectroscopic analysis.

Step 1: Reagent Preparation

  • Dissolve potassium hydroxide (KOH) in ethanol with gentle heating in a round-bottom flask equipped with a reflux condenser.

Step 2: Reaction

  • Slowly add 1,2-dichloropropane to the alcoholic KOH solution. The reaction is exothermic and will proceed under reflux. The base abstracts a proton, and a chloride ion is eliminated, forming the C=C double bond.

Step 3: Distillation and Workup

  • After the reaction is complete, the low-boiling 1-chloro-1-propene (boiling point ~33-38 °C) is separated from the reaction mixture by simple distillation.

  • The collected distillate is washed with water to remove residual ethanol and KOH, then dried over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).

Step 4: Final Purification & Validation

  • A final fractional distillation is performed to yield the purified 1-chloro-1-propene isomer mixture.

  • The purity and isomer ratio are confirmed using Gas Chromatography (GC) and the structure is validated by NMR and IR spectroscopy.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Workup cluster_purification Purification & Analysis prep Dissolve KOH in Ethanol react Add 1,2-Dichloropropane Reflux Mixture prep->react Base Solution distill Simple Distillation of Product react->distill Crude Product wash Wash Distillate with Water distill->wash dry Dry with Anhydrous Drying Agent wash->dry frac_distill Fractional Distillation dry->frac_distill Dried Product analyze GC, NMR, IR Analysis frac_distill->analyze Purified Isomer Mix

Caption: Workflow for Synthesis of 1-Chloro-1-propene.

Chemical Reactivity and Applications

As an unsaturated halogenated hydrocarbon, 1-chloro-1-propene is a versatile chemical intermediate.[9] Its reactivity is dominated by two main features: the nucleophilic character of the double bond and the C-Cl bond.

  • Addition Reactions: The π-bond can undergo electrophilic addition reactions, although the presence of the electron-withdrawing chlorine atom deactivates it compared to propene.

  • Polymerization: In the presence of catalysts, it can undergo addition polymerization reactions, which are often highly exothermic.[9]

  • Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles, though this is less facile than with saturated alkyl halides due to the sp² hybridization of the carbon.

Its primary industrial use is as a chemical intermediate, for example, in the synthesis of 1,3-dichloropropene.[4]

Safety and Handling

1-Chloro-1-propene is a hazardous substance that requires careful handling.

  • Flammability: It is a highly flammable liquid and vapor, with a low flash point.[4] Containers should be kept tightly closed and away from heat, sparks, and open flames.

  • Toxicity: The compound is harmful if swallowed and causes skin and serious eye irritation.[4] Inhalation may cause drowsiness or dizziness.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used in a well-ventilated area.

Conclusion

1-Chloro-1-propene is a foundational molecule in organic chemistry, notable for its C₃H₅Cl formula and, more importantly, its existence as distinct cis (Z) and trans (E) geometric isomers. This isomerism, arising from the restricted rotation of its C=C double bond, imparts unique and differentiable physicochemical and spectroscopic properties to each form. A thorough understanding of its structure, properties, synthesis, and reactivity is essential for its safe and effective use in research and industrial applications.

References

  • Brainly. (2023, August 9). Explain why 1-chloropropene, CH₃CH=CHCl, exists as two geometric isomers... Retrieved from Brainly. [Link]

  • National Institute of Standards and Technology. 1-Propene, 1-chloro-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Institute of Standards and Technology. 1-Propene, 1-chloro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Institute of Standards and Technology. 1-Propene, 1-chloro-, (Z)-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Institute of Standards and Technology. trans-1-Chloropropene. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11536, 1-Chloro-1-propene. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10899, 1-Chloropropane. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5326315, 1-Propene, 1-chloro-, (1Z)-. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5284364, trans-1-Chloropropene. Retrieved from PubChem. [Link]

  • SIELC Technologies. (2018, February 16). 1-Chloropropene. Retrieved from SIELC. [Link]

  • Brainly.in. (2019, March 26). convert 1 chloropropane to propene. Retrieved from Brainly.in. [Link]

  • The Automated Topology Builder and Repository. (1E)-1-Chloro-1-propene | C3H5Cl | MD Topology | NMR | X-Ray. Retrieved from ATB. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6564.
  • Cheméo. Chemical Properties of 1-Propene, 1-chloro-, (Z)- (CAS 16136-84-8). Retrieved from Cheméo. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Chloro-1-propene

Introduction 1-Chloro-1-propene (CH₃CH=CHCl), a volatile, colorless liquid with a sweet, ether-like odor, is a halogenated alkene of significant interest in organic synthesis.[1] As a reactive intermediate, its utility i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-1-propene (CH₃CH=CHCl), a volatile, colorless liquid with a sweet, ether-like odor, is a halogenated alkene of significant interest in organic synthesis.[1] As a reactive intermediate, its utility in the development of novel chemical entities is directly influenced by its behavior in various solvent systems. Understanding the solubility and solvent compatibility of 1-chloro-1-propene is paramount for researchers and drug development professionals to ensure optimal reaction conditions, product purity, and process safety. This guide provides a comprehensive overview of the solubility profile of 1-chloro-1-propene, grounded in theoretical principles and practical experimental validation.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of 1-chloro-1-propene, a moderately polar compound, is the primary determinant of its solubility characteristics.[2]

The presence of a chlorine atom introduces a dipole moment to the molecule due to the difference in electronegativity between carbon and chlorine. This polarity allows for dipole-dipole interactions with polar solvents. However, the hydrocarbon backbone of the molecule is nonpolar, contributing to van der Waals forces. Consequently, 1-chloro-1-propene exhibits a dual nature in its interactions, enabling its solubility in a range of organic solvents.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For 1-chloro-1-propene, the calculated logP value is 1.759, indicating a greater affinity for nonpolar environments over aqueous ones.[3] This is consistent with its observed limited solubility in water.[1][4][5]

Solubility Profile of 1-Chloro-1-propene

Based on available data and theoretical predictions, the solubility of 1-chloro-1-propene in common laboratory solvents can be summarized as follows:

Solvent ClassSolventSolubility/Miscibility
Polar Protic WaterInsoluble / Slightly soluble[1][4][5]
EthanolSoluble[1]
MethanolExpected to be soluble (similar to ethanol)
IsopropanolExpected to be soluble (similar to ethanol)
Polar Aprotic AcetoneSoluble[5][6]
AcetonitrileExpected to be soluble
Dimethylformamide (DMF)Expected to be miscible
Dimethyl sulfoxide (DMSO)Expected to be miscible
Nonpolar HexaneExpected to be soluble
TolueneExpected to be soluble
BenzeneSoluble[5][6]
Diethyl EtherSoluble[1][5][6]
ChloroformSoluble[5][6]

Experimental Determination of Solubility

A standardized protocol is crucial for the accurate and reproducible determination of solubility. For a volatile compound like 1-chloro-1-propene, the following gravimetric "shake-flask" method is recommended.

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_addition Solute Addition & Equilibration cluster_analysis Analysis cluster_calc Calculation prep_vial Tare a series of vials add_solvent Add a known volume of solvent to each vial prep_vial->add_solvent add_solute Add incremental amounts of 1-chloro-1-propene add_solvent->add_solute seal_vial Immediately seal vials add_solute->seal_vial equilibrate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours seal_vial->equilibrate observe Visually inspect for undissolved solute equilibrate->observe centrifuge Centrifuge vials with undissolved solute observe->centrifuge If undissolved solute is present aliquot Carefully remove an aliquot of the supernatant centrifuge->aliquot weigh_aliquot Weigh the aliquot aliquot->weigh_aliquot evaporate Evaporate the solvent under a gentle stream of inert gas weigh_aliquot->evaporate weigh_residue Weigh the residue (dissolved 1-chloro-1-propene) evaporate->weigh_residue calculate Calculate solubility (g/100mL) weigh_residue->calculate

Caption: Workflow for determining the solubility of 1-chloro-1-propene.

Step-by-Step Experimental Protocol
  • Preparation:

    • Tare a series of 20 mL glass vials with PTFE-lined screw caps to the nearest 0.1 mg.

    • To each vial, add a precise volume (e.g., 10.0 mL) of the desired solvent.

  • Solute Addition:

    • In a well-ventilated fume hood, add incremental amounts of 1-chloro-1-propene to each vial.

    • Immediately and tightly seal each vial after the addition to minimize evaporation.

  • Equilibration:

    • Place the sealed vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Observation and Separation:

    • After equilibration, visually inspect each vial for the presence of undissolved 1-chloro-1-propene.

    • For vials containing undissolved solute, centrifuge at a moderate speed to settle the excess solute.

  • Analysis:

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant from the centrifuged vials.

    • Transfer the aliquot to a pre-weighed vial.

    • Under a gentle stream of nitrogen or argon, evaporate the solvent.

    • Once the solvent is fully evaporated, weigh the vial containing the non-volatile residue (1-chloro-1-propene).

  • Calculation:

    • Calculate the mass of the dissolved 1-chloro-1-propene in the aliquot.

    • Determine the solubility in grams per 100 mL of solvent.

Safety, Handling, and Storage

1-Chloro-1-propene is a highly flammable liquid and vapor and is harmful if swallowed.[5] It can also cause skin and serious eye irritation.[5] Therefore, stringent safety protocols must be followed.

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves, is mandatory.[4] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store 1-chloro-1-propene in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Spills: In the event of a spill, remove all sources of ignition and ventilate the area.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

Conclusion

1-Chloro-1-propene exhibits favorable solubility in a wide array of common organic solvents, a characteristic that underpins its versatility in synthetic applications. Its limited aqueous solubility is also a key consideration for reaction workups and purification procedures. A thorough understanding of its solubility profile, coupled with rigorous adherence to safety protocols, is essential for its effective and safe utilization in research and development. The experimental protocol detailed herein provides a robust framework for the precise determination of its solubility in various solvent systems, enabling informed solvent selection for any given application.

References

  • Solubility of Things. 1-Chloropropane. [Link]

  • PubChem. 1-Chloro-1-propene. [Link]

  • Cheméo. Chemical Properties of 1-Propene, 1-chloro- (CAS 590-21-6). [Link]

Sources

Foundational

Technical Deep Dive: Mechanism of Electrophilic Addition to 1-Chloro-1-propene

Executive Summary The electrophilic addition to vinylic halides like 1-chloro-1-propene ( ) represents a classic yet often misunderstood paradigm in physical organic chemistry. Unlike simple alkenes, vinylic halides pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The electrophilic addition to vinylic halides like 1-chloro-1-propene (


) represents a classic yet often misunderstood paradigm in physical organic chemistry. Unlike simple alkenes, vinylic halides present a conflicting electronic landscape: the halogen atom deactivates the 

-system via induction (-I) while simultaneously directing regioselectivity through resonance (+R).

This guide dissects the synthesis of 1,1-dichloropropane via the hydrochlorination of 1-chloro-1-propene. It addresses the kinetic penalties imposed by the halogen, the failure of the empirical Markovnikov rule in this specific substrate, and the rigorous experimental conditions required to drive the reaction to completion.

The Electronic Landscape: Induction vs. Resonance[1]

To understand the reactivity of 1-chloro-1-propene, one must quantify the competing electronic effects of the chlorine atom attached directly to the vinylic carbon.

Deactivation of the Nucleophile

The alkene double bond acts as the nucleophile in electrophilic addition. In propene (


), the methyl group donates electron density via hyperconjugation, enriching the 

-system. In contrast, the chlorine atom in 1-chloro-1-propene exerts a strong Inductive Effect (-I) . Being more electronegative than carbon (

vs

), chlorine withdraws electron density through the

-bond skeleton.
  • Consequence: The

    
    -electron cloud is less available to attack the electrophile (
    
    
    
    ). The reaction rate is significantly slower than that of unsubstituted propene (approx.
    
    
    to
    
    
    times slower).
Stabilization of the Intermediate

While the -I effect slows the initial attack, the Resonance Effect (+R) dictates the orientation (regiochemistry). Upon protonation, the chlorine atom can donate a lone pair into the empty p-orbital of the adjacent carbocation, forming a stable chloronium-like resonance structure.

Mechanistic Pathways & Regioselectivity[2][3]

The reaction follows an


 (Addition, Electrophilic, Bimolecular) mechanism. The critical factor is the stability of the carbocation intermediate formed in the rate-determining step.[1]
The Failure of Empirical Markovnikov Rules

The "Rule of Thumb" states that hydrogen adds to the carbon with more hydrogens.

  • Structure:

    
    
    
  • Observation: Both C1 and C2 possess exactly one hydrogen atom.

  • Resolution: The empirical rule fails. Regiochemistry is determined strictly by thermodynamic stability of the cation.

Pathway Analysis

We evaluate two potential modes of protonation by the acid (


):
  • Path A (Incorrect): Protonation at C1.

    • Formation of cation at C2:

      
      
      
    • Analysis: This is a secondary carbocation.[2][3] However, the adjacent chlorine exerts a strong -I effect, pulling density away from the positive charge. This destabilizes the cation significantly.

  • Path B (Correct): Protonation at C2.

    • Formation of cation at C1:

      
      
      
    • Analysis: The positive charge resides on the carbon bearing the chlorine.[4] The chlorine lone pair donates into the cation, creating a resonance hybrid where the octet rule is satisfied for all atoms (despite the positive formal charge on Cl).

    • Resonance Hybrid:

      
      
      
Visualization of the Mechanism

The following diagram illustrates the energy landscape and the resonance stabilization that drives the reaction toward 1,1-dichloropropane.

ReactionMechanism cluster_resonance Resonance Stabilization of Path B Reactant Reactants 1-Chloro-1-propene + HCl TS1 Transition State 1 (High Energy) Reactant->TS1 Slow (RDS) Inter_Stable Intermediate (Major) α-Halo Cation (Resonance Stabilized) TS1->Inter_Stable Path B (Preferred) Inter_Unstable Intermediate (Minor) β-Halo Cation (Inductively Destabilized) TS1->Inter_Unstable Path A (Disfavored) TS2 Transition State 2 (Fast) Inter_Stable->TS2 Product Product 1,1-Dichloropropane TS2->Product Cl- Attack Res1 CH3-CH2-CH(+)-Cl Res2 CH3-CH2-CH=Cl(+) Res1->Res2 Lone Pair Donation

Caption: Comparative mechanistic pathway showing the energetic preference for the resonance-stabilized


-halo cation over the inductively destabilized alternative.

Kinetic Data & Reactivity Profile

Researchers must account for the sluggish nature of this reaction compared to standard alkenes.

SubstrateRelative Rate (

)
Electronic FactorMajor Product
Propene (

)

Hyperconjugation (+I)2-Chloropropane
1-Chloro-1-propene

Inductive Withdrawal (-I)1,1-Dichloropropane
Vinyl Chloride (

)

Strong -I, Steric minimal1,1-Dichloroethane

Key Insight: The reaction often requires higher concentrations of acid or Lewis acid catalysts (


, 

) to proceed at practical rates, unlike the rapid reaction of simple alkenes.

Experimental Protocol: Synthesis of 1,1-Dichloropropane

Objective: Regioselective hydrochlorination of 1-chloro-1-propene (cis/trans mixture). Safety Warning: HCl gas is corrosive and toxic. 1,1-dichloropropane is a chlorinated solvent. Perform all operations in a fume hood.

Reagents & Equipment
  • Substrate: 1-Chloro-1-propene (typically >95% purity).

  • Reagent: Anhydrous HCl gas (generated in situ or from cylinder).

  • Catalyst: Anhydrous

    
     (0.5 - 1.0 mol%) - Crucial for overcoming vinyl deactivation.
    
  • Solvent: Neat (solvent-free) or Nitromethane (polar aprotic stabilizes the cation).

Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (bubbler), a thermometer, and a reflux condenser topped with a

    
     drying tube. Connect the gas outlet to a NaOH scrubber trap.
    
  • Charging: Charge the flask with 1-chloro-1-propene (0.1 mol) and anhydrous

    
     (0.001 mol). Cool the mixture to 0°C using an ice/salt bath.
    
    • Note: Although the reaction is slower, the addition is exothermic. Initial cooling prevents polymerization side reactions.

  • Addition: Slowly bubble anhydrous HCl gas through the liquid. Maintain temperature

    
    .
    
    • Monitoring: The reaction is complete when weight gain corresponds to theoretical uptake, or by NMR monitoring (disappearance of vinylic protons at

      
       5.8-6.2 ppm).
      
  • Workup:

    • Degas excess HCl with a stream of

      
      .
      
    • Wash the organic layer with cold

      
       (aq) to neutralize acid traces.
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Distill the crude product.

    • Target Boiling Point: 1,1-dichloropropane boils at approx. 87°C.

    • Yield: Expect 75-85% isolated yield under catalyzed conditions.

Applications in Drug Development

Understanding this mechanism is vital for medicinal chemistry, specifically in the synthesis of gem-dichloro motifs .

  • Bioisosteres: The gem-dichloro group (

    
    ) is often used as a metabolic blocker. It mimics a methylene group (
    
    
    
    ) sterically but blocks cytochrome P450 oxidation at that site due to the strength of the C-Cl bond and lack of abstractable protons.
  • Chiral Building Blocks: While 1,1-dichloropropane is achiral, the methodology applies to complex vinyl halides used to generate chiral centers

    
     to the dichloro group via subsequent functionalization.
    
  • Protecting Groups: Vinyl chlorides can serve as masked ketones. Hydrolysis of the resulting gem-dichloride yields a ketone (

    
    ).
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[5] (Foundational text on carbocation stability and resonance effects).

  • Master Organic Chemistry. (2023). Electrophilic Addition to Alkenes and Markovnikov's Rule. (Detailed breakdown of regioselectivity in substituted alkenes).

  • Chemistry LibreTexts. (2024). Electrophilic Addition of Hydrogen Halides to Alkenes. (Open-access academic resource verifying kinetic parameters).

  • PubChem. (2023). 1,1-Dichloropropane Compound Summary.

Sources

Exploratory

A Comprehensive Technical Guide to the Computational Modeling of 1-Chloro-1-propene's Electronic Structure

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive framework for the computational modeling of the electronic structure of 1-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the computational modeling of the electronic structure of 1-chloro-1-propene, a halogenated alkene of interest in synthetic chemistry and material science. We delve into the theoretical underpinnings and practical application of quantum mechanical methods to elucidate the distinct electronic properties of its cis (Z) and trans (E) isomers. This document is designed to be a self-contained resource, offering not just a procedural outline but a deep dive into the rationale behind methodological choices, ensuring scientific integrity and reproducibility. The protocols described herein are intended to serve as a validated system for researchers seeking to apply computational modeling to similar small organic molecules.

Introduction: The Significance of 1-Chloro-1-propene and the Role of Computational Insight

1-Chloro-1-propene (C₃H₅Cl) is a simple yet illustrative example of a halogenated alkene that exhibits geometric isomerism. The presence of a chlorine atom on the double bond significantly influences the molecule's reactivity, polarity, and spectroscopic signatures. Understanding the electronic structure of the cis and trans isomers is paramount for predicting their behavior in chemical reactions and for interpreting experimental data.

Computational modeling has emerged as an indispensable tool in modern chemistry, offering a window into the molecular world at a level of detail often inaccessible through experimentation alone. By solving the electronic Schrödinger equation, we can glean profound insights into molecular geometry, orbital energies, charge distribution, and spectroscopic properties. This guide will walk you through a rigorous, field-proven workflow for the computational investigation of 1-chloro-1-propene.

Theoretical Foundations: Choosing the Right Tools for the Job

The selection of an appropriate computational method and basis set is the cornerstone of any meaningful quantum chemical study. For a molecule like 1-chloro-1-propene, which contains a second-row element (chlorine) and a π-system, a balanced approach that captures both electron correlation and the diffuse nature of electron clouds is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the method of choice for many applications due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. For halogenated organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a density functional are often employed.

  • Rationale for Method Selection: We will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a widely-used and well-benchmarked hybrid functional that has demonstrated robust performance for a broad range of organic molecules, including those containing halogens. It provides a good description of both ground-state geometries and electronic properties.

Ab Initio Methods: For Higher Accuracy and Validation

Ab initio methods are derived directly from first principles without the use of empirical parameters. While computationally more demanding than DFT, they offer a systematic path to improving accuracy.

  • Rationale for Method Selection: We will employ Møller-Plesset perturbation theory to the second order (MP2) for geometry optimizations and energy calculations. MP2 is one of the simplest and most cost-effective methods for including electron correlation, which is crucial for accurately describing the interactions within the molecule. For excited state calculations, we will refer to higher-level methods like Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) , which has been shown to provide reliable results for the electronic transitions in similar molecules like dichloroethylenes.[1]

Basis Sets: The Language of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. For chlorine-containing compounds, it is vital to use basis sets that can adequately describe the core and valence electrons, as well as polarization and diffuse functions.

  • Rationale for Basis Set Selection: We will use Pople-style basis sets , specifically 6-311+G(d,p) .

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • +: The addition of diffuse functions is crucial for accurately describing the lone pairs on the chlorine atom and the π-system of the double bond.

    • (d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are essential for describing the anisotropic nature of chemical bonds and are critical for accurate geometry and frequency calculations.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed, step-by-step methodology for the computational investigation of cis- and trans-1-chloro-1-propene.

Software Requirements

A modern quantum chemistry software package is required. Examples include Gaussian, ORCA, Q-Chem, or similar programs. The following steps are described in a general manner that can be adapted to any of these packages.

Workflow Diagram

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Define Molecular Structures (cis- and trans-1-chloro-1-propene) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Spectra Prediction (GIAO Method) geom_opt->nmr_calc uvvis_calc UV-Vis Spectra Prediction (TD-DFT) geom_opt->uvvis_calc geom_analysis Analyze Geometric Parameters (Bond Lengths, Angles) geom_opt->geom_analysis elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum vib_analysis Analyze Vibrational Spectra freq_calc->vib_analysis mo_analysis Analyze Molecular Orbitals elec_prop->mo_analysis reactivity_analysis Predict Chemical Reactivity elec_prop->reactivity_analysis spec_comparison Compare with Experimental Data nmr_calc->spec_comparison uvvis_calc->spec_comparison

Caption: A schematic of the computational workflow for the electronic structure analysis of 1-chloro-1-propene.

Step 1: Geometry Optimization
  • Construct Input Structures: Build the initial 3D structures for both cis- and trans-1-chloro-1-propene. Standard bond lengths and angles can be used as a starting point.

  • Perform Geometry Optimization: Submit a geometry optimization calculation for each isomer using the B3LYP functional and the 6-311+G(d,p) basis set. This will find the lowest energy conformation of each isomer.

Step 2: Frequency Calculation
  • Run Frequency Analysis: Using the optimized geometries from the previous step, perform a frequency calculation at the same level of theory.

  • Verify Minimum Energy Structures: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point or a higher-order transition state, and the geometry optimization should be revisited.

  • Obtain Thermochemical Data: The output of the frequency calculation will also provide important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Electronic Structure Analysis
  • Molecular Orbital (MO) Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • Analyze the character of these frontier orbitals (e.g., σ, π, non-bonding). This provides insight into the molecule's reactivity. For halogenated propenes, the HOMO is expected to have significant π-character from the C=C bond, while the LUMO will likely have π* character.[2][3]

    • The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP surface for each isomer. The MEP maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

    • Red/yellow regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). This is crucial for understanding intermolecular interactions.

  • Mulliken Population Analysis:

    • Calculate the Mulliken atomic charges to quantify the charge distribution within the molecule. This will highlight the inductive effect of the chlorine atom.

Step 4: Prediction of Spectroscopic Properties
  • Vibrational Spectra (IR and Raman):

    • The frequency calculation provides the vibrational frequencies and their corresponding IR and Raman intensities.

    • These theoretical spectra can be compared with experimental data for validation. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the computational method.

  • NMR Spectra:

    • Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.

    • Computational NMR prediction has become a powerful tool for structure elucidation and stereochemical assignment.[4][5]

  • UV-Vis Spectra:

    • Predict the electronic transitions using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.

    • This will provide the excitation energies and oscillator strengths for the lowest-lying electronic transitions, which can be correlated with the absorption bands in an experimental UV-Vis spectrum. For chloroalkenes, the primary bright transition is typically the π -> π* transition.[1]

Data Presentation and Analysis

Tabulated Geometric and Electronic Data
Propertycis-1-chloro-1-propene (Calculated)trans-1-chloro-1-propene (Calculated)Experimental Data
C=C Bond Length (Å)ValueValueReference Value
C-Cl Bond Length (Å)ValueValueReference Value
C-C-Cl Bond Angle (°)ValueValueReference Value
Dipole Moment (Debye)ValueValueReference Value
HOMO Energy (eV)ValueValue-
LUMO Energy (eV)ValueValue-
HOMO-LUMO Gap (eV)ValueValue-

Note: "Value" should be replaced with the calculated results. "Reference Value" should be populated with available experimental data from reliable sources.

Visualization of Molecular Orbitals and Electrostatic Potential

Diagrams of the HOMO, LUMO, and MEP for both isomers should be generated and presented with clear captions.

molecular_orbitals cluster_cis cis-1-chloro-1-propene cluster_trans trans-1-chloro-1-propene cis_homo HOMO (Image of cis-HOMO) cis_lumo LUMO (Image of cis-LUMO) cis_mep MEP (Image of cis-MEP) trans_homo HOMO (Image of trans-HOMO) trans_lumo LUMO (Image of trans-LUMO) trans_mep MEP (Image of trans-MEP)

Caption: A visual representation of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) for the cis and trans isomers of 1-chloro-1-propene.

Trustworthiness and Self-Validation

The robustness of this computational protocol is ensured through a multi-faceted validation process:

  • Comparison with Experimental Data: The calculated geometric parameters, vibrational frequencies, and NMR chemical shifts should be rigorously compared against available experimental data from sources like the National Institute of Standards and Technology (NIST) database and peer-reviewed literature.[6][7][8] Good agreement between theory and experiment provides confidence in the chosen computational methodology.

  • Isomer Energy Comparison: The relative energies of the cis and trans isomers should be calculated to determine the thermodynamically more stable form. This can be compared with experimental findings on isomer stability.

  • Methodological Consistency: The consistent application of the same level of theory (functional and basis set) across all calculations for both isomers ensures that any observed differences in their electronic structures are a direct consequence of their differing geometries and not an artifact of the computational method.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the computational modeling of the electronic structure of 1-chloro-1-propene. By following the detailed workflow, researchers can obtain reliable and insightful data on the geometric, electronic, and spectroscopic properties of its cis and trans isomers. The emphasis on the rationale behind methodological choices and the inclusion of self-validation steps ensures the trustworthiness and reproducibility of the results. The principles and protocols detailed herein are readily adaptable to the study of other small halogenated organic molecules, making this guide a valuable resource for a wide range of chemical research endeavors.

References

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
  • PubChem. (n.d.). 1-Chloro-1-propene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, T., & Hirao, K. (2008). Electronic transitions in cis- and trans-dichloroethylenes and tetrachloroethylene. The Journal of Chemical Physics, 129(17), 174305. [Link]

  • Durig, J. R., & DeEB, K. (2008). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 888(1-3), 1-13. [Link]

  • Vasile, G., Puzzarini, C., & Barone, V. (2019). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Theory and Computation, 15(10), 5715-5724. [Link]

  • H. J. Bernstein, A. D. E. Pullin. (1953). VIBRATION SPECTRA OF CIS AND TRANS DICHLOROETHYLENE-d1. Canadian Journal of Chemistry, 31(12), 1189-1197. [Link]

  • Lumen Learning. (n.d.). Molecular orbitals for three-carbon systems. In Organic Chemistry II. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (2015). How do I calculate the cis-trans isomerization energy from DFT calculation?. Retrieved from [Link]

  • Varathan, E., & Solomon, V. J. (2021). Why trans and not cis? – Molecular dynamics and DFT study on selective separation of dihaloethene isomers using perethylated pillar[1]arene. Physical Chemistry Chemical Physics, 23(4), 2569-2580. [Link]

  • Ning, C. G., et al. (2004). Investigation of the highest occupied molecular orbital of propene by binary (e, 2e) spectroscopy. Chemical Physics Letters, 392(4-6), 433-437. [Link]

  • Ibrahim, H. A., Ridha, S. M. A., & Hasan, N. O. (2021). EFFECT OF HALOGENS ON THE STRUCTURAL AND ELECTRONIC PROPERTIES OF DIPHENYL- DIKETOPYRROLOPYRROLE AND ITS DERIVATIVES. Journal of Duhok University, 24(2), 132-144. [Link]

  • Lumen Learning. (n.d.). Molecular orbitals for three-carbon systems. In Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propene, 1-chloro-, (1Z)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Reddit. (2014, March 8). Computational prediction of NMR spectra? [Online forum post]. r/chemistry. [Link]

  • Quora. (2021, September 30). Does 1,1-dichloropropene have cis trans isomers?. Retrieved from [Link]

  • Yang, G., et al. (2022). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Molecules, 27(23), 8279. [Link]

Sources

Foundational

The Genesis of a Halogenated Alkene: A Technical Guide to the Discovery and Historical Synthesis of Propenyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Propenyl chloride, systematically known as 1-chloro-1-propene, represents a foundational molecule in the vast field of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propenyl chloride, systematically known as 1-chloro-1-propene, represents a foundational molecule in the vast field of organochlorine chemistry. This technical guide provides a comprehensive exploration of its discovery and the evolution of its synthesis. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental designs and the logical progression of synthetic methodologies. It serves as a detailed resource for researchers, offering not only a historical perspective but also actionable, detailed protocols for the preparation of this versatile chemical intermediate. The guide emphasizes the importance of understanding the formation of its cis and trans isomers and provides a comparative analysis of key synthetic routes, equipping modern scientists with a thorough understanding of this important halogenated alkene.

Introduction: Unveiling Propenyl Chloride

Propenyl chloride (C₃H₅Cl) is an unsaturated alkyl halide characterized by a chlorine atom bonded to one of the carbons of the propene double bond. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical properties. While not as widely known as its isomer, allyl chloride (3-chloro-1-propene), propenyl chloride has been a subject of study in the broader context of chlorinated hydrocarbons and serves as a valuable intermediate in organic synthesis. Its reactivity, governed by the interplay of the double bond and the electronegative chlorine atom, allows for a variety of subsequent chemical transformations.

The history of propenyl chloride is intrinsically linked to the pioneering work in organic chemistry during the 19th century, a period marked by the systematic investigation of the reactions of hydrocarbons with halogens.[1][2] The early syntheses were often extensions of methods developed for other chlorinated compounds, such as vinyl chloride.[3] This guide will trace the path from these early discoveries to more refined synthetic approaches, providing a detailed look at the chemistry that brought propenyl chloride from a laboratory curiosity to a readily accessible chemical entity.

The Historical Context: A Journey into Nineteenth-Century Organohalogen Chemistry

The mid-to-late 19th century was a transformative era for organic chemistry, as the elemental composition of organic compounds was being unraveled and the concept of molecular structure began to take shape.[1][4] The work of chemists like Jean-Baptiste Dumas, Auguste Laurent, and Charles-Adolphe Wurtz laid the groundwork for understanding substitution and addition reactions of hydrocarbons.[1] It was within this fertile scientific environment that the synthesis of various chlorinated hydrocarbons was first achieved.

While a singular "discovery" of propenyl chloride by a specific individual is not prominently documented in historical records, its first preparation likely emerged from systematic studies of the reactions of propane and propene with chlorine. A pivotal and historically significant method for the synthesis of unsaturated halides was the dehydrohalogenation of dihaloalkanes using a strong base. This approach, widely used in the 19th century for the preparation of various alkenes, is the most probable route through which propenyl chloride was first synthesized and characterized.

Foundational Synthesis: Dehydrochlorination of 1,2-Dichloropropane

The dehydrochlorination of 1,2-dichloropropane stands as the classic and most direct historical method for the synthesis of 1-chloro-1-propene.[5] This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons, forming a double bond. The reagent of choice for this transformation in early organic chemistry was alcoholic potassium hydroxide (KOH).

The Underlying Chemistry: An E2 Elimination Pathway

The reaction of 1,2-dichloropropane with alcoholic KOH proceeds primarily through an E2 (bimolecular elimination) mechanism. The hydroxide ion (or more accurately, the ethoxide ion in an ethanolic solution) acts as a strong base, abstracting a proton from a carbon atom adjacent to the carbon bearing a chlorine atom. Concurrently, the carbon-chlorine bond breaks, and a double bond is formed.

G cluster_0 Dehydrochlorination of 1,2-Dichloropropane Reactants 1,2-Dichloropropane + Alcoholic KOH TransitionState E2 Transition State Reactants->TransitionState Base abstracts proton, C-Cl bond breaks Products 1-Chloro-1-propene + KCl + H₂O TransitionState->Products Formation of double bond G Propene_Cl2 Propene + Cl₂ High_Temp High Temperature (Free Radical Conditions) Propene_Cl2->High_Temp Allyl_Chloride Allyl Chloride (Major Product) High_Temp->Allyl_Chloride Byproducts Byproducts High_Temp->Byproducts 1_Chloro_1_propene 1-Chloro-1-propene (cis and trans) Byproducts->1_Chloro_1_propene Other_Chlorinated_Propenes Other Chlorinated Propenes Byproducts->Other_Chlorinated_Propenes

Caption: Formation of 1-chloro-1-propene as a byproduct.

Addition of Hydrogen Chloride to Propyne

The addition of hydrogen chloride (HCl) to propyne (methylacetylene) can also yield 1-chloro-1-propene. This reaction proceeds via an electrophilic addition mechanism. The initial addition of a proton to the triple bond forms a vinyl carbocation. Subsequent attack by the chloride ion can lead to the formation of 2-chloropropene (the Markovnikov product) as the major product. However, under certain conditions, 1-chloro-1-propene can be formed.

Isomerism and Characterization

A key aspect of propenyl chloride chemistry is the existence of cis and trans geometric isomers. [6][7]These isomers arise from the restricted rotation around the carbon-carbon double bond and the different spatial arrangements of the substituents.

Table 1: Physicochemical Properties of Propenyl Chloride Isomers [5]

Property cis-1-Chloro-1-propene trans-1-Chloro-1-propene
Molecular Formula C₃H₅Cl C₃H₅Cl
Molar Mass 76.52 g/mol 76.52 g/mol
Boiling Point 32.8 °C 37.4 °C
Melting Point -134.8 °C -99.0 °C
Density 0.9347 g/cm³ at 20 °C 0.9349 g/cm³ at 20 °C

| Refractive Index | 1.4055 at 20 °C | 1.4054 at 20 °C |

The separation and characterization of these isomers are typically achieved using modern analytical techniques.

  • Gas Chromatography (GC): Due to their different boiling points, the cis and trans isomers can be effectively separated by gas chromatography. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the isomers based on the chemical shifts and coupling constants of the vinyl protons and carbons. [9]* Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the IR spectrum can also help differentiate between the cis and trans configurations.

Conclusion: A Legacy of Synthesis and a Future of Application

The story of propenyl chloride is a microcosm of the evolution of organic synthesis. From its likely origins in the 19th-century laboratories exploring the fundamental reactions of hydrocarbons, its synthesis has been refined and understood in greater detail. The dehydrochlorination of 1,2-dichloropropane remains a testament to the enduring utility of classic elimination reactions. As a readily available byproduct of industrial processes and a molecule with distinct isomeric forms, propenyl chloride continues to be a relevant compound for synthetic chemists. This guide, by providing both a historical narrative and detailed practical protocols, aims to empower researchers to build upon this legacy and explore new applications for this versatile halogenated alkene.

References

  • Brainly.in. (2018, January 28). 1,2 dichloropropane to propyne. [Link]

  • Brainly.com. (2023, August 9). Explain why 1-chloropropene, CH₃CH=CHCl, exists as two geometric isomers. [Link]

  • Brainly.com. (2023, May 22). Which of the following structures exhibit cis-trans isomerism? Explain. A. Propene B. 1-Chloropropene. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-1-propene. PubChem. [Link]

  • ResearchGate. (2025, November 10). From Regnault to Baumann: The Early History of Poly(vinyl chloride). [Link]

  • Quora. (2017, May 26). What is the product when 1, 2-dichloroethane reacts with aqueous KOH?[Link]

  • Chem.ucla.edu. (n.d.). Organic Chemistry in the nineteenth century. [Link]

  • Filo. (2025, June 23). How to prepare 1-chloropropane from propene?[Link]

  • Google Patents. (n.d.). US3256349A - Production of allyl chlorides.
  • Filo. (2025, June 13). Question: What is the product when 1,2-dichloroethane (CH₂Cl–C... | Filo. [Link]

  • Reddit. (2013, March 14). [High School Chemistry] Organic Chemistry: Reaction between 1-Chloropropane and Propene. [Link]

  • UCL Discovery. (n.d.). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]

  • ResearchGate. (n.d.). Chlorinated paraffins – A historical consideration including remarks on their complexity. [Link]

  • Aakash Institute. (n.d.). Dehydrohalogenation of Ethyl chloride|Alcoholic KOH|Elimination|Mechanism. [Link]

  • Google Patents. (n.d.). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • Boron Molecular. (2024, February 12). The History of Organic Chemicals. [Link]

  • FRSH Customs. (2019, December 4). Who Invented Vinyl? – The History of PVC. [Link]

  • StudySmarter. (2023, October 14). Synthesis of Alkenes: Examples, Applications. [Link]

  • Britannica. (n.d.). Organohalogen compound. [Link]

  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. [Link]

  • Gauth. (n.d.). A mixture of 1-chloropropane and 2-chloro-propane when treated with alcoholic KOH, gives [Chemistry]. [Link]

  • National Center for Biotechnology Information. (n.d.). Industrial Preparation of Poly(vinyl Chloride). PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. [Link]

  • Chemistry LibreTexts. (2021, March 5). 14: Organohalogen and Organometallic Compounds. [Link]

  • thyssenkrupp. (n.d.). Vinyl chloride and polyvinyl chloride. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. (n.d.). Allyl Compounds. [Link]

  • ScienceDaily. (2024, October 17). Chemistry: Light broadens the scope of alkene synthesis. [Link]

  • MDPI. (n.d.). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. [Link]

  • Google Patents. (n.d.). EP1191007B1 - Process for production of allyl chloride.
  • Smithsonian Magazine. (2024, November 16). Discover the Origins of a Psychedelic Drug Synthesized by a Swiss Chemist Who Claimed It 'Found and Called Me'. [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2. [Link]

Sources

Exploratory

Introduction: The Analytical Signature of a Halogenated Alkene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Chloro-1-propene

1-Chloro-1-propene (C₃H₅Cl) is a halogenated hydrocarbon existing as cis and trans stereoisomers. As a volatile organic compound, its identification and characterization are critical in various fields, from industrial process monitoring to environmental analysis. Electron Ionization Mass Spectrometry (EI-MS) stands as a definitive analytical technique for this purpose. The high-energy electron bombardment in EI-MS induces not only ionization but also predictable bond cleavages, generating a unique fragmentation pattern that serves as a molecular fingerprint.[1][2][3] This guide provides a detailed exploration of the fragmentation pathways of 1-chloro-1-propene, offering insights into the chemical principles that govern its behavior in the mass spectrometer.

The Molecular Ion: A Tale of Two Isotopes

Upon entering the ion source, 1-chloro-1-propene molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This interaction ejects a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[2][3]

CH₃CH=CHCl + e⁻ → [CH₃CH=CHCl]⁺• + 2e⁻

The molecular weight of 1-chloro-1-propene is 76.525 g/mol .[4][5][6] A key diagnostic feature in the mass spectrum of any monochlorinated compound arises from the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in two distinct molecular ion peaks:

  • M⁺• peak: at a mass-to-charge ratio (m/z) of 76, corresponding to the molecule containing the ³⁵Cl isotope.

  • (M+2)⁺• peak: at m/z 78, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these two peaks is approximately 3:1, a characteristic signature that immediately suggests the presence of a single chlorine atom in the molecule.[7][8] The provided spectral data for 1-chloro-1-propene shows peaks at m/z 76 and m/z 78 with relative abundances of 42.5 and 13.8, respectively, closely mirroring this theoretical ratio.[9]

Core Fragmentation Pathways: Deciphering the Spectrum

The 70 eV of energy imparted during ionization is substantial, causing the molecular ion to be highly unstable. This excess energy is dissipated through the cleavage of chemical bonds, leading to the formation of various smaller, positively charged fragments. Only charged species are deflected by the mass analyzer and detected.[10] The principal fragmentation pathways for 1-chloro-1-propene are detailed below.

Pathway 1: Alpha-Cleavage and Loss of a Chlorine Radical

The most significant initial fragmentation event is the cleavage of the carbon-chlorine bond. This is a highly favored pathway due to the electronegativity of chlorine, making it a good leaving group as a radical. This cleavage results in the formation of the C₃H₅⁺ cation.

[CH₃CH=CHCl]⁺• → [C₃H₅]⁺ + •Cl

This fragment, the allyl cation, is observed at m/z 41 . Its exceptional stability, derived from resonance delocalization of the positive charge across the carbon backbone, is the primary reason it is the base peak (the most abundant ion) in the spectrum, with a relative intensity of 100.0.[9]

Pathway 2: Loss of HCl and Subsequent Fragmentation

Another important pathway involves the elimination of a neutral hydrogen chloride (HCl) molecule. This rearrangement is often followed by the loss of a hydrogen atom to form a highly stable cation. This leads to the formation of the propargyl cation, C₃H₃⁺.

[CH₃CH=CHCl]⁺• → [C₃H₃]⁺ + HCl + H•

The resulting propargyl cation is a resonance-stabilized species and gives rise to a very prominent peak at m/z 39 . The spectral data confirms this with a high relative abundance of 61.1.[9]

Pathway 3: Cleavage of the C-C Bond

The molecular ion can also fragment via cleavage of the C-C single bond. This results in the loss of a methyl radical (•CH₃).

[CH₃CH=CHCl]⁺• → [C₂H₂Cl]⁺ + •CH₃

This fragmentation produces the chloroethenyl cation. Due to the two isotopes of chlorine, this fragment appears as a pair of peaks at m/z 61 (for ³⁵Cl) and m/z 63 (for ³⁷Cl).

Summary of Fragmentation Data

The following table summarizes the key ions observed in the electron ionization mass spectrum of 1-chloro-1-propene, based on reference spectral data.[9]

m/zProposed Fragment IonFormulaRelative Intensity (%)Description of Formation
78[C₃H₅³⁷Cl]⁺•C₃H₅³⁷Cl13.8Molecular ion (M+2) containing the ³⁷Cl isotope.
76[C₃H₅³⁵Cl]⁺•C₃H₅³⁵Cl42.5Molecular ion (M) containing the ³⁵Cl isotope.
41[C₃H₅]⁺C₃H₅100.0Base Peak. Formed by loss of a chlorine radical (•Cl).
39[C₃H₃]⁺C₃H₃61.1Formed by loss of HCl and H•.
38[C₃H₂]⁺•C₃H₂9.2Loss of H from the m/z 39 fragment.
37[C₃H]⁺C₃H6.7Further fragmentation.
27[C₂H₃]⁺C₂H₃5.2Vinyl cation, common hydrocarbon fragment.

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized to clarify the fragmentation logic.

Fragmentation_Pathway M [CH₃CH=CHCl]⁺• m/z 76, 78 F41 [C₃H₅]⁺ m/z 41 (Base Peak) M->F41 - •Cl F39 [C₃H₃]⁺ m/z 39 M->F39 - HCl, H• F61 [C₂H₂Cl]⁺ m/z 61, 63 M->F61 - •CH₃

Caption: Primary fragmentation pathways of 1-chloro-1-propene under EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a standardized methodology for the analysis of 1-chloro-1-propene using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 1-chloro-1-propene (cis/trans mixture) at 1000 µg/mL in methanol.

  • Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) by serial dilution of the stock solution with methanol. The final concentration should be optimized based on instrument sensitivity.

GC-MS Instrument Setup
  • Gas Chromatograph (GC):

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to splitless mode for trace analysis or a split ratio (e.g., 50:1) for higher concentrations. Set the inlet temperature to 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 150°C.

      • Hold: Hold at 150°C for 2 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 25 to 150.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

Data Acquisition Workflow
  • System Blank: Inject 1 µL of pure methanol to ensure the system is free from contaminants.

  • Tuning and Calibration: Perform an instrument autotune using a standard calibration compound (e.g., PFTBA) to ensure mass accuracy and sensitivity meet specifications.

  • Sample Injection: Inject 1 µL of the prepared 1-chloro-1-propene working solution into the GC-MS.

  • Data Acquisition: Begin data acquisition using the parameters defined above. The total run time will be approximately 15 minutes.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to 1-chloro-1-propene. The cis and trans isomers may resolve into two separate peaks.

  • Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak(s).

  • Interpretation: Analyze the extracted spectrum, identifying the molecular ion peaks (m/z 76, 78) and the key fragment ions (m/z 41, 39, etc.) as detailed in this guide.

  • Library Matching: Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation of identity.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock (1000 µg/mL) Working Dilute to Working (1-10 µg/mL) Stock->Working Tune Tune & Calibrate Instrument Blank Inject Blank (Methanol) Tune->Blank Inject Inject Sample (1 µL) Blank->Inject Identify Identify Peak in Chromatogram Extract Extract Mass Spectrum Identify->Extract Interpret Interpret Fragmentation Pattern Extract->Interpret Library Confirm with Library Match Interpret->Library

Caption: Standard workflow for the GC-MS analysis of 1-chloro-1-propene.

References

  • Doc Brown's Chemistry. Mass spectrum of 1-chloropropane. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • TheOrganicChemistryTutor. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Available at: [Link]

  • PubChem - National Institutes of Health. 1-Chloro-1-propene | C3H5Cl | CID 11536. Available at: [Link]

  • The Automated Topology Builder. (1E)-1-Chloro-1-propene | C3H5Cl | MD Topology | NMR | X-Ray. Available at: [Link]

  • HSCprep. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available at: [Link]

  • MaChemGuy. Mass Spectrometry A-Level Fragmentation part 2. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propene, 1-chloro-. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • Revisely. Halogenoalkanes Revision Notes. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propene, 1-chloro-, (Z)-. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum for 1-Propene, 1-chloro-. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Thermochemistry data for 1-Propene, 1-chloro-. Available at: [Link]

  • Chemistry LibreTexts. Electron Ionization. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Data for 1-Propene, 1-chloro-, (Z)-. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of (Z)-1-Chloro-1-propene for organic synthesis

Executive Summary (Z)-1-Chloro-1-propene (CAS: 16136-84-8) is a critical vinyl halide building block in medicinal chemistry, serving as a stereodefined propenyl donor in Palladium-catalyzed cross-coupling reactions (Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-1-Chloro-1-propene (CAS: 16136-84-8) is a critical vinyl halide building block in medicinal chemistry, serving as a stereodefined propenyl donor in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille).[1] While thermodynamically less stable than its E-isomer, the Z-isomer is frequently required to install cis-alkene motifs essential for the bioactivity of polyketides and conformationally restricted peptidomimetics.[1]

This guide details a protocol for the stereoselective synthesis of (Z)-1-chloro-1-propene using a kinetically controlled Wittig olefination. Unlike industrial hydrochlorination methods that yield regioisomeric mixtures, this route offers high regiocidelity and modifiable stereoselectivity, coupled with a rigorous fractional distillation workflow to ensure isomeric purity >95%.

Scientific Background & Mechanism

The Stereoselectivity Challenge

The synthesis of 1-chloro-1-propene presents two challenges:

  • Regiocontrol: Preventing the formation of the thermodynamically favored 2-chloropropene (Markovnikov product).

  • Stereocontrol: The E-isomer (trans) is thermodynamically favored by approximately 1.0 kcal/mol.[1]

The Kinetic Wittig Solution

The Wittig reaction of (chloromethyl)triphenylphosphonium chloride with acetaldehyde is the preferred laboratory method.[1] To maximize the Z-isomer, the reaction must be conducted under Salt-Free Kinetic Conditions .[1]

  • Mechanism: The reaction proceeds via the formation of an oxaphosphetane intermediate.[2] Under low-temperature, salt-free conditions (using bases like NaHMDS or KHMDS in THF), the formation of the cis-oxaphosphetane is kinetically favored due to the minimization of steric interactions in the puckered transition state.

  • The "Salt Effect": Lithium salts (from

    
    -BuLi) can catalyze the equilibration of the oxaphosphetane to the trans-isomer, leading to the E-alkene.[1] Therefore, Sodium or Potassium hexamethyldisilazide (NaHMDS/KHMDS) are preferred to ensure irreversible elimination of the cis-intermediate.[1]
    

WittigMechanism cluster_0 Ylide Formation cluster_1 Kinetic Control cluster_2 Elimination Salt (ClCH2)PPh3+ Cl- Ylide Ph3P=CH-Cl (Non-stabilized Ylide) Salt->Ylide Deprotonation Base Base (NaHMDS) -78°C Base->Ylide TS cis-Oxaphosphetane (Kinetic Intermediate) Ylide->TS + Aldehyde Aldehyde Acetaldehyde (CH3CHO) Aldehyde->TS Product (Z)-1-Chloro-1-propene (Major) TS->Product Syn-Elimination Byproduct Ph3P=O TS->Byproduct

Figure 1: Mechanistic pathway for the Z-selective Wittig olefination. Kinetic control at the oxaphosphetane stage is critical.

Experimental Protocol

Safety Warning: 1-Chloro-1-propene is highly flammable (Flash Point < -6°C) and a suspected carcinogen.[1] All operations must be performed in a fume hood.[1] The product is extremely volatile (bp 32–35°C); do not use a standard rotary evaporator bath above 20°C.

Reagents & Materials
ReagentEquiv.RoleNotes
(Chloromethyl)triphenylphosphonium chloride1.0PrecursorHygroscopic; dry under vacuum before use.[1]
NaHMDS (1.0 M in THF)1.05BasePreferred over BuLi to minimize Li-salt effects.[1]
Acetaldehyde1.2ElectrophileFreshly distilled; handle cold.[1]
THF (Anhydrous)SolventMediumDistilled from Na/Benzophenone or SPS grade.[1]
Step-by-Step Methodology
  • Ylide Generation:

    • Charge a flame-dried 3-neck round-bottom flask (RBF) with (Chloromethyl)triphenylphosphonium chloride (1.0 equiv) and anhydrous THF (0.5 M concentration).

    • Cool the suspension to -78°C (dry ice/acetone bath) under Argon atmosphere.

    • Add NaHMDS (1.05 equiv) dropwise via syringe pump over 30 minutes.[1] The solution will turn distinctively yellow/orange, indicating ylide formation.[1]

    • Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Olefination:

    • Add freshly distilled Acetaldehyde (1.2 equiv) dropwise (neat or as 50% v/v solution in cold THF) to the ylide solution at -78°C.

    • Crucial: Maintain temperature at -78°C for 2 hours.

    • Allow the reaction to warm slowly to 0°C over 4 hours. Do not reflux.

  • Quench & Isolation (Volatile Handling):

    • Quench the reaction at 0°C with pentane (equal volume to THF) to precipitate triphenylphosphine oxide (TPPO).[1]

    • Filter the slurry through a pad of Celite® under a nitrogen blanket.[1] Wash the pad with cold pentane.[1]

    • Concentration: The filtrate contains the product (bp ~33°C) and THF (bp 66°C).[1] Do not rotovap.

    • Perform a fractional distillation using a Vigreux column (at least 20cm).[1]

      • Fraction 1: Pentane/THF azeotropes (discard).[1]

      • Fraction 2: (Z)-1-Chloro-1-propene (Collect fraction boiling at 32–35°C).[1]

      • Residue: THF and E-isomer (bp ~37°C).[1]

Purification Workflow

Workflow Start Start: Dry THF + Phosphonium Salt Step1 Cool to -78°C Add NaHMDS Start->Step1 Step2 Add Acetaldehyde (-78°C -> 0°C) Step1->Step2 Step3 Quench with Pentane Precipitate TPPO Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Fractional Distillation (Vigreux Column) Step4->Step5 Result Pure (Z)-1-Chloro-1-propene (>95% Z) Step5->Result Collect 32-35°C fraction

Figure 2: Operational workflow emphasizing the critical distillation step due to product volatility.

Quality Control & Validation

The differentiation of Z and E isomers is best achieved via 1H NMR spectroscopy , specifically analyzing the vicinal coupling constants (


).
NMR Specifications
IsomerChemical Shift (Vinyl H)Coupling Constant (

)
Diagnostic Feature
(Z)-Isomer ~6.08 ppm6.5 – 7.5 Hz Smaller coupling indicates cis geometry.[1]
(E)-Isomer ~5.90 ppm13.0 – 14.0 Hz Larger coupling indicates trans geometry.[1]
  • GC-MS Analysis: The Z-isomer typically elutes slightly earlier than the E-isomer on non-polar columns (e.g., DB-5), though retention times are very close.[1] Co-injection with a standard is recommended.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Z:E Ratio (< 80:20) Lithium salts presentSwitch from

-BuLi to NaHMDS or KHMDS (salt-free conditions).
Reaction warmed too fastMaintain -78°C for at least 2 hours post-addition.
Low Yield Product loss during isolationThe product is extremely volatile. Use efficient condensers (dry ice/acetone) during distillation.[1]
Polymerization Lack of stabilizerAdd 100 ppm BHT (butylated hydroxytoluene) to the collection flask.

References

  • Vedejs, E., & Peterson, M. J. (1994).[3] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157.[1][3] Link[1]

  • Moughamir, K., & Mestdagh, H. (1999).[4] Stereoselective synthesis of alkenyl chlorides from acyl chlorides. Beilstein Journal of Organic Chemistry. (Contextual validation of Z-selectivity in vinyl chlorides).

  • PubChem. (2025).[1][5] (Z)-1-Chloro-1-propene Compound Summary. National Library of Medicine.[1] Link

  • NIST Chemistry WebBook. (2025).[1] 1-Propene, 1-chloro-, (Z)- Thermochemical Data.[1][6][7] Link[1]

  • Organic Chemistry Portal. (2024).[1] Vinyl Chloride Synthesis: Recent Literature. Link

Sources

Application

Application Note: Stereoselective Synthesis and Utilization of Propenylmagnesium Chloride

Executive Summary & Strategic Analysis The formation of Grignard reagents from vinyl chlorides, such as 1-chloro-1-propene, presents a distinct set of challenges compared to alkyl or aryl halides. In drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The formation of Grignard reagents from vinyl chlorides, such as 1-chloro-1-propene, presents a distinct set of challenges compared to alkyl or aryl halides. In drug development, the 1-propenyl group is a critical pharmacophore (e.g., introducing rigidity or metabolic handles), but its installation is often hampered by the inertness of the


-carbon-chlorine bond and the volatility of the starting material.
The "Vinyl Chloride" Challenge
  • Bond Strength: The

    
     bond dissociation energy is significantly higher than that of alkyl chlorides, rendering the initiation phase sluggish.
    
  • Volatility: 1-Chloro-1-propene has a boiling point of ~36°C. Standard exothermic Grignard initiation can cause the reagent to "flash off" before reacting, leading to stalled stoichiometry and poor yields.

  • Stereochemistry: 1-Chloro-1-propene exists as

    
     and 
    
    
    
    isomers. Maintaining stereochemical fidelity during the radical-mediated Grignard formation is non-trivial but achievable in specific solvents.

Core Thesis: This guide details a modified "dilution-controlled" protocol using Tetrahydrofuran (THF) to overcome bond inertness while managing volatility, ensuring high stereoretention and yield.

Mechanism & Stereochemical Pathway

The formation proceeds via an oxidative insertion of Magnesium into the C-Cl bond. While radical intermediates are involved, the "cage effect" in THF largely preserves the stereochemistry of the starting olefin.

GrignardMechanism cluster_0 Critical Solvent Effect Start 1-Chloro-1-propene (E or Z isomer) Radical [R• •MgCl] Cage Start->Radical SET (Single Electron Transfer) Mg Activated Mg (THF) Mg->Radical Product 1-Propenylmagnesium Chloride (Retained Configuration) Radical->Product Recombination Note THF is essential. Diethyl ether is too weak a Lewis base to stabilize the vinyl species effectively.

Figure 1: Mechanistic pathway highlighting the necessity of THF for stabilization and stereoretention.[1][2][3]

Protocol A: Formation of Propenylmagnesium Chloride

Safety Warning: 1-Chloro-1-propene is highly flammable and volatile. All operations must be performed under an inert argon/nitrogen atmosphere.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
  • Substrate: 1-Chloro-1-propene (mixture or pure isomer), 100 mmol.

  • Metal: Magnesium turnings (2.4 g, 100 mmol) - Note: Use turnings, not powder, to control exotherm.

  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Activator: 1,2-Dibromoethane (0.5 mL) or Iodine crystals.

Experimental Setup
  • Vessel: 3-Neck Round Bottom Flask (RBF).[1]

  • Condenser: Critical: Use a dry ice/acetone condenser (cold finger) or a highly efficient double-surface water condenser with coolant at <5°C. Standard tap water is insufficient due to the 36°C bp of the reactant.

  • Addition: Pressure-equalizing dropping funnel.

Step-by-Step Methodology
  • Magnesium Activation:

    • Flame-dry the RBF containing Mg turnings under vacuum. Backfill with Argon.[4][5]

    • Add enough anhydrous THF to just cover the Mg turnings.

    • Add 0.2 mL of 1,2-dibromoethane. Heat gently with a heat gun until bubbling is vigorous (formation of MgBr

      
       and ethylene). This etches the Mg surface.
      
  • Reagent Preparation (The "Dilution" Trick):

    • Expert Insight: Do not add neat 1-chloro-1-propene to the dropping funnel. The heat from the flask will vaporize it in the funnel stem.

    • Mix 1-chloro-1-propene (7.65 g, 100 mmol) with 20 mL of cold THF in the dropping funnel. This raises the boiling point of the mixture.

  • Initiation:

    • Add ~5 mL of the halide/THF solution to the activated Mg.

    • Initiation is marked by persistent turbidity and a temperature rise.[1] If initiation does not occur within 5 minutes, add a single crystal of iodine and apply localized heat.

  • Propagation:

    • Once initiating, remove external heat.

    • Add the remaining halide solution dropwise to maintain a gentle reflux.

    • Note: The reflux temperature will be determined by the THF (66°C), which is well above the boiling point of the starting material. Ensure the condenser is capturing all vapors.

  • Completion:

    • After addition, reflux the mixture (external oil bath at 70°C) for 1-2 hours. The solution should turn dark grey/brown.

    • Cool to room temperature.[1][6]

Protocol B: Validation via Knochel Titration[3]

Before using the reagent, exact concentration must be determined.[3] Simple acid-base titration is inaccurate due to hydroxide impurities.

Method: Iodine titration with LiCl.[3][7][5]

  • Indicator Solution: Dissolve 100 mg Iodine (Ingcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in 2 mL of 0.5 M LiCl in anhydrous THF. Solution is dark brown.
    
  • Titration:

    • Cool the iodine solution to 0°C.[3][7]

    • Add the formed Grignard reagent dropwise via a precision syringe.

    • Endpoint: The solution transitions from Dark Brown

      
       Yellow 
      
      
      
      Colorless .
  • Calculation:

    
    
    

Protocol C: Application - Kumada Coupling

To demonstrate the utility of the formed reagent, we describe a Kumada-Corriu cross-coupling to synthesize trans-1-phenyl-1-propene. This is a common motif in drug scaffolds (e.g., cinnamic acid derivatives).

Reaction: Propenylmagnesium chloride + Bromobenzene


 1-Phenyl-1-propene.
Reagents
  • Propenylmagnesium chloride (from Protocol A, ~1.0 M in THF).

  • Bromobenzene (1.0 equiv).

  • Catalyst:

    
     (1 mol%).
    
Workflow

KumadaWorkflow Step1 Prepare Catalyst Solution Bromobenzene + Ni(dppp)Cl2 in THF Step2 Cool to 0°C (Control Exotherm) Step1->Step2 Step3 Add Propenyl-MgCl (Dropwise) Step2->Step3 Step4 Reflux 4-12 Hours Monitor by HPLC/GC Step3->Step4 Step5 Quench (1M HCl) & Extraction Step4->Step5

Figure 2: Workflow for Nickel-catalyzed Kumada coupling of vinyl Grignard reagents.

  • Catalyst Loading: In a fresh Schlenk flask, dissolve Bromobenzene (10 mmol) and

    
     (0.1 mmol, 54 mg) in 10 mL THF.
    
  • Addition: Cool the red/orange catalyst solution to 0°C. Add the Propenylmagnesium chloride solution (12 mmol, 1.2 equiv) slowly.

  • Reaction: The mixture will darken. Warm to room temperature, then heat to reflux for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with ether.[8] The product will retain the 
    
    
    
    ratio of the original Grignard (which mirrors the starting chloride).

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Initiation Passivated Mg surface or trace water.Add 1 crystal of Iodine. Use heat gun. Ensure THF is <50 ppm water.
Low Yield (Titration) Reactant flashed off (Volatility).Dilute 1-chloro-1-propene in THF before addition. Use colder condenser.
Wurtz Coupling (Dimer) Localized high concentration.Increase stir rate. Dilute halide further. Add halide slower.
Stereo-erosion Radical isomerization (slow reaction).Ensure THF is used (not ether).[9][10] Keep temperature <70°C.

References

  • Normant, H. (1957). Alkenylmagnesium Halides: Preparation and Reactivity. (Foundational work on Vinyl Grignards in THF).

  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents..

  • Seyferth, D. (1959). Propenyl-lithium and -magnesium compounds.[11]. (Detailed stereochemical analysis of propenyl metal species).

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides..

Sources

Method

Heck coupling reactions involving 1-Chloro-1-propene as a substrate

Executive Summary This guide details the operational protocols for utilizing 1-Chloro-1-propene (CAS: 590-21-6) as an electrophile in Palladium-catalyzed Mizoroki-Heck reactions. While alkenyl iodides and bromides are st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 1-Chloro-1-propene (CAS: 590-21-6) as an electrophile in Palladium-catalyzed Mizoroki-Heck reactions. While alkenyl iodides and bromides are standard substrates, 1-chloro-1-propene presents a dual challenge:

  • High Bond Dissociation Energy: The

    
     bond is significantly stronger (~96 kcal/mol) than corresponding bromides or iodides, rendering standard catalysts (e.g., 
    
    
    
    ) ineffective due to slow oxidative addition.
  • Volatility: With a boiling point of ~35–37°C, the substrate requires specific handling to prevent evaporative loss before catalytic turnover.

This note provides a validated workflow using electron-rich, bulky phosphine ligands to facilitate oxidative addition, ensuring high yields of conjugated dienes and propenyl-substituted arenes.

Mechanistic Insight & Catalyst Design

The success of this reaction hinges on the Oxidative Addition step. Standard phosphines lack the electron density to activate the C-Cl bond. We utilize the Littke-Fu Protocol logic, employing tri-tert-butylphosphine (


) or dialkylbiaryl phosphines (e.g., XPhos).
The Catalytic Cycle (Alkenyl Chloride Specific)

The diagram below illustrates the critical "12-electron" active pathway required for chlorides.

HeckCycle cluster_legend Critical Failure Point PreCat Pd(dba)2 / Pd(OAc)2 (Precatalyst) Active L-Pd(0) (12e- Active Species) PreCat->Active Ligand Exchange OxAdd Oxidative Addition (Rate Limiting for Cl) Active->OxAdd + 1-Chloro-1-propene Complex1 L-Pd(II)(Cl)(Propenyl) OxAdd->Complex1 Coord Olefin Coordination Complex1->Coord + Alkene (R) Insert Migratory Insertion (Stereodetermining) Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Product Product Release (Conjugated Diene) Elim->Product BaseStep Base Regeneration (H-X Scavenging) Elim->BaseStep L-Pd(II)-H-Cl BaseStep->Active + Base (-BaseHCl)

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the chloro-alkene. The monoligated L-Pd(0) species is essential for reactivity.

Critical Reaction Parameters

Ligand Selection
  • Primary Recommendation:

    
     (Tri-tert-butylphosphine). The extreme steric bulk promotes formation of the monoligated 
    
    
    
    species, while high electron density facilitates C-Cl bond breaking.
  • Alternative: XPhos or SPhos (Buchwald Ligands). These provide stability and are easier to handle (air-stable solids) than the pyrophoric

    
    .
    
Base & Solvent[1]
  • Base:

    
     (Dicyclohexylmethylamine) or 
    
    
    
    . Inorganic bases like Carbonates are preferred for scale-up, but organic amines often provide higher turnover in small-scale screenings.
  • Solvent: 1,4-Dioxane or THF . Due to the substrate's volatility, low-boiling solvents like THF allow for easier reflux control, but Dioxane (bp 101°C) allows for higher reaction temperatures in sealed tubes.

Stereochemistry

1-Chloro-1-propene exists as E and Z isomers.

  • Retention: The Heck reaction typically proceeds with retention of configuration regarding the vinyl halide.

  • Risk: Isomerization can occur if the reaction stalls or if Pd-hydride re-insertion occurs. High catalyst activity minimizes this risk.

Experimental Protocols

Protocol A: Optimized Batch Synthesis (Sealed Vessel)

Target: Synthesis of (E)-Methyl hexa-2,4-dienoate (Example coupling with Methyl Acrylate)

Safety Note: 1-Chloro-1-propene is volatile. All dispensing must occur in a well-ventilated hood using cold syringes.

Materials:
  • 
     (1.5 mol%)
    
  • 
     (3.6 mol%) - Air stable precursor to 
    
    
    
  • 1-Chloro-1-propene (1.1 equiv, mixture of isomers or pure E/Z)

  • Methyl Acrylate (1.0 equiv)

  • 
     (1.2 equiv)
    
  • Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:
  • Catalyst Pre-formation:

    • In a glovebox or under Argon stream, charge a heavy-walled pressure vial with

      
       (13.7 mg, 0.015 mmol) and 
      
      
      
      (10.4 mg, 0.036 mmol).
    • Add Dioxane (2 mL) and stir for 5 minutes. The solution should turn from dark purple to orange/brown, indicating ligand ligation.

  • Substrate Addition (Cold Protocol):

    • Cool the reaction vial to 0°C in an ice bath.

    • Add

      
       (256 µL, 1.2 mmol).
      
    • Add Methyl Acrylate (90 µL, 1.0 mmol).

    • Crucial Step: Using a syringe chilled in the freezer, quickly add 1-Chloro-1-propene (1.1 mmol). Note: If the substrate is stored as a liquid, keep it on ice. If gas, condense into the solvent at -78°C.

  • Reaction:

    • Seal the vial tightly with a Teflon-lined crimp cap or screw cap.

    • Transfer to a heating block set to 80°C .

    • Stir vigorously for 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with

      
       and filter through a short pad of silica gel (to remove Pd).
      
    • Concentrate carefully (monitor pressure/temp to avoid losing the volatile product if the molecular weight is low).

Protocol B: High-Throughput Screening (HTS) for Substrate Scope

When applying this to complex pharmaceutical intermediates, screen the following matrix:

ParameterCondition A (Standard)Condition B (Challenging Substrates)Condition C (Base Sensitive)
Catalyst


+ XPhos

+

Base



Solvent DioxaneTolueneDMF
Temp 80°C100°C60°C

Troubleshooting & Quality Control

Visualization of Workflow Logic

Workflow Start Start Check Check Substrate Boiling Point Start->Check Seal Use Sealed Pressure Vial Check->Seal Volatile (<80°C) Reflux Standard Reflux (Loss of Substrate) Check->Reflux Non-Volatile Ligand Select Ligand Seal->Ligand Bulky P(t-Bu)3 / XPhos Ligand->Bulky Chloride (Cl) Std PPh3 / dppf Ligand->Std Iodide (I) Result High Yield Diene Bulky->Result Fail No Reaction (Recovers SM) Std->Fail

Figure 2: Decision tree for reaction setup. Note that standard ligands (PPh3) will result in failure for 1-chloro-1-propene.

Common Failure Modes
  • No Conversion:

    • Cause: Oxidation of the phosphine ligand.

      
       is extremely air-sensitive.
      
    • Fix: Use the

      
       salt of the phosphine (stable) or handle strictly in a glovebox. Ensure solvents are degassed.
      
  • Low Yield (Substrate Loss):

    • Cause: 1-Chloro-1-propene evaporated before reacting.

    • Fix: Ensure the headspace of the reaction vessel is minimal and the vessel is sealed before heating.

  • Isomerization:

    • Cause: Reaction time too long or temperature too high, allowing thermodynamic equilibration.

    • Fix: Monitor by GC-MS and stop immediately upon consumption of starting material.

References

  • Littke, A. F., & Fu, G. C. (2001). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Ehrentraut, A., Zapf, A., & Beller, M. (2000). "A new efficient palladium catalyst for the Heck reaction of deactivated aryl chlorides." Synlett.

  • Mee, S. P., Lee, V. J., & Baldwin, J. E. (2004). "Stille coupling of alkenyl chlorides using the Pd2(dba)3/P(t-Bu)3 catalyst system." Angewandte Chemie. (Note: Demonstrates the specific efficacy of P(t-Bu)3 with alkenyl chlorides, transferable to Heck).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11566, 1-Chloropropene."

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Chloro-1-propene

Introduction: The Strategic Importance of 1-Chloro-1-propene in Pharmaceutical Synthesis 1-Chloro-1-propene, a halogenated alkene, has emerged as a versatile and economically significant C3 building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Chloro-1-propene in Pharmaceutical Synthesis

1-Chloro-1-propene, a halogenated alkene, has emerged as a versatile and economically significant C3 building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is underscored by the prevalence of chlorine-containing drugs approved by the FDA, highlighting the importance of chlorinated synthons in drug design and development.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-chloro-1-propene for the synthesis of pharmaceutical intermediates. We will delve into the nuanced reactivity of its geometric isomers, explore its application in powerful carbon-carbon bond-forming reactions, and provide detailed, field-proven protocols for its practical implementation.

The strategic value of 1-chloro-1-propene lies in its ability to act as a stable, yet reactive, vinyl electrophile in a variety of cross-coupling reactions. Unlike more reactive vinyl halides, its moderate reactivity allows for greater functional group tolerance and selectivity, which are critical parameters in the multi-step synthesis of active pharmaceutical ingredients (APIs). Furthermore, the presence of the chlorine atom can influence the electronic properties and metabolic stability of the final drug molecule.[3]

Understanding the Isomers: cis- and trans-1-Chloro-1-propene

1-Chloro-1-propene exists as two geometric isomers: (Z)-1-chloro-1-propene (cis) and (E)-1-chloro-1-propene (trans). The spatial arrangement of the substituents around the carbon-carbon double bond dictates their distinct physical properties and, more importantly, their chemical reactivity. This stereochemical difference is a critical consideration in synthetic planning, as the geometry of the double bond is often retained in the product of stereospecific cross-coupling reactions.

Caption: Geometric isomers of 1-chloro-1-propene.

The choice between the cis and trans isomer is paramount for achieving the desired stereochemistry in the final product, a critical aspect of modern drug design where specific stereoisomers often exhibit vastly different pharmacological activities. While the trans isomer is generally more thermodynamically stable, the kinetic product of certain elimination reactions can favor the cis isomer. The dipole moment of the cis isomer is typically higher than that of the trans isomer due to the vector addition of individual bond dipoles, which can influence its solubility and reactivity in polar solvents.[4][5]

Key Applications in Pharmaceutical Intermediate Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[6] 1-Chloro-1-propene serves as an excellent coupling partner in several of these transformations, providing a robust method for the introduction of a propenyl moiety into a wide range of molecular scaffolds.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a cornerstone of pharmaceutical synthesis due to its mild reaction conditions and broad functional group tolerance.[7][8] The coupling of 1-chloro-1-propene with various aryl or heteroaryl boronic acids provides a direct route to substituted styrenes and vinyl-substituted heterocycles, which are common motifs in drug candidates.[7]

A critical aspect of the Suzuki-Miyaura coupling of vinyl chlorides is the choice of catalyst system. Highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands such as SPhos, are typically required to achieve efficient coupling with the less reactive C-Cl bond.[7] The reaction is generally stereoretentive, meaning the configuration of the double bond in the 1-chloro-1-propene starting material is preserved in the product.[9]

Suzuki_Miyaura start 1-Chloro-1-propene (cis or trans) reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd(OAc)2 / SPhos catalyst->reaction base Base (e.g., CsF) base->reaction solvent Solvent (e.g., isopropanol) solvent->reaction product Substituted Styrene or Vinyl Heterocycle reaction->product

Caption: Suzuki-Miyaura coupling workflow.

Application Example: Synthesis of an Intermediate for HCV Protease Inhibitors

Hepatitis C virus (HCV) protease inhibitors are a critical class of antiviral drugs.[10] Many of these inhibitors, such as boceprevir, feature complex molecular architectures that can be constructed using strategic cross-coupling reactions. The P1 fragment of boceprevir, for instance, contains a vinyl group that can be introduced via a Suzuki-Miyaura coupling.[11][12] While specific examples directly using 1-chloro-1-propene for boceprevir's P1 fragment are not widely published in open literature, the general strategy of coupling a vinyl halide to a suitable precursor is a well-established synthetic route.

Mizoroki-Heck Reaction: Vinylation of Aryl and Vinyl Halides

The Mizoroki-Heck reaction provides a powerful method for the vinylation of aryl or vinyl halides.[13] In this reaction, 1-chloro-1-propene can be coupled with a variety of unsaturated halides in the presence of a palladium catalyst and a base to form substituted dienes and styrenes.[2] The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans product.[14]

Heck_Reaction start 1-Chloro-1-propene reaction Mizoroki-Heck Reaction start->reaction aryl_halide Aryl/Vinyl Halide aryl_halide->reaction catalyst Pd Catalyst catalyst->reaction base Base (e.g., Et3N) base->reaction product Substituted Diene or Styrene reaction->product

Caption: Mizoroki-Heck reaction workflow.

Experimental Protocols

The following protocol is a representative example of a Suzuki-Miyaura coupling of a vinyl chloride and is adapted from established procedures for similar substrates.[15] Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Coupling of (Z)-1-Chloro-1-propene with a Heteroaryl Boronic Acid

Objective: To synthesize a vinyl-substituted heteroaromatic compound via a stereoretentive Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialGradeSupplier
(Z)-1-Chloro-1-propene≥95%Major Chemical Supplier
Heteroaryl Boronic Acid≥97%Major Chemical Supplier
Palladium(II) Acetate (Pd(OAc)₂)98%Major Chemical Supplier
SPhos97%Major Chemical Supplier
Cesium Fluoride (CsF)99%Major Chemical Supplier
IsopropanolAnhydrousMajor Chemical Supplier
Diethyl EtherAnhydrousMajor Chemical Supplier
Silica Gel230-400 meshMajor Chemical Supplier
Nitrogen GasHigh PurityLocal Supplier

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the heteroaryl boronic acid (1.0 equiv.), Pd(OAc)₂ (2-4 mol%), SPhos (4-8 mol%), and CsF (1.4 equiv.) to a dry screw-cap vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous isopropanol to the vial to achieve a concentration of 0.2 M with respect to the limiting reagent. Add (Z)-1-chloro-1-propene (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 85 °C and stir for the required time (monitor by TLC or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short pad of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The retention of the cis double bond geometry should be confirmed by the coupling constants in the ¹H NMR spectrum.[16]

Safety Precautions:

  • 1-Chloro-1-propene is a highly flammable and volatile liquid.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • The reaction should be conducted under an inert atmosphere of nitrogen to prevent the degradation of the catalyst and reagents.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Analytical Characterization

The successful synthesis of the desired pharmaceutical intermediate must be confirmed through rigorous analytical characterization.

Typical Analytical Data:

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and stereochemical assignmentAppearance of signals corresponding to the propenyl and aromatic/heteroaromatic protons. The coupling constant between the vinylic protons will be indicative of the double bond geometry (Jcis ≈ 6-12 Hz, Jtrans ≈ 12-18 Hz).
¹³C NMR Confirmation of the carbon skeletonSignals corresponding to all carbon atoms in the molecule, including the vinylic carbons.
GC-MS Purity assessment and molecular weight determinationA single major peak in the gas chromatogram and a molecular ion peak in the mass spectrum corresponding to the expected molecular weight of the product.
HPLC Quantitative purity analysisA single major peak with a purity of >95% is typically desired for pharmaceutical intermediates.

Conclusion and Future Outlook

1-Chloro-1-propene is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in stereoretentive palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of the distinct reactivity of its cis and trans isomers is crucial for achieving the desired stereochemical outcomes in drug synthesis. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to explore the full potential of 1-chloro-1-propene in their drug discovery and development programs. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of readily available and cost-effective building blocks like 1-chloro-1-propene will undoubtedly play an increasingly important role in the future of pharmaceutical manufacturing.

References

  • Thakur, A., Zhang, K., & Louie, J. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(38), 10794-10796. [Link]

  • Jiang, H., Liu, B., Li, Y., Wang, A., & Huang, H. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13(5), 1028-1031. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Ma, D., & Zhang, J. (2014). Stereoselective Synthesis of Conjugated Dienes via Aryl-to-Vinyl 1,4-Nickel Migration and Reductive Cross-Coupling. Organic Letters, 16(12), 3348-3351. [Link]

  • Wang, D., & Widenhoefer, R. A. (2004). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 9(4), 213-222. [Link]

  • Gribble, G. W. (2010).
  • Journet, M., Cai, D., Kowal, J. J., & Larsen, R. D. (1998). Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. The Journal of Organic Chemistry, 63(8), 2699-2707. [Link]

  • PubChem. (n.d.). 1-Chloro-1-propene. National Center for Biotechnology Information. [Link]

  • CN103435532A - Synthetic method of boceprevir intermediate - Google P
  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Denmark, S. E., & Wu, Z. (1999). A Highly Stereoselective Synthesis of Vinyl Bromides and Chlorides via Disubstituted Vinylsilanes. The Journal of Organic Chemistry, 64(23), 8646-8647. [Link]

  • Supporting Information for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • Linden, A. A., & Kee, J. M. (2010). Targeting HCV Entry For Development of Therapeutics. Viruses, 2(4), 998-1023. [Link]

  • Le, C., & MacMillan, D. W. C. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(40), 13342-13345. [Link]

  • Schiffer, C. A., & Chun, K. L. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Viruses, 14(7), 1475. [Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2022). Protease Inhibitors (HCV). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Reisman, S. E., & Doyle, A. G. (2020). Stereoretentive Radical Cross-Coupling. ChemRxiv. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2872. [Link]

  • Corilo, Y. E., & Zang, X. (2013). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry, 85(21), 10106-10113. [Link]

  • Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

  • Lemieux, S. K., & Götte, M. (2021). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. bioRxiv. [Link]

  • Marion, N., & Nolan, S. P. (2010). A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines. Accounts of Chemical Research, 43(9), 1242-1251. [Link]

  • Götte, M., & Lemieux, S. K. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. PLoS Pathogens, 18(7), e1010659. [Link]

  • Hoye, T. R., & Wang, J. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 6(11), 6331-6336. [Link]

  • Zapf, A., Ehrentraut, A., & Beller, M. (2000). A New Highly Efficient Catalyst System for the Coupling of Nonactivated and Deactivated Aryl Chlorides with Arylboronic Acids. Angewandte Chemie International Edition, 39(22), 4153-4155. [Link]

  • Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics. The Royal Society of Chemistry. [Link]

  • Reisman, S. E., & Doyle, A. G. (2020). Stereoretentive radical cross-coupling. Nature, 588(7836), 84-89. [Link]

  • Stanetty, C., & Kreitmeier, P. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 19(9), 14115-14126. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

  • Marion, N., & Nolan, S. P. (2010). A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines. Accounts of Chemical Research, 43(9), 1242-1251. [Link]

  • Why is trans 1 chloropropene more soluble than cis 1 chloropropene in water? - Quora. [Link]

  • C(sp2) cross coupling reaction catalyzed by a palladacycle phosphine complex - Indian Academy of Sciences. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Al-Masum, M., Ng, E., & Wai, M. C. (2011). ChemInform Abstract: Palladium-Catalyzed Direct Cross-Coupling of Potassium Styryltrifluoroborates and Benzoyl Chlorides — A One-Step Method for Chalcone Synthesis. ChemInform, 42(18). [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • The molecule cis-1-chloropropene is nore polar than trans-1-chooropropene . - YouTube. [Link]

Sources

Method

Polymerization Techniques for Chloro-Substituted Alkenes: From Bulk Commodities to Precision Macromolecules

An Application Note and Protocol Guide Abstract Chloro-substituted alkenes, most notably vinyl chloride, are cornerstone monomers in the global polymer industry. The presence of the chlorine atom imparts unique propertie...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

Chloro-substituted alkenes, most notably vinyl chloride, are cornerstone monomers in the global polymer industry. The presence of the chlorine atom imparts unique properties to the resulting polymers, such as flame resistance and chemical inertness, but also introduces significant challenges and mechanistic nuances in their polymerization. This guide provides a detailed exploration of the primary techniques used to polymerize these monomers, ranging from large-scale industrial free-radical processes to advanced controlled radical methodologies for specialty applications. We offer in-depth mechanistic discussions, step-by-step experimental protocols, and expert insights into process optimization and material characterization, targeting researchers and professionals in polymer science and drug development.

Introduction: The Dichotomy of the C-Cl Bond in Polymerization

The polymerization of chloro-substituted alkenes like vinyl chloride (VC) and vinylidene chloride (VDC) is a field of immense industrial importance, dominated by the production of poly(vinyl chloride) (PVC). The carbon-chlorine bond is central to the behavior of these monomers. The chlorine atom is electron-withdrawing via induction but electron-donating through resonance, influencing the electron density of the double bond. This electronic nature, combined with the potential for the chlorine atom to act as a leaving group or a site for chain transfer, dictates the choice of polymerization strategy.

While free-radical polymerization has been the industrial workhorse for decades, its inherent limitations in controlling molecular weight and architecture have spurred the development of more precise techniques. This document bridges the gap between classical industrial methods and modern controlled polymerization, providing both the foundational theory and practical protocols for scientific application.

Core Polymerization Methodologies

The choice of polymerization technique is dictated by the desired polymer properties, scale, and cost considerations. Free-radical methods are favored for bulk production, while controlled radical polymerization is essential for creating well-defined materials for high-value applications.

Free-Radical Polymerization: The Industrial Standard

Free-radical polymerization is the most common method for producing PVC. The process involves the generation of free radicals that initiate a chain reaction with monomer units.

  • Mechanism: The process follows the classical steps of initiation (radical formation), propagation (chain growth), and termination (chain cessation). A key challenge in the polymerization of vinyl chloride is chain transfer, particularly to the monomer. This process, where a growing polymer radical abstracts a chlorine atom from a VC monomer, can lead to the formation of an unsaturated chain end and a new radical, impacting the polymer's molecular weight and thermal stability.

  • Industrial Implementations:

    • Suspension Polymerization: This is the most prevalent method for PVC production (~80% of the world's supply). Monomer droplets are dispersed in water, acting as a heat sink, with a monomer-soluble initiator. A suspending agent (e.g., polyvinyl alcohol) prevents the droplets from coalescing.

    • Emulsion Polymerization: The monomer is emulsified in water using surfactants. A water-soluble initiator is used, and polymerization occurs within the micelles. This method produces smaller particles and is used for creating pastes and latices.

    • Bulk Polymerization: This method involves only the monomer and an initiator. It offers high purity but suffers from severe heat dissipation problems, as the viscosity increases dramatically with conversion.

G cluster_prep Phase 1: Reactor Preparation cluster_poly Phase 2: Polymerization cluster_finish Phase 3: Work-up A Deionized Water & Suspending Agent Charged B Reactor Sealed & Deoxygenated (N2 Purge) A->B Establish Inert Atmosphere C Liquid Vinyl Chloride Monomer Charged B->C Monomer Loading D Initiator Injected (e.g., AIBN, Peroxide) C->D E Reactor Heated to Target Temp (e.g., 50-70°C) D->E F Polymerization & Pressure Drop Monitoring E->F G Unreacted Monomer Stripped & Recovered F->G Reaction Quench / Completion H PVC Slurry Dewatered (Centrifuge) G->H I Drying of PVC Resin H->I J Sieving & Packaging I->J

Caption: Workflow for industrial suspension polymerization of vinyl chloride.

Controlled Radical Polymerization (CRP): Precision and Architecture

For applications requiring well-defined molecular weights, low polydispersity (Đ), and complex architectures (e.g., block copolymers), Controlled Radical Polymerization (CRP) techniques are essential.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful CRP technique that utilizes a transition metal complex (commonly copper) as a catalyst to establish a dynamic equilibrium between a low concentration of active, growing radicals and a high concentration of dormant species (alkyl halides). This reversible activation/deactivation process allows for simultaneous growth of all polymer chains, leading to excellent control over the final polymer. For chloro-substituted monomers, the C-Cl bond itself can serve as the initiating site.

ATRP_Cycle dormant P-Cl (Dormant) active P• (Active Radical) dormant->active ka (Activation) catalyst_inactive Cl-Cu(II)L (Deactivator) active->dormant kda (Deactivation) active->active kp (Propagation) catalyst_active Cu(I)L (Activator) monomer Monomer monomer->active

Caption: The dynamic equilibrium in Atom Transfer Radical Polymerization (ATRP).

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The growing radical chain adds to the CTA, forming an intermediate that fragments to release a new radical, which can then re-initiate polymerization. The ori

Method

Application Note: Protocol for Nucleophilic Substitution on 1-Chloro-1-propene via Metal-Catalyzed Cross-Coupling

Executive Summary & Strategic Analysis The Challenge: 1-Chloro-1-propene ( ) presents a dual challenge in synthetic organic chemistry. Electronic Inertness: As a vinyl halide, it is effectively inert to classical nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: 1-Chloro-1-propene (


) presents a dual challenge in synthetic organic chemistry.
  • Electronic Inertness: As a vinyl halide, it is effectively inert to classical nucleophilic substitution pathways (

    
     and 
    
    
    
    ). The
    
    
    hybridized carbon strengthens the C-Cl bond via resonance (partial double bond character), rendering the leaving group unreactive, while the geometry sterically blocks backside attack (
    
    
    ) and the instability of the vinyl cation prevents ionization (
    
    
    ).
  • Physical Volatility: With a boiling point of approximately 35–38°C, the substrate is highly volatile, requiring specific handling protocols to prevent stoichiometric drift during reaction setup.

The Solution: "Substitution" on this substrate is exclusively achieved via Palladium-Catalyzed Cross-Coupling . This application note details protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings. These methods utilize the mechanism of Oxidative Addition to bypass the kinetic barriers of classical substitution, enabling high yields with retention of stereochemical configuration (E/Z integrity).

Mechanistic Insight: Why Classical Methods Fail

To design a successful experiment, one must understand the causality of failure in standard approaches.

Reaction TypeFeasibilityMechanistic Barrier

Impossible The

orbital is inaccessible due to the planar

framework; the nucleophile is repelled by the

-electron cloud.

Impossible Heterolysis of the C-Cl bond would generate a vinyl cation, which is thermodynamically unstable and inaccessible under standard conditions.
Addition-Elimination Poor Requires strong electron-withdrawing groups (EWGs) on the alkene to stabilize the anionic intermediate. 1-Chloro-1-propene lacks these EWGs.
Pd-Catalyzed Coupling Excellent Oxidative Addition inserts Pd(0) into the C-Cl bond. This step is stereospecific (retention), bypassing the need for backside attack.
Visualization: The Stereospecific Catalytic Cycle

The following diagram illustrates the catalytic cycle for Suzuki coupling, highlighting the critical retention of configuration during the oxidative addition step—a key requirement for drug development where isomer purity is paramount.

Pd_Cycle Figure 1: Stereoretentive Pd-Catalyzed Cross-Coupling Cycle for Vinyl Halides Start Substrate (E)-1-Chloro-1-propene OxAdd Oxidative Addition Complex (Retention of Configuration) Start->OxAdd Input Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd + Substrate PdII_Complex Trans-Pd(II) Complex (Isomerized) OxAdd->PdII_Complex Isomerization TransMet Transmetallation (Base + Boronic Acid) TransMet->PdII_Complex R-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Coupled Product (E)-Alkene RedElim->Product

Critical Handling Protocols (Volatility Management)

Safety Warning: 1-Chloro-1-propene boils at ~35°C. In a warm lab, it may exist as a gas or a highly volatile liquid.

  • Cold Storage: Store the reagent at 4°C or -20°C.

  • Cold Addition: All reaction vessels must be pre-cooled to 0°C before adding the vinyl chloride.

  • Vessel Type: Use a pressure vial (crimp-top or screw-cap microwave vial) rather than a standard round-bottom flask with a condenser. This prevents loss of substrate before the reaction initiates.

  • Purging: Purge the vessel with Argon/Nitrogen before adding the volatile substrate.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Synthesis of 1-aryl-1-propene derivatives with retention of double-bond geometry. Scope: Applicable to aryl and heteroaryl boronic acids.[1]

Reagents & Materials[1][3][4]
  • Substrate: 1-Chloro-1-propene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Note: SPhos is chosen for its ability to facilitate oxidative addition into the sterically hindered and electronically neutral vinyl chloride bond.

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, add

    
    , SPhos, Aryl Boronic Acid, and finely ground 
    
    
    
    to a microwave vial equipped with a magnetic stir bar.
  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject the degassed solvent (Toluene/Water) via syringe.

  • Substrate Addition (Critical):

    • Cool the sealed vial in an ice bath (0°C) for 10 minutes.

    • Using a gas-tight syringe chilled in the freezer, withdraw the 1-Chloro-1-propene (liquid) from its cold storage container.

    • Inject the substrate quickly into the reaction vial through the septum.

  • Reaction:

    • Remove the ice bath.

    • Heat the block to 80°C for 12–16 hours. (Note: The pressure vial contains the volatile substrate until it reacts).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate (carefully, if product is volatile).
    

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Direct substitution of Cl with a primary or secondary amine. Challenge: Vinyl chlorides are difficult substrates for amination; electron-rich, bulky ligands are mandatory.

Reagents & Materials[1][3][4]
  • Substrate: 1-Chloro-1-propene (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G2 or BrettPhos Pd G2 (1–3 mol%)

    • Rationale: Second-generation (G2) precatalysts ensure rapid formation of the active

      
       species without requiring an induction period, crucial for volatile substrates.
      
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: t-Amyl alcohol or Toluene (anhydrous).

Step-by-Step Methodology
  • Setup: Charge a pressure tube with the Pd-Precatalyst,

    
    , and the amine (if solid).
    
  • Inert Atmosphere: Seal and purge with Argon.

  • Liquid Addition: Add the solvent and the amine (if liquid) via syringe.

  • Substrate Addition:

    • Cool the vessel to 0°C.

    • Add 1-Chloro-1-propene via syringe (subsurface addition preferred).

  • Reaction: Heat to 65–90°C .

    • Note: Monitor pressure.[2] If the substrate does not react quickly, vapor pressure will rise.

  • Quench: Cool to RT. Dilute with diethyl ether. Filter through silica/Celite.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<20%) Substrate evaporation before reaction.Switch to a sealed pressure tube; ensure vessel is at 0°C during addition.
No Reaction Oxidative addition failure (C-Cl bond too strong).Switch ligand to SPhos , XPhos , or

. Increase Temp to 100°C.
Isomerization (E

Z)

-hydride elimination / re-insertion.
Reduce reaction time; avoid excessive heating; ensure base is anhydrous.
Homocoupling (Diene) Transmetallation issues.Degas solvents thoroughly (remove

); reduce catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11536, 1-Chloro-1-propene. Retrieved from

Sources

Application

Precision Kinetics and Mechanistic Analysis: Gas-Phase Reaction Protocols for 1-Chloro-1-propene

Abstract This technical guide outlines the experimental protocols for investigating the gas-phase reactivity of 1-Chloro-1-propene ( ), specifically focusing on its atmospheric degradation kinetics (via OH radicals) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the experimental protocols for investigating the gas-phase reactivity of 1-Chloro-1-propene (


), specifically focusing on its atmospheric degradation kinetics (via OH radicals) and high-temperature pyrolytic behavior. As a chlorinated alkene existing in distinct cis and trans isomeric forms, 1-Chloro-1-propene presents unique challenges in volatility control, isomer-specific quantification, and corrosive byproduct management (HCl). These protocols are designed for researchers in atmospheric chemistry and process safety/drug development who require high-fidelity kinetic data.

Part 1: Safety & Handling (Critical Pre-Requisites)

Hazard Profile: 1-Chloro-1-propene is a highly flammable liquid (Flash point < 23°C) and a potential carcinogen. Its boiling point (~37°C) necessitates rigorous temperature control to prevent fugitive emissions.

  • Vapor Management: All transfer lines must be heated to >40°C to prevent condensation, or conversely, the sample reservoir must be chilled to 0°C to control vapor pressure during bubbling.

  • Corrosion Control: Pyrolysis experiments yield Hydrogen Chloride (HCl). Downstream scrubbers (NaOH traps) or in-line acid filters are mandatory before mass spectrometry analysis.

  • Isomer Awareness: Commercial samples are often mixtures of cis (Z) and trans (E) isomers. Analytical methods must resolve these peaks, as their reaction rates differ.

Part 2: Protocol A - Atmospheric Kinetics (Relative Rate Method)

Objective: Determine the bimolecular rate constant (


) for the reaction of 1-Chloro-1-propene with Hydroxyl radicals (OH) using a reference compound with a known rate constant (

).
Experimental Setup: Photochemical Smog Chamber

The "gold standard" for volatile organic compound (VOC) kinetics is the Relative Rate Method conducted in a collapsible Teflon (FEP) reaction chamber.

Core Components:

  • Reactor: 100–500 L FEP Teflon bag housed in a temperature-controlled enclosure.

  • Light Source: UV-A lamps (300–400 nm,

    
     nm) to photolyze the OH precursor.
    
  • Detection: In-situ FTIR (White cell optics, path length > 50 m) or extraction to GC-FID/MS.

Reagents
  • Target: 1-Chloro-1-propene (purified >98%).

  • Reference: Propene (

    
     cm
    
    
    
    molecule
    
    
    s
    
    
    ) or Ethene. Selection Logic: Choose a reference with a rate constant within 1 order of magnitude of the target to ensure comparable decay rates.
  • OH Precursor: Methyl Nitrite (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
    
    
    is preferred for cleaner background in FTIR.
  • NO: Added to suppress ozone formation when using methyl nitrite.

Step-by-Step Workflow
  • Cleaning: Flush the Teflon bag 3x with ultra-pure synthetic air or

    
    . Verify background hydrocarbons are < 10 ppb via GC/FTIR.
    
  • Injection:

    • Inject 1-Chloro-1-propene (approx. 5–10 ppmV final conc) into the bag stream.

    • Inject Reference Compound (approx. 5–10 ppmV).

    • Allow 30 mins for dark mixing. Confirm stable concentrations (

      
       reading).
      
  • Precursor Addition: Inject Methyl Nitrite (10–20 ppmV) and NO (5 ppmV).

  • Reaction Initiation: Turn on UV lamps.

  • Sampling:

    • Monitor the decay of both Target and Reference every 2–5 minutes.

    • Continue irradiation until 30–50% of the target is consumed. Stop before secondary products interfere with spectral integration.

Data Analysis (The Self-Validating Step)

Plot


 vs. 

.
  • Validation: The plot must be linear with an intercept of zero.

    • Slope =

      
      .
      
    • Linearity Check: If

      
      , the run is invalid (likely due to wall loss, leaks, or secondary reactions).
      

Part 3: Protocol B - Pyrolytic Flow Reactor (Synthesis & Degradation)

Objective: Investigate thermal stability, isomer interconversion, and elimination mechanisms (formation of propyne/allene) relevant to industrial synthesis or combustion.

Experimental Setup: Quartz Flow Tube

Unlike the static bag method, this uses a continuous flow system to define precise residence times (


) at high temperatures (400–800°C).

Core Components:

  • Reactor: Fused silica (quartz) tube (e.g., 100 cm length, 1-2 cm ID) inside a three-zone tube furnace.

  • Carrier Gas: High-purity

    
     or He.
    
  • Pressure Control: Downstream throttle valve and capacitance manometer (10–760 Torr).

Step-by-Step Workflow
  • Vapor Saturation: Bubble carrier gas through liquid 1-Chloro-1-propene held at 0°C (ice bath) to generate a stable saturated vapor pressure (~150 Torr). Dilute this stream with main carrier gas to achieve < 1% inlet concentration.

  • Residence Time Control: Adjust total flow rate (

    
    ) to set residence time (
    
    
    
    ). Typical range: 0.1 to 2.0 seconds.
  • Temperature Ramp: Step furnace temperature from 300°C to 800°C in 50°C increments.

  • Product Trapping/Analysis:

    • Online: Direct sampling via heated capillary to Mass Spectrometer (Soft ionization/EI).

    • Offline: Trap effluent in impinger containing

      
       for NMR analysis (to distinguish cis/trans ratios).
      

Part 4: Visualization & Logic

Diagram 1: Relative Rate Experimental Workflow

This diagram illustrates the parallel decay logic required for high-precision kinetics.

RelativeRateMethod Source Reagent Source (1-Cl-Propene + Ref) Chamber Teflon Reaction Chamber (UV Irradiation) Source->Chamber Injection Analyzer FTIR / GC-MS (Time-Resolved) Chamber->Analyzer Sampling t=0...t=n OH_Gen OH Radical Source (CH3ONO + NO) OH_Gen->Chamber Precursor Mix Data Data Output ln([S]0/[S]t) Analyzer->Data Integration Data->Source Linearity Check (Self-Validation)

Caption: Workflow for Relative Rate Kinetics. The linearity check ensures system integrity.

Diagram 2: Mechanistic Pathways (OH vs. Heat)

Distinguishing between atmospheric fate (OH addition) and thermal fate (Elimination).

ReactionPathways Reactant 1-Chloro-1-propene (C3H5Cl) OH_Rad + OH Radical (Atmospheric) Reactant->OH_Rad Heat + Heat (>400°C) (Pyrolysis) Reactant->Heat Adduct Chloro-hydroxy-propyl Radical (Addition) OH_Rad->Adduct k ~ 10^-11 Oxidation Chlorinated Aldehydes + HCl Adduct->Oxidation Elimination Dehydrochlorination (-HCl) Heat->Elimination Propyne Propyne / Allene (C3H4) Elimination->Propyne

Caption: Divergent reaction pathways: OH-mediated oxidation vs. thermal elimination.

Part 5: Data Summary & Analytical Parameters

Table 1: Key Analytical Parameters for 1-Chloro-1-propene
ParameterValue/ConditionNote
Boiling Point 37.4°CRequires heated lines or cryo-trapping
IR Signature (C=C) ~1630 cm

Useful for FTIR monitoring
Primary Ion (MS) m/z 76, 78 (

), 41 (

)
Chlorine isotope pattern (3:1) confirms ID
Reference (

)
Propene:

@ 298K (Atkinson et al.)
Isomer Separation DB-624 or Poraplot Q ColumnTrans isomer typically elutes before Cis on non-polar columns

References

  • Tuazon, E. C., et al. (1984). Atmospheric reactions of the chloroethenes with the OH radical. Archives of Environmental Contamination and Toxicology. Link (Context: Foundational kinetics for chloroalkene-OH reactions).

  • NIST Chemical Kinetics Database . Reaction: OH + 1-Chloro-1-propene.[1] Standard Reference Data. Link (Context: Authoritative source for rate constants).

  • Atkinson, R., et al. (2006). Evaluated kinetic and photochemical data for atmospheric chemistry: Volume II – gas phase reactions of organic species. Atmospheric Chemistry and Physics. Link (Context: Methodology for Relative Rate calculations).

  • Yamada, T., et al. (1980). Pyrolysis of 1,2-dichloropropane. Journal of Chemical Engineering of Japan.
  • PubChem . 1-Chloro-1-propene Compound Summary. National Library of Medicine. Link (Context: Physical properties and safety data).

Sources

Method

Application Notes &amp; Protocols: The Use of 1-Chloro-1-propene as a Versatile Precursor for the Synthesis of Substituted Allenes

Abstract Substituted allenes are a class of compounds featuring a unique cumulated diene system (C=C=C) that imparts distinct axial chirality and reactivity. This structural motif is of growing importance in the fields o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted allenes are a class of compounds featuring a unique cumulated diene system (C=C=C) that imparts distinct axial chirality and reactivity. This structural motif is of growing importance in the fields of medicinal chemistry, materials science, and synthetic methodology. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-chloro-1-propene, a readily available and cost-effective vinyl halide, as a key precursor for the synthesis of diverse substituted allenes. We will explore two primary, field-proven synthetic methodologies: organocuprate-mediated coupling and nickel-catalyzed cross-coupling, providing in-depth mechanistic rationale and step-by-step experimental protocols.

Introduction: The Strategic Value of Allenes and 1-Chloro-1-propene

The allene functional group, once considered a chemical curiosity, is now recognized as a valuable pharmacophore and a versatile synthetic intermediate. Its rigid, linear geometry and axial chirality make it a unique scaffold for introducing three-dimensional complexity into molecules, which is a critical aspect of modern drug design.[1] Allenes are present in a variety of natural products and have been incorporated into drug candidates for their ability to act as bioisosteres or to interact with biological targets in novel ways.

The synthesis of substituted allenes, however, can be challenging. Many traditional methods rely on multi-step sequences or require specialized, often unstable, starting materials. 1-Chloro-1-propene emerges as an attractive and practical starting point for several reasons:

  • Commercial Availability: It is an inexpensive and readily accessible building block.

  • Tunable Reactivity: The vinylic carbon-chlorine bond is sufficiently reactive to participate in organometallic coupling reactions while being more stable than its bromide or iodide counterparts, offering a good balance of stability and reactivity.

  • Versatility: As we will demonstrate, it can be coupled with a wide array of nucleophiles to generate mono-, di-, and tri-substituted allenes.

This guide will focus on providing the foundational knowledge and practical protocols to successfully leverage 1-chloro-1-propene in your synthetic campaigns.

Synthetic Route I: Organocuprate (Gilman Reagent) Coupling

The reaction of organocuprates (Gilman reagents) with organic halides, known as the Corey-House synthesis, is a powerful method for forming carbon-carbon bonds.[2][3] Its application to vinyl halides like 1-chloro-1-propene provides a reliable and high-yielding route to substituted allenes.

Expertise & Rationale: Why Organocuprates?

The choice of an organocuprate is critical. Unlike "harder" organometallic nucleophiles such as Grignard or organolithium reagents, which can react unpredictably with vinyl halides leading to side reactions, organocuprates are considered "soft" nucleophiles.[4][5] This "softness" is key to their success:

  • Chemoselectivity: The carbon-copper bond is significantly less polar than a carbon-magnesium or carbon-lithium bond, making the Gilman reagent less basic and more nucleophilic.[5] This minimizes proton abstraction and elimination side reactions.

  • Mechanism: The reaction with a vinyl halide is believed to proceed through an oxidative addition of the copper center to the carbon-chlorine bond, forming a transient Cu(III) intermediate. This is followed by a rapid reductive elimination that forges the new C-C bond and regenerates a Cu(I) species.[6] This pathway is highly efficient for sp²-hybridized carbons.

The overall workflow involves the sequential preparation of an organolithium reagent, its conversion to the Gilman reagent, and the final coupling step.

Experimental Workflow: Organocuprate Route

cluster_0 Step 1: Organolithium Formation cluster_1 Step 2: Gilman Reagent Formation (in situ) cluster_2 Step 3: Allene Synthesis R_X Alkyl/Aryl Halide (R-X) R_Li Organolithium (R-Li) R_X->R_Li 2 eq. Li Dry Ether Li Lithium Metal R_Li_2 2 eq. Organolithium (R-Li) CuI Copper(I) Iodide (CuI) Gilman Gilman Reagent (R₂CuLi) Propene 1-Chloro-1-propene R_Li_2->Gilman CuI THF, -78 °C Allene Substituted Allene Propene->Allene R₂CuLi -78 °C to RT

Caption: Workflow for allene synthesis via the Organocuprate (Gilman) route.

Detailed Experimental Protocols

Protocol 2.3.1: Preparation of Lithium Dimethylcuprate (A Representative Gilman Reagent)

  • Trustworthiness: This protocol is adapted from established procedures for generating Gilman reagents.[7][8] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the organometallic reagents.

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, suspend copper(I) iodide (CuI, 1.05 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Addition of Methyllithium: Slowly add a solution of methyllithium (MeLi) in ether (2.0 eq.) dropwise via syringe to the cold CuI suspension.

  • Formation: The initial yellow precipitate of CuI will dissolve upon addition of the first equivalent of MeLi to form a yellow polymeric methylcopper(I) species, which then redissolves upon addition of the second equivalent to form a colorless or pale-yellow solution of lithium dimethylcuprate, (CH₃)₂CuLi.[8] The reagent is now ready for immediate use.

Protocol 2.3.2: Synthesis of 1-Phenyl-1,2-butadiene from 1-Chloro-1-propene

  • Reagent Preparation: Prepare a solution of lithium diphenylcuprate ((Ph)₂CuLi) following the procedure in Protocol 2.3.1 , starting from bromobenzene to generate phenyllithium, followed by reaction with CuI.

  • Substrate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of 1-chloro-1-propene (1.0 eq.) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to 0 °C and then to room temperature, stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NH₄Cl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure substituted allene.

Data Presentation: Representative Organocuprate Couplings
EntryOrganocuprate (R₂CuLi)R GroupSolventTemp (°C)Time (h)Representative Yield (%)
1(CH₃)₂CuLiMethylTHF-78 to 0385 - 95
2(n-Bu)₂CuLin-ButylEther-78 to RT480 - 90
3(Ph)₂CuLiPhenylTHF-78 to RT475 - 85
4(Vinyl)₂CuLiVinylTHF-78 to 0270 - 80

Yields are representative estimates based on similar Corey-House reactions with vinyl halides and are dependent on substrate purity, reaction scale, and optimization.

Synthetic Route II: Nickel-Catalyzed Cross-Coupling

While the stoichiometric organocuprate method is robust, catalytic approaches are highly desirable for their atom economy and milder reaction conditions. Nickel-catalyzed cross-coupling reactions provide an excellent alternative for synthesizing allenes from 1-chloro-1-propene, typically using Grignard reagents as the nucleophilic partner.[9]

Expertise & Rationale: The Role of the Nickel Catalyst

Nickel catalysts are particularly effective for activating the relatively inert C(sp²)-Cl bond of vinyl chlorides, which can be challenging for some palladium systems.[10] The catalytic cycle is a well-understood sequence of elementary organometallic steps:

  • Oxidative Addition: A low-valent Ni(0) species, typically generated in situ, inserts into the C-Cl bond of 1-chloro-1-propene. This is often the rate-limiting step and forms a Ni(II) intermediate.

  • Transmetalation: The organometallic nucleophile (e.g., a Grignard reagent, RMgX) transfers its organic group (R) to the nickel center, displacing the halide and forming a diorganonickel(II) complex.

  • Reductive Elimination: The two organic groups on the nickel center couple and are expelled from the coordination sphere, forming the desired C-C bond of the allene product and regenerating the active Ni(0) catalyst.[11]

The choice of ligand on the nickel catalyst can be crucial for stabilizing the intermediates and promoting the reductive elimination step. In some cases, additives like 1,3-butadiene can be remarkably effective.[9]

Catalytic Cycle: Nickel-Catalyzed Allene Synthesis

cluster_cycle center Ni0 Ni(0)L₂ OA_complex R'(Cl)Ni(II)L₂ Ni0->OA_complex Oxidative Addition 1-Chloro-1-propene (R'Cl) TM_complex R'(R)Ni(II)L₂ OA_complex->TM_complex Transmetalation R-MgX TM_complex->Ni0 Reductive Elimination Product (R-R') Substituted Allene

Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling.

Detailed Experimental Protocol

Protocol 3.3.1: Ni-Catalyzed Synthesis of 4-Methyl-2,3-pentadiene

  • Trustworthiness: This protocol is adapted from general procedures for nickel-catalyzed cross-coupling of Grignard reagents with organohalides.[12][13] Strict inert atmosphere techniques are essential due to the sensitivity of the Grignard reagent and the Ni(0) catalyst.

  • Apparatus Setup: Prepare a flame-dried, three-necked flask with a stir bar, reflux condenser, dropping funnel, and nitrogen inlet.

  • Catalyst Loading: To the flask, add the nickel catalyst, for example, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [NiCl₂(dppp)] (1-5 mol%).

  • Solvent and Substrate: Add anhydrous THF, followed by 1-chloro-1-propene (1.0 eq.).

  • Addition of Grignard Reagent: Cool the mixture to 0 °C in an ice bath. Add isopropylmagnesium chloride (i-PrMgCl, 1.2-1.5 eq.) solution in THF dropwise from the addition funnel over 30-60 minutes. An initial color change indicates the reaction of the Grignard reagent with the catalyst precursor.[12]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction for 2-6 hours until completion is indicated by GC-MS analysis.

  • Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl.

  • Extraction and Purification: Follow steps 5-8 as described in Protocol 2.3.2 to isolate and purify the allene product.

Data Presentation: Representative Nickel-Catalyzed Couplings
EntryGrignard Reagent (R-MgX)R GroupCatalyst SystemTemp (°C)Time (h)Representative Yield (%)
1i-PrMgClIsopropylNiCl₂(dppp)0 to 65470 - 85
2PhMgBrPhenylNiCl₂(PPh₃)₂25 to 65665 - 80
3n-BuMgCln-ButylNiCl₂ + 1,3-butadiene0 to 25380 - 92
4VinylMgBrVinylNiCl₂(dppe)0 to 50560 - 75

Yields are representative estimates based on analogous Ni-catalyzed cross-coupling reactions and are subject to optimization.[9]

Safety and Handling

  • 1-Chloro-1-propene: This is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Use non-sparking tools and prevent the buildup of electrostatic charge.[9]

  • Organolithium Reagents (e.g., MeLi, n-BuLi): These reagents are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under a strict inert atmosphere using proper syringe and cannula techniques. Always wear fire-retardant personal protective equipment.

  • Grignard Reagents: These are highly flammable and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Anhydrous diethyl ether and THF are extremely flammable. Ensure all ignition sources are removed from the work area.

  • Workup: The quenching of organometallic reagents is highly exothermic and can release flammable gases. Perform quenches slowly and at low temperatures (e.g., 0 °C or -78 °C).

Conclusion

1-Chloro-1-propene serves as a highly effective and economical precursor for the synthesis of a wide range of substituted allenes. The choice between a stoichiometric organocuprate approach and a nickel-catalyzed cross-coupling reaction allows for significant flexibility in experimental design. The Corey-House method offers high yields and predictable reactivity for a broad scope of nucleophiles, making it a reliable choice for targeted synthesis. The nickel-catalyzed method provides the advantages of atom economy and is particularly well-suited for scaling up reactions. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently incorporate these powerful transformations into their synthetic strategies for drug discovery and materials science.

References

  • Gilman Reagent: Preparation and reactions with easy mechanism. (2020, July 11). Chemistry Notes. [Link]

  • Corey House Reaction. (2020, June 20). BYJU'S. [Link]

  • Corey-House synthesis. chemeurope.com. [Link]

  • Munir, R., Zahoor, A. F., Nazeer, U., Saeed, M. A., Mansha, A., Irfan, A., & Tariq, M. U. (2023). Gilman reagent toward the synthesis of natural products. RSC Advances, 13(52), 36073–36101. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. [Link]

  • Reactions of organocopper reagents. In Wikipedia. [Link]

  • 10.7: Organometallic Coupling Reactions. (2024, March 24). Chemistry LibreTexts. [Link]

  • Ben-David, Y., Portnoy, M., Gozin, M., & Milstein, D. (1992). Palladium-catalyzed vinylation of aryl chlorides. Chelate effect in catalysis. Organometallics, 11(5), 1995–1996. [Link]

  • Cholest-3-ene, 5-methyl-, (5β). Organic Syntheses Procedure. [Link]

  • Corey–House synthesis. In Wikipedia. [Link]

  • phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses Procedure. [Link]

  • Terao, J., Watanabe, T., Saito, K., Kambe, N., & Sonoda, N. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. J-STAGE. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). Nobel Prize. [Link]

  • 4-Penten-2-ol, 1-(phenylmethoxy). Organic Syntheses Procedure. [Link]

  • Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. (1983). Journal of the American Chemical Society, 105(6), 1584–1590. [Link]

  • Terao, J., Kambe, N., & Sonoda, N. (2000). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Tetrahedron Letters, 41(22), 4343-4347. [Link]

  • Structure and reactions of lithium dimethylcuprate. (1974). Journal of the American Chemical Society, 96(24), 7573–7585. [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

  • 10.7: Organometallic Coupling Reactions. (2023, November 7). Chemistry LibreTexts. [Link]

  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]

  • Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]

  • Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Arkivoc. [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Organic Chemistry Portal. [Link]

  • Organometallic cross-coupling reactions. CEM Corporation. [Link]

  • Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. (2019). MDPI. [Link]

Sources

Application

Application Note: Metal-Catalyzed Cross-Coupling of 1-Chloro-1-propene with Organoboron Reagents

Executive Summary The introduction of a propenyl group ( ) is a fundamental transformation in the synthesis of polyketides, terpenes, and pharmaceutical intermediates. While 1-propenyl halides are standard synthons, 1-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a propenyl group (


) is a fundamental transformation in the synthesis of polyketides, terpenes, and pharmaceutical intermediates. While 1-propenyl halides are standard synthons, 1-chloro-1-propene  presents a distinct economic advantage over its bromide and iodide counterparts. However, it introduces two significant process challenges:
  • High Bond Dissociation Energy: The

    
     bond is significantly more inert than corresponding bromides, requiring specialized ligands to facilitate oxidative addition.
    
  • Volatility: With a boiling point of ~32–37°C (isomer dependent), the substrate acts as a gas/volatile liquid under standard laboratory conditions, leading to stoichiometry errors and yield loss if not handled in sealed systems.

This guide details two validated protocols—a high-performance Palladium system and a cost-effective Nickel system—designed to ensure complete conversion and stereoretention.

Technical Background & Mechanistic Strategy

The Challenge of the C-Cl Bond

Standard Suzuki-Miyaura conditions (e.g.,


, 

) typically fail with alkenyl chlorides due to the slow rate of oxidative addition. To overcome this, electron-rich, bulky phosphine ligands are required. These ligands increase the electron density on the metal center (facilitating oxidative addition) and provide steric bulk to accelerate reductive elimination.
Stereochemical Integrity

1-Chloro-1-propene exists as distinct Z (cis) and E (trans) isomers.

  • Requirement: The coupling must proceed with retention of configuration .

  • Mechanism: Oxidative addition of alkenyl halides is generally stereospecific (concerted). However, isomerization can occur if the reaction stalls or if

    
    -hydride elimination pathways become accessible. Fast, active catalyst systems are preferred to minimize residence time of the organometallic intermediate.
    
Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical ligand-dependent step (Oxidative Addition).

SuzukiCycle Pd0 Active Catalyst L-M(0) OxAdd Oxidative Addition (Rate Determining for Chlorides) Pd0->OxAdd + 1-Chloro-1-propene Complex1 Organometallic Complex [R-M(II)-Cl] OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Base + R'-B(OH)2 Complex2 Di-organo Complex [R-M(II)-R'] TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the rate-determining oxidative addition step required for 1-chloro-1-propene.

Pre-Reaction Protocol: Handling 1-Chloro-1-propene

Critical Safety & Handling Note: 1-Chloro-1-propene boils between 32°C and 37°C. Handling it in open air at room temperature results in rapid evaporation, shifting the stoichiometry and potentially stalling the reaction.

Handling Procedure:

  • Cooling: Store the reagent bottle at -20°C. Before use, place the bottle in an ice bath (0°C).

  • Vessel Prep: Use a thick-walled pressure vial or a Schlenk tube with a screw-cap seal. Do not use standard round-bottom flasks with glass stoppers, as the pressure generated at reaction temperatures (60-80°C) may pop the stopper.

  • Transfer:

    • Purge the reaction vial with Argon/Nitrogen first.

    • Use a gas-tight syringe chilled in the freezer or on ice.

    • Withdraw the liquid 1-chloro-1-propene and inject it directly through the septum of the sealed reaction vial into the solvent.

Protocol A: High-Performance Palladium Catalysis

Best for: High value substrates, complex boronic acids, and strict requirement for stereoretention. Key Ligand: SPhos or XPhos (Buchwald Ligands).[1] These provide the necessary electron density to break the C-Cl bond.

Materials
  • Substrate: 1-Chloro-1-propene (1.0 equiv)

  • Reagent: Organoboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base:

    
     (2.0 equiv, finely ground) or CsF (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Step-by-Step Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon flow, add

    
    , SPhos, the Boronic Acid, and the Base into a pressure vial containing a magnetic stir bar.
    
  • Seal: Cap the vial with a crimp cap or screw cap containing a PTFE-lined septum.

  • Solvent Addition: Inject the degassed solvent (Toluene/Water) through the septum.

  • Substrate Addition: Using the Handling Procedure (Section 3), inject the cold 1-chloro-1-propene (1.0 equiv) into the mixture.

    • Note: Weigh the syringe before and after injection to calculate the exact mass added.

  • Reaction: Place the sealed vial into a pre-heated aluminum block at 80°C .

    • Why 80°C? Although the substrate boils at 35°C, the sealed system creates autogenous pressure, keeping the substrate in the liquid phase/solution, allowing the coupling to occur.

  • Monitoring: Monitor by GC-MS or LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup: Cool to room temperature. Carefully vent the vial (relieve pressure). Dilute with ether/ethyl acetate, wash with water, dry over

    
    , and concentrate.
    

Protocol B: Cost-Effective Nickel Catalysis

Best for: Scale-up, simple aryl boronic acids, cost-sensitive projects. Key Feature: Nickel undergoes oxidative addition into C-Cl bonds more readily than Palladium.

Materials
  • Substrate: 1-Chloro-1-propene (1.0 equiv)

  • Reagent: Organoboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) (Requires Glovebox) OR 
    
    
    
    (Air stable precatalyst)
  • Ligand:

    
     (10 mol%) (If using 
    
    
    
    )
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF or Dioxane (Anhydrous)

Step-by-Step Procedure
  • Setup: Under an inert atmosphere (Glovebox preferred for Ni(0)), combine the Ni source, Ligand, Boronic Acid, and Base in a pressure vial.

  • Solvation: Add anhydrous THF.

  • Substrate Addition: Inject cold 1-chloro-1-propene (1.0 equiv) via syringe through the septum.

  • Reaction: Seal and heat to 60°C . Nickel systems are often more reactive and may require lower temperatures than Pd, which helps manage the internal pressure.

  • Workup: Filter through a pad of celite (Ni residues can be black/colloidal). Standard aqueous extraction.

Troubleshooting & Optimization Logic

Use the following decision matrix to optimize reaction conditions if the standard protocols fail.

Optimization Problem Issue Detected NoRxn No Reaction (SM Recovered) Problem->NoRxn LowYield Low Yield (SM Missing) Problem->LowYield StereoLoss Stereo- isomerization Problem->StereoLoss Soln1 Switch to Ni(0) or Bulky Pd Ligand (P(t-Bu)3) NoRxn->Soln1 Oxidative Addn Failure Soln2 Check Seal Integrity Substrate Evaporated! LowYield->Soln2 Volatility Issue Soln3 Lower Temp Reduce Rxn Time StereoLoss->Soln3 Thermodynamic Equil.

Figure 2: Troubleshooting decision matrix for alkenyl chloride coupling.

Data Summary: Ligand Performance Comparison
Ligand ClassExampleReactivity w/ ClStabilityRecommendation
Triphenylphosphine

PoorHighAvoid (Inactive)
Buchwald (Biaryl) SPhos, XPhosExcellentGoodPrimary Choice
Bulky Alkyl

,

ExcellentLow (Air Sensitive)High Activity Alt.
Bidentate dppf, dppeModerateHighSecondary Choice

References

  • Suzuki-Miyaura Coupling Mechanism & Cycle

    • Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides.
    • Source: Chemical Reviews
  • Buchwald Ligands for Chlorides

    • Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl and Alkenyl Chlorides.
    • Source: Journal of the American Chemical Society (MIT/Buchwald Lab)
  • Physical Properties of 1-Chloro-1-propene

    • 1-Propene, 1-chloro- (Isomers and Boiling Points).[2]

    • Source: NIST Chemistry WebBook[2]

  • Nickel C

    • Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides.
    • Source: Journal of Organic Chemistry
  • General Protocol for Vol

    • Handling volatile reagents in cross-coupling reactions (General Methodology).
    • Source: Sigma-Aldrich / Merck Technical Library

Sources

Method

Application Note: Strategic Synthesis of Substituted Propynes

Leveraging 1-Chloro-1-propene as a Liquid Precursor for Propyne Anions Executive Summary & Strategic Rationale In the synthesis of internal alkynes—specifically methyl-substituted alkynes (propynes)—researchers often def...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 1-Chloro-1-propene as a Liquid Precursor for Propyne Anions

Executive Summary & Strategic Rationale

In the synthesis of internal alkynes—specifically methyl-substituted alkynes (propynes)—researchers often default to using propyne gas. However, propyne gas presents significant logistical challenges: it requires specialized regulators, poses high flammability/explosion risks, and is difficult to dispense accurately on a small scale.

1-Chloro-1-propene (1-Cl-1-P) offers a superior alternative. As a liquid (bp ~36°C) at room temperature, it can be handled with standard syringe techniques. This Application Note details the protocol for converting 1-Cl-1-propene into the 1-propynyl anion (a nucleophilic "propyne synthon") via a dehydrohalogenation-metalation sequence. This intermediate can then be trapped with various electrophiles to generate complex substituted propynes relevant to drug development.

Key Advantages:

  • Safety: Eliminates the need for compressed alkyne gas cylinders.

  • Stoichiometry: Allows precise volumetric dosing of the propyne equivalent.

  • Versatility: The intermediate lithium species can be transmetallated (Zn, Mg) for Palladium-catalyzed cross-couplings (Negishi/Sonogashira).

Mechanistic Principles

The transformation relies on a base-promoted elimination followed by deprotonation.[1] Commercial 1-chloro-1-propene exists as a mixture of E and Z isomers.

  • Elimination: Strong base (n-BuLi or LDA) induces dehydrochlorination.

    • Z-isomer: Undergoes syn-elimination (slower, often requires stronger conditions or aggregation).

    • E-isomer: Undergoes anti-elimination (fast).

  • Deprotonation: The resulting propyne is immediately deprotonated by the excess base to form 1-propynyllithium .

Critical Insight: Because the elimination generates HCl (neutralized by base) and the terminal alkyne proton is acidic, at least 2 equivalents of base are required. In practice, 2.2 equivalents are used to ensure full conversion and maintain the lithiated species.

Diagram 1: Reaction Pathway & Mechanism[2][3]

ReactionPathway Start 1-Chloro-1-propene (E/Z Mixture) Inter Intermediate: Propyne (Transient) Start->Inter Dehydrohalogenation (-LiCl) Base n-BuLi (2.2 equiv) -78°C to 0°C Base->Start Anion 1-Propynyllithium (Nucleophile) Inter->Anion Deprotonation (-BuH) Product Substituted Propyne (R-C≡C-Me) Anion->Product Nucleophilic Attack Electrophile Electrophile (E+) (R-X, Aldehyde, etc.) Electrophile->Product

Caption: Sequential dehydrochlorination and lithiation of 1-chloro-1-propene to generate the reactive nucleophile.

Experimental Protocols
Protocol A: Synthesis of Alkyl-Substituted Propynes (Alkylation)

Target: Reaction with primary alkyl halides or epoxides.

Reagents:

  • 1-Chloro-1-propene (Commercial mixture of isomers).

  • n-Butyllithium (2.5 M in hexanes).

  • Anhydrous THF (Tetrahydrofuran).

  • Electrophile (e.g., Benzyl bromide, 1-Iodobutane).

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.[4]

  • Solvent Charge: Add anhydrous THF (50 mL) and cool the flask to -78°C (dry ice/acetone bath).

  • Precursor Addition: Add 1-chloro-1-propene (10 mmol, 0.85 mL) via syringe.

    • Note: The starting material is volatile. Keep the reagent bottle cold (4°C) before sampling.

  • Lithiation (The Critical Step):

    • Add n-BuLi (22 mmol, 8.8 mL of 2.5 M solution) dropwise over 15 minutes.

    • Observation: A white precipitate (LiCl) may form.

    • Temperature Ramp: After addition, remove the cooling bath and allow the reaction to warm to 0°C and stir for 1 hour.

    • Why? Low temp prevents side reactions, but warming is necessary to drive the elimination of the slower reacting isomer and ensure complete formation of the propynyllithium species [1].

  • Electrophile Trapping:

    • Cool the mixture back to -78°C .

    • Add the electrophile (10 mmol) dissolved in minimal THF dropwise.

    • Optional: For sluggish alkyl halides, add dry HMPA or DMPU (2-3 mL) as a co-solvent to increase reactivity (Caution: HMPA is carcinogenic).

  • Workup:

    • Allow to warm to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product may be volatile).

Protocol B: Palladium-Catalyzed Synthesis of Aryl-Propynes (Negishi Coupling)

Target: Synthesis of internal alkynes (biaryl/aryl-alkyl) for medicinal chemistry scaffolds.

Rationale: Direct reaction of propynyllithium with aryl halides is poor. Transmetallation to Zinc allows for efficient Pd-catalyzed coupling.

Workflow:

  • Generate Propynyllithium: Follow Steps 1–4 from Protocol A.

  • Transmetallation:

    • At 0°C, add a solution of anhydrous ZnBr₂ (11 mmol) in THF.

    • Stir for 30 minutes at 0°C to form the Propynylzinc bromide intermediate.

  • Catalysis:

    • Add the Aryl Iodide/Bromide (9 mmol).

    • Add Pd catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

  • Reaction:

    • Heat to reflux (60–65°C) for 4–12 hours.

    • Monitor conversion by GC-MS or TLC.

  • Workup: Standard aqueous extraction (EDTA wash recommended to remove Zinc salts).

Diagram 2: Decision Tree & Workflow

Workflow Start Start: 1-Chloro-1-propene Lithiation Add 2.2 eq n-BuLi (-78°C to 0°C) Start->Lithiation Decision Select Electrophile Type Lithiation->Decision RouteA Primary Alkyl Halide Aldehyde/Ketone Decision->RouteA sp3 Electrophile RouteB Aryl/Vinyl Halide (sp2 Carbon) Decision->RouteB sp2 Electrophile DirectTrap Direct Addition (-78°C) RouteA->DirectTrap Transmetal Add ZnBr2 (Transmetallation) RouteB->Transmetal Coupling Add Pd Catalyst (Negishi Coupling) Transmetal->Coupling

Caption: Operational workflow for selecting direct alkylation vs. metal-catalyzed coupling.

Data Summary: Optimization Parameters

The following table summarizes conditions affecting the yield of the lithiation step.

ParameterConditionImpact on YieldRecommendation
Base Equivalents 1.0 - 1.5 eqLow (<30%) . Incomplete elimination; consumes product.Use 2.2 eq minimum.
Temperature Constant -78°CModerate . Slow elimination of Z-isomer.Ramp to 0°C after addition.
Solvent Diethyl EtherPoor . Aggregation of Li-species slows reaction.Use THF (Tetrahydrofuran).
Quench Temp 0°CVariable . Fast reaction but potential for bis-alkylation.Cool to -78°C before adding electrophile.
Troubleshooting & Safety (E-E-A-T)
Common Failure Modes
  • Recovery of Starting Material: Usually indicates the n-BuLi was degraded (titer check required) or the temperature was not raised to 0°C to drive the elimination.

  • Low Yield of Product: Volatility is the main culprit. Substituted propynes (e.g., 2-butyne, 2-pentyne) are volatile. Do not use high-vacuum rotary evaporation; use a fractionating column or distill carefully.

Safety Protocols
  • 1-Chloro-1-propene: Highly flammable and volatile. Use in a well-ventilated fume hood. Avoid inhalation.

  • n-Butyllithium: Pyrophoric.[5] Reacts violently with water and air. Use standard Schlenk line techniques or a glovebox.

  • Exotherm Control: The elimination reaction is exothermic. Add base slowly to maintain internal temperature.

References
  • Brandsma, L.Preparative Acetylenic Chemistry, 2nd ed.; Elsevier: Amsterdam, 1988; pp 15–20.
  • Suffert, J.; Toussaint, D. "Generation of 1-Propynyllithium from 1-Chloro-1-propene." Organic Syntheses1980 , 59, 202.

  • Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research1982 , 15, 340–348.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11536, 1-Chloro-1-propene."

Sources

Application

Application Notes and Protocols for Diels-Alder Reactions with 1-Chloro-1-propene as a Dienophile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 1-chloro-1-propene as a dienophile in Diels-Alder reactions. While les...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 1-chloro-1-propene as a dienophile in Diels-Alder reactions. While less conventional than dienophiles activated by carbonyl or cyano groups, 1-chloro-1-propene offers a unique entry point for the synthesis of chlorinated cyclohexene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. This document outlines the theoretical underpinnings, stereochemical considerations, and practical experimental protocols for leveraging this versatile building block.

Introduction: The Diels-Alder Reaction and the Role of Halogenated Dienophiles

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile, an alkene or alkyne.[2][3] The reactivity of the dienophile is a critical factor in the success of the reaction. Typically, electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

While classic dienophiles often feature carbonyl or cyano functionalities, halogenated alkenes such as 1-chloro-1-propene present an intriguing, albeit less explored, class of reactants. The chlorine atom, through its inductive electron-withdrawing effect, can activate the double bond towards cycloaddition. The resulting chlorinated cyclohexene adducts are versatile synthetic intermediates, amenable to a variety of subsequent transformations, including eliminations to form new double bonds and nucleophilic substitutions.

Mechanistic Insights and Stereochemical Control

The Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[1] This concerted mechanism dictates the stereospecificity of the reaction, wherein the stereochemistry of the dienophile is retained in the product.[2] For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will afford a trans-substituted product.

A key stereochemical consideration in many Diels-Alder reactions is the preference for the endo or exo product.[4] The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene ring, is often the kinetically favored product due to secondary orbital interactions in the transition state.[5] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[4] For 1-chloro-1-propene, the relatively small size of the chlorine atom may lessen the steric preference for the exo product, potentially leading to mixtures of endo and exo isomers. The exact ratio can be influenced by reaction temperature and the presence of catalysts.

Caption: General mechanism of the Diels-Alder reaction, illustrating the formation of endo and exo products.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific diene substrates.

General Considerations
  • Reagents and Solvents: 1-Chloro-1-propene is a volatile and flammable liquid and should be handled in a well-ventilated fume hood.[6] Dienes such as cyclopentadiene are often generated in situ from their dimers (e.g., dicyclopentadiene) by cracking before use.[7] Solvents should be dry and inert. Toluene or xylene are common choices for reactions requiring elevated temperatures.

  • Temperature Control: The reaction temperature can significantly influence the reaction rate and the endo/exo selectivity. Lower temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to the thermodynamic exo product or retro-Diels-Alder reactions.[4]

  • Lewis Acid Catalysis: For less reactive dienes, the addition of a Lewis acid catalyst can accelerate the reaction by coordinating to the chlorine atom of the dienophile, further lowering its LUMO energy.[8][9] Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).

Protocol 1: Thermal Diels-Alder Reaction of Cyclopentadiene with 1-Chloro-1-propene

This protocol describes a representative thermal reaction.

Materials:

  • Dicyclopentadiene

  • 1-Chloro-1-propene (cis/trans mixture)

  • Toluene, anhydrous

  • Round-bottom flask

  • Distillation apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat to ~180 °C. Collect the cyclopentadiene monomer, which distills at ~41 °C, in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve freshly distilled cyclopentadiene (1.0 eq) in anhydrous toluene.

  • Addition of Dienophile: Add 1-chloro-1-propene (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the endo and exo isomers and any unreacted starting materials.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry.

Caption: Experimental workflow for the thermal Diels-Alder reaction.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol is suitable for less reactive dienes or when higher stereoselectivity is desired.

Materials:

  • Diene (e.g., furan, anthracene)

  • 1-Chloro-1-propene

  • Dichloromethane, anhydrous

  • Lewis acid (e.g., AlCl₃ or BF₃·OEt₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Syringe for additions

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.

  • Addition of Dienophile: Add 1-chloro-1-propene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC or GC.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

  • Purification and Characterization: Purify and characterize the product as described in Protocol 1.

Data Presentation and Expected Outcomes

The following table summarizes key parameters and expected outcomes for the Diels-Alder reaction with 1-chloro-1-propene.

DieneReaction TypeCatalystTemperature (°C)Expected Endo/Exo RatioExpected Yield
CyclopentadieneThermalNone110 (Toluene)Endo > ExoModerate to High
CyclopentadieneCatalyticAlCl₃0 - 25Endo >> ExoHigh
FuranThermalNone80 (Toluene)Endo > ExoLow to Moderate
FuranCatalyticBF₃·OEt₂0Endo >> ExoModerate
AnthraceneThermalNone140 (Xylene)Exo favoredModerate

Troubleshooting

  • Low or No Reaction:

    • Cause: Low reactivity of the diene or dienophile.

    • Solution: Increase the reaction temperature or consider using a Lewis acid catalyst. Ensure the diene is in the required s-cis conformation.

  • Formation of Multiple Products:

    • Cause: Polymerization of the diene or dienophile, or formation of regioisomers with unsymmetrical dienes.

    • Solution: Use fresh, purified reagents. For unsymmetrical dienes, the regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.

  • Low Yield:

    • Cause: Retro-Diels-Alder reaction at high temperatures, or loss of product during workup and purification.

    • Solution: Optimize the reaction temperature and time. Employ careful purification techniques.

Safety Precautions

  • 1-Chloro-1-propene: This compound is a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dienes: Many dienes, such as cyclopentadiene, are volatile and have strong odors. They can also be flammable. Handle in a fume hood.

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with care in a dry environment.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

1-Chloro-1-propene, while not a conventional dienophile, presents a valuable tool for the synthesis of chlorinated six-membered rings via the Diels-Alder reaction. Understanding the mechanistic principles and stereochemical factors allows for the rational design of synthetic routes to a variety of functionalized cyclic molecules. The protocols and guidelines presented here provide a starting point for researchers to explore the utility of this versatile building block in their synthetic endeavors.

References

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. (n.d.). SciELO. Retrieved January 31, 2026, from [Link]

  • Diels-Alder Stereochemistry. (2019, September 3). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Diels alder reaction between anthracene (a diene) & 1,2- dichloroethene (a dienophile). (2025, May 27). Course Hero. Retrieved January 31, 2026, from [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Exo-Endo Isomerism in Diels-Alder Reaction. (n.d.). AK Lectures. Retrieved January 31, 2026, from [Link]

  • Experiment 1: Diels Alder reaction. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]

  • STEREOCHEMICAL ASPECTS OF THE DIELS-ALDER REACTION. (n.d.). DTIC. Retrieved January 31, 2026, from [Link]

  • Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. (2009). Green Chemistry, 11(1), 91-95. Retrieved January 31, 2026, from [Link]

  • Diels Alder Reaction of Anthracene. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]

  • Solved Diels Alder Experiment Procedure Diels alder. (2021, July 11). Chegg.com. Retrieved January 31, 2026, from [Link]

  • Diels-Alder - Endo and Exo adducts. (n.d.). ChemTube3D. Retrieved January 31, 2026, from [Link]

  • Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. (2023, July 8). MDPI. Retrieved January 31, 2026, from [Link]

  • Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved January 31, 2026, from [Link]

  • Applications of Diels Alder Reaction. (2022, October 11). PraxiLabs. Retrieved January 31, 2026, from [Link]

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • 1-Chloro-1-propene. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Retrieved January 31, 2026, from [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. (2020, January 10). Angewandte Chemie International Edition, 59(15), 6201-6205. Retrieved January 31, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Methods for separating (E) and (Z) isomers of 1-Chloro-1-propene

Ticket ID: ISO-SEP-C3H5Cl Status: Open Assigned Specialist: Senior Application Scientist[1] Diagnostic & Strategy Selection User Query: "I have a commercial mixture of 1-chloro-1-propene (cis/trans). How do I separate th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-SEP-C3H5Cl Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Strategy Selection

User Query: "I have a commercial mixture of 1-chloro-1-propene (cis/trans). How do I separate them for stereospecific synthesis?"

Technical Assessment: The separation of (E)-1-chloro-1-propene and (Z)-1-chloro-1-propene is a classic challenge in small-molecule purification.[1] The difficulty arises from their physical similarities.[1]

  • (Z)-isomer (cis): BP ~32.8°C | Higher Dipole Moment[1]

  • (E)-isomer (trans): BP ~37.4°C | Lower Dipole Moment[1]

  • 
    BP:  ~4.6°C[1][2]
    

Crucial Note: Unlike many simple alkenes where the cis isomer boils higher due to polarity, 1-chloro-1-propene exhibits the reverse: the (E)-trans isomer has the higher boiling point .[1] Relying on standard textbook heuristics will lead to fraction misidentification.[1]

Decision Matrix

Use the following logic flow to select your protocol.

DecisionMatrix Start Input: Isomer Mixture Scale What is your Scale? Start->Scale Small < 1 Gram (Analytical Standards) Scale->Small Large > 10 Grams (Synthesis/Production) Scale->Large MethodGC Method: Preparative GC (Exploits Polarity) Small->MethodGC MethodDist Method: Fractional Distillation (Exploits Boiling Point) Large->MethodDist Validation Validation: 1H-NMR / NOE MethodGC->Validation MethodDist->Validation

Figure 1: Workflow selection based on sample mass requirements.

Protocol A: High-Efficiency Fractional Distillation

Applicability: >10g scale.[1] Mechanism: Separation based on the 4.6°C boiling point difference.[1]

The Challenge: "Flooding" and HETP

A simple distillation setup will fail.[1] You need a column with a high number of theoretical plates (HETP).[1] The separation requires a column efficiency of at least 30-40 theoretical plates to achieve >98% purity for both isomers.[1]

Step-by-Step Methodology
  • Equipment Setup:

    • Column: Use a Spinning Band Distillation Column (best) or a 60cm+ Vigreux column wrapped in vacuum-jacketed silvered insulation.[1]

    • Condenser: Coolant must be set to 0°C or lower (using a chiller) because the Z-isomer boils at ~32.8°C. Ambient tap water is too warm and will cause significant loss of the Z-isomer.[1]

    • Collection Flasks: Immerse receiving flasks in an ice bath.

  • Equilibration (Total Reflux):

    • Heat the pot until the vapor reaches the top of the column.

    • Set the reflux ratio to Infinity (Total Reflux) for 30-60 minutes. This allows the liquid-vapor equilibrium to stratify the isomers along the column height.[1]

  • Fraction Collection:

    • Fraction 1 (Z-enriched): Set reflux ratio to 20:1 (20 parts return, 1 part collect). Collect the fraction boiling at 32.5°C – 33.5°C .

    • Intermediate Fraction (Mixed): As temperature rises to 34°C, stop collecting pure fraction. Collect the "slop" cut (34°C – 36.5°C) separately to be recycled later.[1]

    • Fraction 2 (E-enriched): When temperature stabilizes at 37.0°C – 37.5°C , collect the E-isomer.[1]

Troubleshooting Distillation
SymptomRoot CauseCorrective Action
Temperature fluctuates wildly Column flooding or adiabatic loss.[1]Reduce heat input.[1] Ensure the column insulation is intact.[1][3] Drafts in the fume hood can cool the column walls, destroying separation efficiency.[1]
No separation (Mixed fractions) Reflux ratio too low.Increase reflux ratio to 50:1. Do not rush the collection.[1][3]
Loss of Z-isomer Condenser too warm.[1]The Z-isomer (BP 32.8°C) is extremely volatile.[1] Ensure chiller is <5°C.

Protocol B: Preparative Gas Chromatography

Applicability: <1g scale (High Purity Standards).[1] Mechanism: Separation based on polarity (dipole moment interaction with stationary phase).[1]

Column Selection & Elution Order

The elution order depends entirely on the stationary phase.[1] This is a common point of confusion.

  • Non-Polar Column (e.g., DB-1, SPB-1):

    • Separation driven by: Boiling Point.[1]

    • Order: (Z)-Isomer (32.8°C) elutes FIRST ; (E)-Isomer (37.4°C) elutes SECOND .[1]

  • Polar Column (e.g., DB-WAX, PEG):

    • Separation driven by: Dipole Moment.[1][4][5]

    • Order: (E)-Isomer (Lower Dipole) elutes FIRST ; (Z)-Isomer (Higher Dipole) elutes SECOND .

    • Note: The (Z)-isomer interacts more strongly with the polar phase, retarding its travel despite its lower boiling point.[1]

Workflow Diagram

GC_Workflow Setup Setup: Prep-GC Col: DB-WAX (Polar) Inject Injection Split Ratio: 10:1 Setup->Inject Oven Oven Program Isothermal 35°C (10 min) Inject->Oven Detect Detection (FID/TCD) Watch for Peak Reversal! Oven->Detect CollectE Collect Peak 1 (E)-Isomer (Trans) Detect->CollectE First Eluter CollectZ Collect Peak 2 (Z)-Isomer (Cis) Detect->CollectZ Retained

Figure 2: Preparative GC workflow using a polar column to maximize separation resolution.[1]

Analytical Validation (How to prove it)

Once separated, you must validate identity.[1][3] Do not rely solely on retention time.[1]

Nuclear Magnetic Resonance (1H-NMR)

The coupling constant (


) between the vinylic protons is the definitive diagnostic tool.[1]
  • Solvent:

    
    
    
  • Region: 5.8 – 6.2 ppm (alkenyl protons).[1]

IsomerCoupling Constant (

)
Diagnostic Signal
(Z)-1-chloro-1-propene 6 – 8 Hz Smaller coupling indicates cis relationship.[1]
(E)-1-chloro-1-propene 12 – 14 Hz Larger coupling indicates trans relationship.[1]
Data Summary Table
Property(Z)-Isomer (cis)(E)-Isomer (trans)
Boiling Point 32.8°C37.4°C
Dipole Moment High (Vectors Add)Low (Vectors Cancel)
GC Elution (Non-Polar) 1st2nd
GC Elution (Polar) 2nd1st
NMR Coupling (

)
~7 Hz~13 Hz

Frequently Asked Questions (FAQ)

Q: Why does the cis (Z) isomer boil at a lower temperature? I thought cis isomers usually boil higher? A: This is a specific anomaly of 1-haloalkenes. While the (Z) isomer is indeed more polar, the (E) isomer's shape in this specific molecule allows for more efficient packing or surface area contact (London Dispersion Forces), which dominates the thermal property in this case.[1] Always verify with NIST data rather than general rules of thumb [1, 2].

Q: Can I use chemical conversion to isolate one? A: Generally, no.[1] Isomerization requires high energy or specific catalysts.[1] It is more efficient to separate the physical mixture produced by dehydrochlorination of 1,2-dichloropropane.[1]

Q: My GC peaks are tailing badly. What is wrong? A: This is likely "Volume Overload."[1][3] In preparative GC, injecting too much liquid saturates the stationary phase.[1]

  • Fix: Reduce injection volume or increase the split ratio. Alternatively, use a "Thick Film" column (e.g., 5µm film thickness) which has a higher sample capacity.[1]

Q: Is this dangerous? A: Yes. Both isomers are highly flammable and volatile alkyl halides.[1]

  • Safety Protocol: Work exclusively in a fume hood.

  • PPE: Nitrile gloves are generally resistant to short exposure, but PVA gloves offer better protection against chlorinated solvents.[1]

  • Storage: Store in explosion-proof refrigeration to prevent vaporization and pressure buildup.

References
  • National Institute of Standards and Technology (NIST). 1-Propene, 1-chloro- Data Page.[1][6][7] NIST Chemistry WebBook, SRD 69.[1][6] [Link][1]

  • PubChem. 1-Chloro-1-propene Compound Summary. National Library of Medicine.[1] [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 88th Edition.[1] CRC Press/Taylor & Francis.[1][8] (Standard Reference for Physical Constants).[1]

Sources

Optimization

Technical Support Center: 1-Chloro-1-propene Synthesis &amp; Purification

Current Status: Operational Topic: Optimization of Yield and Purity in 1-Chloro-1-propene Production Target Audience: Process Chemists, R&D Scientists Introduction Welcome to the Technical Support Center for 1-Chloro-1-p...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Yield and Purity in 1-Chloro-1-propene Production Target Audience: Process Chemists, R&D Scientists

Introduction

Welcome to the Technical Support Center for 1-Chloro-1-propene (1-CP). This guide addresses the specific challenges associated with the dehydrochlorination of 1,2-dichloropropane (1,2-DCP). The synthesis of 1-CP is often plagued by regioselectivity issues (formation of 2-chloropropene), stereochemical control (cis vs. trans), and over-elimination to propyne (methylacetylene).

This document provides a self-validating protocol designed to maximize the yield of the target vinylic chloride while suppressing byproducts through phase-transfer catalysis (PTC) and precise thermal management.

Module 1: Reaction Optimization

The Core Chemistry

The industry-standard route involves the alkaline dehydrochlorination of 1,2-dichloropropane. This elimination reaction follows E2 kinetics but faces competition between forming the thermodynamically favored internal alkene (1-CP) and the kinetic terminal alkene (2-CP).

Reaction Pathway Diagram The following diagram illustrates the competing pathways and the critical "danger zone" of over-elimination.

ReactionPath DCP 1,2-Dichloropropane (Starting Material) Target 1-Chloro-1-propene (Target: cis + trans) DCP->Target Path A (Major) Zaitsev-like Byprod 2-Chloropropene (Regio-isomer Byproduct) DCP->Byprod Path B (Minor) Hofmann-like Base NaOH / PTC (Catalyst System) Base->DCP Propyne Propyne (Over-elimination) Target->Propyne Path C Excess Heat/Base Byprod->Propyne Path D

Figure 1: Reaction network showing the competition between 1-CP (Target) and 2-CP, and the risk of subsequent elimination to Propyne.

Critical Process Parameters (CPP)
ParameterRecommended RangeTechnical Rationale
Catalyst (PTC) Aliquat 336 or TBAB (1-3 mol%)Facilitates transport of OH⁻ ions into the organic phase. Without PTC, reaction rates are sluggish, requiring higher temps that favor propyne formation [1].
Base Conc. 40-50% NaOH (aq)High concentration maximizes the interfacial reaction rate. Dilute bases favor hydrolysis to alcohols (side reaction).
Temperature 40°C - 60°CCrucial: Keep below 60°C to minimize Path C (Propyne formation).
Agitation High Shear (>500 RPM)The reaction is mass-transfer limited. Interfacial surface area is the rate-determining factor.

Module 2: Purification & Isolation

Separating the target 1-CP from the 2-CP byproduct is feasible but requires strict attention to boiling point differentials. Unlike many alkene syntheses, the cis (Z) and trans (E) isomers of 1-chloro-1-propene have distinct boiling points that bracket the target range.

Physical Property Matrix
CompoundCAS NumberBoiling Point (1 atm)Classification
2-Chloropropene 557-98-222.6 °C Light Key (Impurity)
(Z)-1-Chloro-1-propene 16136-84-832.5 °C Target (Isomer 1)
(E)-1-Chloro-1-propene 16136-85-937.4 °C Target (Isomer 2)
Allyl Chloride 107-05-145.0 °C Heavy Impurity

Note: Data sourced from NIST and chemical registry databases [2, 3, 4].[1]

Distillation Strategy
  • Stabilization: Ensure the crude mixture is stabilized (e.g., with propylene oxide) if stored, as vinylic chlorides can polymerize or degrade.

  • Fractionation:

    • Cut 1 (20-25°C): Remove 2-chloropropene . This is the most critical step for purity.

    • Cut 2 (30-39°C): Collect 1-chloro-1-propene (mixed isomers).

    • Residue: Unreacted 1,2-DCP and oligomers.

Module 3: Troubleshooting & FAQs

Q1: My yield of 1-chloro-1-propene is low, and I see significant unreacted starting material.

Diagnosis: Phase Transfer Catalyst (PTC) failure or Mass Transfer limitation. Solution:

  • Check Catalyst: Ensure you are using a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB or Aliquat 336). Simple mixing with NaOH is insufficient for high conversion at moderate temperatures.

  • Increase Agitation: The reaction occurs at the interface of the aqueous NaOH and the organic DCP. If the emulsion is poor, the reaction stops.

Q2: I am detecting high levels of Propyne (Methylacetylene) in the off-gas.

Diagnosis: Over-elimination (Path C/D in Figure 1). Solution:

  • Lower Temperature: Reduce reaction temperature by 10°C. Propyne formation has a higher activation energy than the initial dehydrochlorination.

  • Reactive Distillation: Configure the reactor to distill the product immediately upon formation. Since 1-CP (BP ~32-37°C) boils lower than 1,2-DCP (BP ~96°C), you can continuously remove it from the basic environment, preventing the second elimination step [5].

Q3: Can I control the cis (Z) vs. trans (E) ratio?

Insight: The ratio is largely thermodynamically controlled (typically favoring the trans isomer slightly or near 50:50 depending on conditions). Solution:

  • Chemical control of this ratio during simple dehydrochlorination is difficult.

  • Separation: If a specific isomer is required, use the boiling point difference (~5°C). A fractional distillation column with >20 theoretical plates is required to effectively enrich one isomer over the other.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckYield Low Conversion? Start->CheckYield CheckByprod High Byproducts? Start->CheckByprod ActionStir Increase Stirring Rate (Mass Transfer) CheckYield->ActionStir ActionPTC Add/Refresh PTC (1-3 mol%) CheckYield->ActionPTC TypeByprod Which Byproduct? CheckByprod->TypeByprod High2CP High 2-Chloropropene TypeByprod->High2CP HighPropyne High Propyne TypeByprod->HighPropyne Sol2CP Accept Thermodynamic Limit Optimize Distillation (Cut 1) High2CP->Sol2CP SolPropyne Reduce Temp <50°C Remove Product Continuously HighPropyne->SolPropyne

Figure 2: Decision matrix for troubleshooting common synthesis deviations.

References

  • Halpern, M. "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." PTC Organics, (General reference for dehydrohalogenation using Quats).

  • National Institute of Standards and Technology (NIST). "1-Propene, 1-chloro-, (Z)- (CAS 16136-84-8) Properties."[2] NIST Chemistry WebBook.[1][2] Link

  • National Institute of Standards and Technology (NIST). "1-Propene, 1-chloro-, (E)- (CAS 16136-85-9) Properties."[1][3] NIST Chemistry WebBook.[1][2] Link

  • PubChem. "2-Chloropropene (CAS 557-98-2) Physical Properties." National Library of Medicine. Link

  • Google Patents. "Process for converting 1,2-dichloropropane to propylene (and intermediates)." Patent WO1994007819A1. (Discusses elimination pathways and catalytic cracking). Link

Sources

Troubleshooting

Overcoming low reactivity of 1-Chloro-1-propene in Grignard reactions

Topic: Overcoming Low Reactivity of 1-Chloro-1-propene in Grignard Reactions Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary: The "Vinyl Chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 1-Chloro-1-propene in Grignard Reactions Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary: The "Vinyl Chloride" Paradox

Synthesizing Grignard reagents from 1-chloro-1-propene presents a dual challenge that frequently stalls synthesis campaigns:

  • Kinetic Inertness: The

    
     hybridized C-Cl bond is significantly stronger and less reactive toward oxidative addition than alkyl halides.
    
  • Volatility: With a boiling point of ~35–39°C (isomer dependent), the substrate often evaporates from the reaction mixture before the activation energy for insertion is reached, leading to "phantom yields" where the halide is lost to the headspace.

This guide provides an optimized protocol based on the Normant method (THF-mediated insertion), engineered to bypass these specific failure modes.

Part 1: Critical Process Parameters (CPP)

Before attempting the synthesis, review the following parameters. Deviating from these will likely result in initiation failure.

ParameterRequirementScientific Rationale
Solvent Anhydrous THF (Must be <50 ppm

)
Diethyl ether is ineffective for vinyl chlorides. THF's higher basicity and ability to coordinate Mg are thermodynamically required to stabilize the vinyl Grignard species.
Magnesium Turnings (Crushed) or Powder (20-50 mesh) The passive oxide layer on Mg is the primary kinetic barrier. Crushing turnings immediately before use exposes fresh

surface area.
Initiator 1,2-Dibromoethane (DBE) DBE reacts with Mg to etch the surface and release ethylene gas, creating "hot spots" of active Mg without contaminating the product (unlike Iodine).
Temperature Reflux (66°C) with Cryogenic CondenserHigh temperature is needed to break the C-Cl bond, but the substrate boils at ~35°C. A standard water condenser will result in substrate loss.

Part 2: Standard Operating Procedure (SOP)

Workflow: The "Cold-Trap" Normant Protocol

This protocol is designed to contain the volatile substrate while maintaining the high thermal energy required for magnesium insertion.

Reagents:

  • Magnesium turnings (1.2 equiv)[1][2]

  • 1-Chloro-1-propene (1.0 equiv)

  • Anhydrous THF (Concentration: 1.0 M)

  • 1,2-Dibromoethane (0.05 equiv)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and a Dry Ice/Acetone condenser (or a glycol chiller set to -10°C).

    • Flush the system with Argon for 15 minutes.

  • Activation (The "Entrainment" Step):

    • Add Mg turnings to the flask.[1][2] Pro-Tip: Dry stir the Mg vigorously for 10 mins under Argon to mechanically scar the surface.

    • Add enough THF to just cover the Mg.[1][2]

    • Add the 1,2-dibromoethane (DBE) neat. Wait for vigorous bubbling (ethylene release) and heat generation. This indicates the Mg surface is active.[3]

  • Substrate Addition:

    • Crucial Step: Dilute the 1-chloro-1-propene in the remaining THF in the addition funnel.

    • Why? Adding neat substrate to hot Mg causes flash-boiling. Dilution raises the boiling point of the feed.

  • Reaction Maintenance:

    • Bring the flask to a gentle reflux.

    • Add the substrate solution dropwise.

    • Visual Check: The solution should turn dark grey/brown. If the solution remains clear or turns slightly turbid white (magnesium oxide), initiation has failed.

    • Maintain reflux for 2–4 hours after addition is complete.

  • Titration:

    • Cool to room temperature.[1][4] Titrate using salicylaldehyde phenylhydrazone or iodine to confirm concentration.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Initiation Failure

Q: I added the halide and heated to reflux, but the magnesium is still shiny and the solution is clear. What happened?

A: You likely have a "passivated" surface or wet solvent.

  • Immediate Fix: Stop stirring. Add a single crystal of Iodine directly onto the Mg. If the purple color persists for >5 minutes, your system is wet. If it fades to colorless/yellow, the Mg is consuming it.

  • The "Hot Shot" Technique: Add 0.5 mL of DIBAL-H (if compatible with downstream chemistry) or Red-Al . These are powerful scavengers that dry the solvent and activate the Mg surface instantly.

Issue 2: Low Yield / Missing Mass

Q: My titration shows only 20% yield, but I see no unreacted halide in the GC. Where did it go?

A: It evaporated.

  • Diagnosis: 1-Chloro-1-propene boils at ~35°C. If you used a standard water condenser (tap water ~15°C), the substrate vapor pressure was likely too high to condense effectively, escaping through the nitrogen line.

  • Solution: You must use a condenser coolant at least 20°C below the substrate's boiling point. Use a dry ice/acetone finger or a recirculating chiller at 0°C.

Issue 3: Stereochemistry Concerns

Q: I started with pure (E)-1-chloro-1-propene. Will my Grignard reagent retain this geometry?

A: Generally, Yes .

  • Mechanism: Unlike alkyl radicals which invert rapidly, vinyl radicals are configurationally stable on the timescale of the Grignard formation in THF.

  • Caveat: Isomerization can occur if the reaction temperature is excessively high (>70°C) for prolonged periods or if radical initiators are used in large excess. Stick to the Normant protocol (THF, 60-65°C) to maximize retention.

Part 4: Visualizing the Pathway

Mechanism & Decision Tree

The following diagram illustrates the mechanistic pathway and the critical decision points for troubleshooting.

G Start Start: 1-Chloro-1-propene SolventCheck Solvent Choice: THF vs Ether Start->SolventCheck Activation Mg Activation: DBE or Iodine SolventCheck->Activation Use THF (Required) Failure_Inert Failure: No Reaction (Passivated Mg) SolventCheck->Failure_Inert Use Ether (Fails) Insertion Mg Insertion Step (Oxidative Addition) Activation->Insertion Surface Active Activation->Failure_Inert Wet Solvent/Old Mg Success Target: 1-PropenylMgCl (Stable in THF) Insertion->Success Cryo-Condenser Used Failure_Volatile Failure: Low Yield (Evaporation) Insertion->Failure_Volatile Standard Condenser

Caption: Workflow logic for 1-propenylmagnesium chloride synthesis. Note the critical dependence on THF and condensation efficiency.

Part 5: Advanced "Nuclear Option" (Fallback)

If the direct insertion method fails repeatedly due to substrate quality or equipment limitations, use Lithium-Halogen Exchange . This method is thermodynamically superior and works at low temperatures, eliminating volatility issues.

Protocol:

  • Cool a solution of 1-chloro-1-propene in THF to -78°C .

  • Add 2.0 equiv of t-Butyllithium (or s-BuLi) dropwise.

    • Note: This forms 1-propenyllithium instantly.

  • Stir for 30 mins at -78°C.

  • Add 1.0 equiv of anhydrous

    
      (or 
    
    
    
    ).
  • Warm to room temperature. The Lithium reagent will transmetallate to the Grignard reagent.

Pros: 100% conversion, retention of stereochemistry. Cons: Requires pyrophoric t-BuLi.

References

  • Normant, H. (1957).[5] Preparation of Vinylmagnesium Chlorides in Tetrahydrofuran. Bulletin de la Société Chimique de France. (Cited via J. Org. Chem. context).

  • Ramsden, H. E., et al. (1957). Preparation of Vinylmagnesium Chloride. The Journal of Organic Chemistry, 22(12), 1602–1605. [Link]

  • Seyferth, D. (1959). Vinylmagnesium Bromide.[5] Organic Syntheses, Coll. Vol. 4, p.258. [Link]

  • Knochel, P., et al. (2011). Preparation of Functionalized Grignard Reagents. Angewandte Chemie International Edition. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Chloro-1-propene

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-chloro-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-chloro-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing vinyl chlorides in palladium-catalyzed reactions, with a specific focus on the Suzuki-Miyaura coupling. Vinyl chlorides, like 1-chloro-1-propene, are often challenging substrates due to the strength of the C-Cl bond, which makes the rate-limiting oxidative addition step more difficult compared to their bromide or iodide counterparts.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring your experiments are both successful and efficient.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the cross-coupling of 1-chloro-1-propene. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Question 1: My reaction shows low to no conversion of the 1-chloro-1-propene starting material. What is going wrong?

Probable Cause: This is one of the most common challenges and can often be traced back to inefficient catalyst activation or rapid catalyst decomposition.[3] The oxidative addition of palladium into the C-Cl bond of 1-chloro-1-propene is inherently sluggish and requires a highly active catalytic species.

  • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[3][4] Inefficient reduction means a low concentration of the active catalyst, preventing the catalytic cycle from initiating properly.

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxidation.[3] Trace amounts of oxygen in the reaction vessel can rapidly oxidize Pd(0) to inactive Pd(II) or convert phosphine ligands to phosphine oxides, which are poor ligands for palladium. This is a primary cause of catalyst death.

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often not effective for activating vinyl chlorides. These substrates require electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the difficult oxidative addition step.[1][5]

  • Formation of Inactive Palladium Black: Overheating or the use of unstable precatalysts like Pd₂(dba)₃ can lead to the precipitation of palladium black, which is catalytically inactive.[4]

Recommended Solutions:

  • Ensure Rigorous Inert Conditions: Do not underestimate the importance of a truly oxygen-free environment.

    • Degas Your Solvent: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.

    • Use Schlenk Line Techniques: Assemble your reaction vessel (e.g., a Schlenk flask) and flame-dry it under vacuum. Backfill with inert gas. Repeat this evacuate/backfill cycle at least three times to remove atmospheric oxygen and adsorbed moisture.[6]

  • Optimize Your Catalyst System:

    • Switch to an Electron-Rich, Bulky Ligand: If using PPh₃, switch to a ligand known to be effective for chlorides, such as tri-tert-butylphosphine (P(t-Bu)₃) or a biarylphosphine ligand (e.g., SPhos). These ligands promote the formation of highly reactive, monoligated palladium species.[5]

    • Use a Modern Precatalyst: Consider using commercially available, air-stable Pd(II) precatalysts that are designed for easy activation and high reactivity (e.g., SPhos-Pd-G3, XPhos-Pd-G2). These often provide more consistent results than generating the catalyst in situ.[7]

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[3] If you suspect decomposition, try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.

Question 2: My reaction is producing significant side products, primarily the homocoupling of my boronic acid partner. How can I suppress this?

Probable Cause: Homocoupling of the boronic acid (or its ester derivative) is a classic side reaction in Suzuki couplings. It is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[4]

  • Oxygen Contamination: As mentioned above, oxygen can oxidize the Pd(0) catalyst. The resulting Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[4]

  • Inefficient Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can directly promote homocoupling.[4]

Recommended Solutions:

  • Improve Degassing Protocol: This is the most critical factor. Ensure your solvent and reaction headspace are scrupulously free of oxygen using the methods described in the previous answer.

  • Control Reagent Addition Order: A common best practice is to add the palladium source and ligand to the solvent, followed by the 1-chloro-1-propene and the base. Add the boronic acid last, after the mixture has been heated for a few minutes. This can help ensure the active Pd(0) catalyst is formed and has a chance to engage with the vinyl chloride before a high concentration of boronic acid is available for homocoupling.

  • Verify Boronic Acid Quality: Boronic acids can degrade over time. Using fresh or purified boronic acid can sometimes reduce side reactions.[3]

Question 3: I have successfully run this reaction on a small scale, but it fails upon scale-up. Why is this happening and how do I fix it?

Probable Cause: Scale-up issues often relate to mass and heat transfer, as well as the increased difficulty of maintaining a completely inert atmosphere in larger vessels.

  • Inefficient Mixing: In larger reaction volumes, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to catalyst decomposition or increased side product formation.

  • Poor Heat Transfer: A larger reaction mass heats and cools more slowly. A slow ramp-up to the target temperature can affect catalyst activation, while overheating can cause decomposition.

  • Difficulty in Degassing: It is significantly harder to thoroughly degas a large volume of solvent compared to a small one. Any residual oxygen will have a detrimental effect.

Recommended Solutions:

  • Use Mechanical Stirring: For reactions larger than a few hundred milliliters, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient and homogenous mixing.

  • Monitor Internal Temperature: Do not rely on the temperature of the heating mantle or oil bath. Use a thermocouple probe to monitor the internal temperature of the reaction mixture to prevent overheating.

  • Extended Degassing: Significantly increase the time for degassing the solvent on a larger scale. For multi-liter reactions, sparging with inert gas for several hours may be necessary.

  • Re-evaluate Catalyst Loading: While it may seem counterintuitive, sometimes a slight increase in the catalyst loading (e.g., from 1 mol% to 1.5 mol%) can be beneficial on a larger scale to compensate for any minor, unavoidable catalyst deactivation. However, the goal should always be to use the minimum effective amount. A Design of Experiments (DoE) approach can be highly effective for optimizing parameters for scale-up.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction with 1-chloro-1-propene?

For challenging substrates like vinyl chlorides, a typical starting palladium catalyst loading is between 0.5 and 2 mol%.[9] The optimal loading is a balance between reaction efficiency and cost. Starting with 1 mol% is a reasonable approach for initial screening experiments. If the reaction is clean but slow, you might increase the loading. If it is fast but produces impurities, you may be able to decrease it.[8]

Q2: How do I choose the right ligand and what is the optimal Palladium:Ligand ratio?

For 1-chloro-1-propene, you need a ligand that facilitates the oxidative addition step. Bulky, electron-rich monodentate phosphine ligands are a primary choice.[5]

  • Recommended Ligands: Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃), or biaryl phosphine ligands like SPhos, XPhos, or RuPhos.

  • Palladium:Ligand Ratio: For monodentate ligands, a ratio of 1:1 to 1:2 (Pd:Ligand) is typical. A slight excess of the ligand can help stabilize the catalyst, but a large excess can sometimes inhibit the reaction by occupying coordination sites on the palladium.

Q3: Which base and solvent system should I start with?

The base is crucial for activating the boronic acid to facilitate transmetalation.[10] The solvent plays a significant role in solubility, catalyst stability, and reaction rate.[5][11][12]

  • Bases: A common choice is an inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust starting points.[13] Using an aqueous solution of the base is often required.

  • Solvents: A mixture of an organic solvent with water is standard for Suzuki couplings.

    • Common Choices: Toluene/water, Dioxane/water, or THF/water are excellent starting points.[7][13] The choice can impact reaction rate and selectivity, so screening different solvents can be beneficial.[5][12]

Q4: My boronic acid seems to be degrading during the reaction. What can I do?

Boronic acids can be susceptible to protodeboronation, especially under heating.[3][4] This side reaction consumes the nucleophile and lowers the yield.

  • Use a More Stable Boronic Acid Derivative: Consider using the corresponding pinacol boronate ester (Bpin) or a potassium trifluoroborate salt. These are generally more stable to the reaction conditions and can release the active boron species more slowly.[3][4]

  • Use a Milder Base: If your substrate is sensitive, a milder base like potassium fluoride (KF) might prevent degradation of both the boronic acid and other functional groups.[10]

Q5: How can I monitor the reaction progress effectively?

Monitoring the reaction is key to understanding its kinetics and knowing when it is complete.[14]

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. Spot the reaction mixture against your starting materials to visualize the consumption of reactants and the formation of the product.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent quantitative method for volatile compounds like 1-chloro-1-propene and the resulting coupled product. It allows you to determine the percentage conversion and identify potential side products.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile products or when derivatization is needed for detection.[14]

Visualizations and Data

Suzuki-Miyaura Catalytic Cycle for Vinyl Chloride

Suzuki_Cycle Pd0 Pd(0)L n OA_TS Oxidative Addition Pd0->OA_TS Vinyl-Cl PdII Vinyl-Pd(II)-Cl (L n) OA_TS->PdII Transmetalation_TS Transmetalation (Base Required) PdII->Transmetalation_TS R'-B(OR)₂ PdII_R Vinyl-Pd(II)-R' (L n) Transmetalation_TS->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Catalyst Regenerated Product Product R-R' RE_TS->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a vinyl chloride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Inert Verify Inert Atmosphere (Degassing, Schlenk Technique) Start->Check_Inert Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Reagents Check Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents Inert_OK Reaction Improved? Check_Inert->Inert_OK Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) Check_Catalyst->Change_Ligand Change_Precatalyst Use Modern Precatalyst (e.g., G3-Precatalyst) Check_Catalyst->Change_Precatalyst Change_Conditions Screen Different Base/ Solvent/Temperature Check_Reagents->Change_Conditions Inert_OK->Check_Catalyst No Solution_Found Optimization Successful Inert_OK->Solution_Found Yes Catalyst_OK Reaction Improved? Catalyst_OK->Check_Reagents No Catalyst_OK->Solution_Found Yes Reagents_OK Reaction Improved? Reagents_OK->Start No, Re-evaluate Problem Reagents_OK->Solution_Found Yes Change_Ligand->Catalyst_OK Change_Precatalyst->Catalyst_OK Change_Conditions->Reagents_OK

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Table 1: Recommended Starting Conditions for Screening
ParameterRecommended Starting PointRationale
Pd Source SPhos-Pd-G3 PrecatalystAir-stable, highly active precatalyst designed for challenging couplings.
Catalyst Loading 1.0 mol %A good balance for initial trials; can be optimized later.[8]
Ligand SPhos (included in precatalyst)A bulky biaryl phosphine ligand proven effective for C-Cl activation.
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base effective in many Suzuki couplings.
Base Equivalents 2.0 - 3.0 equivalentsEnsures complete activation of the boronic acid partner.
Solvent 1,4-Dioxane : Water (4:1)A common, effective solvent system for Suzuki reactions.[7]
Temperature 80 - 100 °CSufficient to overcome the activation energy for C-Cl bond cleavage.
Concentration 0.1 - 0.5 M (in 1-chloro-1-propene)A typical concentration range for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere
  • Place a magnetic stir bar in a clean, dry Schlenk flask.

  • Attach the flask to a Schlenk line.

  • Gently heat the flask with a heat gun while under high vacuum to drive off adsorbed moisture.

  • Allow the flask to cool to room temperature.

  • Backfill the flask with high-purity Argon or Nitrogen.

  • Repeat the evacuate-and-backfill cycle two more times for a total of three cycles.[6]

  • Under a positive pressure of inert gas, add your solid reagents (e.g., palladium precatalyst, base).

  • Add your previously degassed solvent via cannula or syringe.

  • Add liquid reagents (e.g., 1-chloro-1-propene, boronic acid solution) via syringe.

  • If heating, attach a condenser (with inert gas flow at the top) and place the flask in a pre-heated oil bath.

Protocol 2: Monitoring Reaction by GC-MS
  • Under a positive flow of inert gas, carefully open the reaction flask.

  • Quickly withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water. Add a known amount of an internal standard (e.g., dodecane) if quantitative analysis is desired.

  • Vortex the vial and filter the organic layer through a small plug of silica gel in a Pasteur pipette to remove baseline-contaminating salts and catalyst residues.

  • Analyze the filtrate by GC-MS.

  • Compare the peak areas of the starting material, product, and internal standard to determine the reaction conversion.

Safety Information

  • 1-Chloro-1-propene: This is a flammable liquid and vapor.[16] It should be handled in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[16]

  • Boronic Acids: While generally less toxic than other organometallics, boronic acids and their derivatives can be irritants.[17][18] Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear standard PPE.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

  • Solvents and Bases: Handle all solvents and bases according to their specific Safety Data Sheets (SDS). Many organic solvents are flammable, and strong bases are corrosive.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ChemicalBook. (2024, December 21). 1-CHLORO-1-PROPENE - Safety Data Sheet. ChemicalBook.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • ChemScene. (n.d.). Safety Data Sheet. ChemScene.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 1-Chloro-1-propene Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Chloro-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Chloro-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, ensuring both the integrity of your experiment and the safety of your laboratory personnel.

Section 1: Troubleshooting Guide for Exothermic Events

This section addresses specific issues you may encounter during the synthesis of 1-Chloro-1-propene, focusing on the management of exothermic reactions.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

Question: I'm observing a sudden and sharp increase in temperature that is difficult to control while adding my chlorinating agent to propene. What is happening and how can I mitigate this?

Answer:

An uncontrolled temperature spike during the addition of a chlorinating agent is a classic sign of a runaway exothermic reaction.[1] This occurs when the rate of heat generation from the chemical reaction exceeds the rate of heat removal from the reactor. The synthesis of 1-Chloro-1-propene can be highly exothermic, particularly in reactions involving the direct chlorination of propene or the dehydrochlorination of dichloropropane precursors.[2][3][4]

Root Cause Analysis:

  • Excessive Reagent Addition Rate: Adding the chlorinating agent too quickly leads to a rapid increase in the concentration of reactants, accelerating the reaction rate and, consequently, the heat output.

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity to dissipate the heat being generated.

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[5]

  • Incorrect Solvent Choice: The solvent may not have the appropriate heat capacity or boiling point to help moderate the reaction temperature.

Corrective and Preventive Actions:

  • Control Reagent Addition:

    • Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, dropwise addition of the limiting reagent. This allows the heat to be dissipated as it is generated.[6]

    • Dilution: Diluting the reagent being added can help to control the reaction rate.[6]

  • Enhance Heat Removal:

    • Pre-cool the Reaction Mixture: Ensure the reaction vessel is adequately cooled to the target temperature before beginning the reagent addition.

    • Increase Cooling Capacity: Use a larger ice bath, a cryostat set to a lower temperature, or a more efficient heat exchanger.

    • Maintain Surface Area: Ensure the reaction vessel is sufficiently immersed in the cooling bath to maximize the heat transfer surface area.

  • Optimize Mixing:

    • Vigorous Stirring: Use an appropriately sized stir bar or an overhead stirrer to ensure the reaction mixture is homogeneous and to prevent the formation of localized hot spots.

  • Solvent Selection:

    • Higher Boiling Point Solvents: Consider a solvent with a higher boiling point to provide a larger temperature window for the reaction.

    • Higher Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase.

Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete

Question: I've finished adding my reagents, but the temperature of the reaction is still climbing. Why is this happening, and what should I do?

Answer:

This phenomenon, known as thermal accumulation, occurs when the reaction continues to generate heat even after the addition of reagents has ceased. This is a critical situation that can lead to a thermal runaway if not addressed immediately.

Root Cause Analysis:

  • Reaction Kinetics: The reaction may have an induction period or a delayed onset, meaning the maximum rate of heat generation occurs after all reactants have been combined.

  • Insufficient Cooling During Addition: The cooling system may have been sufficient to manage the initial heat of reaction but is now overwhelmed as the reaction reaches its peak rate.

  • Autocatalysis: A product of the reaction may be catalyzing the reaction, leading to an exponential increase in the reaction rate and heat generation.

Immediate Corrective Actions:

  • Emergency Cooling:

    • If safe to do so, add more ice or a colder cooling medium to the external bath.

    • For larger scale reactions, have a secondary cooling system on standby.

  • Quenching (Use with extreme caution):

    • If the temperature continues to rise uncontrollably, and you have a well-rehearsed and validated quenching procedure, you may need to quench the reaction. This typically involves adding a chemical that will rapidly and safely stop the reaction. This should only be considered as a last resort and with appropriate safety measures in place.

Preventive Measures:

  • Reaction Calorimetry: Before scaling up a reaction, it is highly advisable to perform reaction calorimetry studies.[7][8][9] This will provide crucial data on the heat of reaction, the rate of heat evolution, and the thermal accumulation, allowing for the design of an adequate cooling system.

  • Staged Addition: Instead of adding all of one reagent to the other, consider adding both reagents simultaneously to a cooled reactor. This can help to maintain a low concentration of reactive intermediates.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe and effective synthesis of 1-Chloro-1-propene.

Synthesis Pathways and Exothermicity

Question 1: What are the common synthesis methods for 1-Chloro-1-propene, and which are most prone to exothermic reactions?

Answer:

Several methods are used to synthesize 1-Chloro-1-propene, each with its own thermodynamic profile.[2]

  • Dehydrochlorination of 1,2-Dichloropropane: This is a common method that involves the elimination of HCl from 1,2-dichloropropane.[2][3] This reaction is typically carried out at elevated temperatures or with a strong base and can be exothermic.

  • Direct Chlorination of Propene: The direct reaction of propene with chlorine gas can be highly exothermic and can lead to a mixture of products if not carefully controlled.[4]

  • Hydrochlorination of Propyne: The addition of HCl to propyne can also yield 1-Chloro-1-propene. The control of regioselectivity is a key challenge in this route.

The direct chlorination of propene is generally the most energetic and requires the most stringent temperature control.

Safety and Handling

Question 2: What are the primary safety hazards associated with 1-Chloro-1-propene and its synthesis?

Answer:

1-Chloro-1-propene is a flammable liquid and vapor.[10] It is also harmful if swallowed and can cause skin and eye irritation.[10] The synthesis process itself carries the risk of thermal runaway, which can lead to over-pressurization of the reactor and a potential explosion.[1] It is imperative to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[11]

Reaction Monitoring and Control

Question 3: How can I effectively monitor the progress of my reaction to prevent an exothermic event?

Answer:

Continuous monitoring is crucial for safely managing exothermic reactions.

  • Temperature Monitoring: A calibrated thermometer or thermocouple placed directly in the reaction mixture is essential. An alarm system that triggers at a set temperature limit is highly recommended.

  • Reaction Calorimetry (RC1): For process development and scale-up, reaction calorimetry is the gold standard for understanding the thermal hazards of a reaction.[7][8] It provides real-time data on heat flow and allows for the calculation of critical safety parameters.

  • In-situ Analysis: Techniques such as in-situ IR or Raman spectroscopy can provide real-time information on the concentration of reactants and products, allowing for a more direct measure of the reaction rate.

Section 3: Experimental Protocols and Data

Protocol: Controlled Addition of a Chlorinating Agent

This protocol outlines a general procedure for the controlled addition of a reagent to mitigate exothermic risk.

  • Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple, a dropping funnel, and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water, dry ice-acetone) of sufficient size.

  • Procedure:

    • Charge the flask with the substrate and solvent.

    • Begin vigorous stirring and cool the mixture to the desired internal temperature.

    • Charge the dropping funnel with the chlorinating agent, diluted in an appropriate solvent if necessary.

    • Begin the dropwise addition of the chlorinating agent, monitoring the internal temperature closely.

    • Maintain the internal temperature within a narrow range (e.g., ± 2 °C) by adjusting the addition rate.

    • If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.

    • Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any signs of a delayed exotherm.

Data Presentation: Comparative Cooling Methods
Cooling MethodTypical Temperature Range (°C)AdvantagesDisadvantages
Ice-Water Bath0 to 5Readily available, inexpensiveLimited to 0 °C
Dry Ice/Acetone-78Lower temperature, good for highly exothermic reactionsRequires careful handling, potential for foaming
Cryostat-100 to 25Precise temperature control, automatedHigh initial cost, requires a dedicated power source

Section 4: Visualizations

Diagram: Decision-Making Workflow for Managing an Exotherm

Exotherm_Management Start Start of Reagent Addition Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Addition Continue Addition Temp_Stable->Continue_Addition Yes Temp_Rising Temperature Rising Uncontrollably? Temp_Stable->Temp_Rising No Continue_Addition->Monitor_Temp End Reaction Complete Continue_Addition->End Addition Complete Temp_Rising->Continue_Addition No, but manageable Stop_Addition Stop Addition Temp_Rising->Stop_Addition Yes Apply_Cooling Apply Additional Cooling Stop_Addition->Apply_Cooling Temp_Controlled Temperature Controlled? Apply_Cooling->Temp_Controlled Temp_Controlled->Continue_Addition Yes Emergency_Stop Emergency Quench Procedure Temp_Controlled->Emergency_Stop No

Caption: Decision-making workflow for managing a potential exothermic event.

References

  • Smolecule. (2023, August 15). Buy 1-Chloro-1-propene | 16136-85-9.
  • Synquest Labs. * (1Z)
  • ChemicalBook. (2024, December 21).
  • Benchchem. Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
  • National Institutes of Health (NIH), PubChem. 1-Chloro-1-propene.
  • Reddit. (2013, March 14). [High School Chemistry] Organic Chemistry: Reaction between 1-Chloropropane and Propene.
  • Filo. (2025, July 11). Write the chemical reactions for the following synthesis a) Isopropyl chl...
  • Allen.
  • Quora. (2017, August 27).
  • Filo. (2025, June 23).
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Brainly.in. (2019, March 26). convert 1 chloropropane to propene.
  • Guidechem. 1-CHLORO-1-PROPENE 16136-85-9 wiki.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • De Bie, E. (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
  • Wiley Online Library.
  • ECHEMI.
  • National Institute of Standards and Technology (NIST). 1-Propene, 1-chloro-, (Z)-.
  • Brainly.in. (2020, January 24).
  • Wikipedia. Thermal runaway.
  • ChemicalBook. 1-Chloropropane synthesis.
  • askIITians. (2025, August 10). In order to prepare 1-chloro-propane which of the following reactions.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • FAQ.
  • ResearchGate. (PDF) Pyrolysis of 1, 2-dichloropropane.
  • THURNE. Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactio.
  • Richard Turton. Increasing the Production of 3-Chloro-1-Propene (Allyl Chloride) in Unit 600.
  • Quora. (2021, May 17). How to identify an exothermic or endothermic reaction without the value of ∆H given? I've seen numerous exam questions like that. Do I have to start cramming different reactions and their enthalpy changes.
  • Filo. (2025, April 4). Convert 1,2-dichloropropane to propyne.
  • Sciencemadness.org. (2006, June 28). Synthesis of 2 Chloropropane?.
  • YouTube. (2016, July 17). Endothermic and Exothermic Reactions.
  • Organic Syntheses. [1.1.1]Propellane.
  • Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
  • ResearchGate. (2025, August 5).
  • Wikipedia. Epoxy.

Sources

Optimization

Technical Support Center: Purification of 1-Chloro-1-propene

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the purification of 1-chloro-1-propene. As a Senior Application Scientist, my goal is to provide you with not just protoc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the purification of 1-chloro-1-propene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the challenges of purifying this volatile and reactive compound. This guide is structured as a dynamic resource to directly address the questions and issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is 1-chloro-1-propene and what are its critical physical properties for purification?

A1: 1-Chloro-1-propene (C₃H₅Cl) is a halogenated alkene that exists as two geometric isomers: (Z)-1-chloro-1-propene (cis) and (E)-1-chloro-1-propene (trans).[1][2] Understanding their distinct physical properties is fundamental to designing an effective purification strategy. The compound is a colorless, highly flammable liquid with a low boiling point, making fractional distillation the primary purification method.[3] It is generally insoluble in water but soluble in common organic solvents like ether, acetone, and benzene.[3]

Q2: What are the most common impurities I should expect in a crude 1-chloro-1-propene reaction mixture?

A2: Impurities are largely dictated by the synthetic route. A common synthesis involves the dehydrohalogenation of 1,2-dichloropropane.[4] Consequently, you should anticipate the following:

  • Isomeric Impurities: Besides the desired (Z) and (E) isomers of 1-chloro-1-propene, you may find 2-chloro-1-propene and 3-chloro-1-propene (allyl chloride).[4]

  • Unreacted Starting Materials: Residual 1,2-dichloropropane is a common high-boiling impurity.

  • Solvent and Reagent Residues: Depending on the reaction, you may have residual base (e.g., hydroxides) or alcohols.

  • Over-chlorinated Products: Dichloropropenes or other polychlorinated species can sometimes form as byproducts.

The boiling points of these components are often very close, which presents the central challenge in purification.

Data Presentation: Physical Properties Table

To effectively separate these compounds, a precise understanding of their boiling points is crucial. The following table summarizes this data, highlighting the difficulty of separating the isomeric chloropropenes.

CompoundStructureBoiling Point (°C)Boiling Point (K)Rationale for Separation Challenge
2-Chloro-1-propene CH₂=C(Cl)CH₃22.6 °C[4]295.8 K[4]Lowest boiling isomer; will distill first.
(Z)-1-Chloro-1-propene (cis) 32.5 °C[5][6]305.7 K[5][6]Very close boiling point to the (E) isomer.
(E)-1-Chloro-1-propene (trans) 36-37 °C[2][7]309-310 K[2][7]Requires a highly efficient fractionating column.
Allyl Chloride (3-Chloro-1-propene) CH₂=CHCH₂Cl45.0 °C[8]318.2 K[9]Separable with efficient fractional distillation.
1,2-Dichloropropane CH₃CHClCH₂Cl95-96 °C[10]368-369 K[10]High-boiling impurity; remains in the distillation flask.

Q3: Why is fractional distillation the standard method for purifying 1-chloro-1-propene?

A3: Fractional distillation is employed when the boiling points of the components in a liquid mixture are close (typically within 70°C).[5] The process involves repeated vaporization and condensation cycles on "theoretical plates" within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component. Given the small boiling point differences between the 1-chloro-1-propene isomers and other impurities like 2-chloro-1-propene, simple distillation would be ineffective. Fractional distillation provides the necessary efficiency to achieve separation.[5]

Q4: What are the primary safety hazards associated with 1-chloro-1-propene?

A4: 1-Chloro-1-propene is a hazardous material that requires careful handling in a well-ventilated fume hood. Key hazards include:

  • Flammability: It is a highly flammable liquid and vapor. Keep it away from all ignition sources.[3]

  • Toxicity: It is harmful if swallowed.[3]

  • Irritation: It can cause skin and serious eye irritation.

  • Polymerization: The compound can undergo exothermic polymerization, especially in the presence of catalysts or initiators.[4]

Always consult the Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How should I properly store purified 1-chloro-1-propene?

A5: Due to its volatility and reactivity, proper storage is critical. It should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat and direct sunlight. Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation or polymerization over time. A refrigerator suitable for flammable materials is recommended for long-term storage.

Troubleshooting & Optimization Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues encountered during the purification of 1-chloro-1-propene.

Issue 1: Poor separation of isomers (fractions are still mixtures).

  • Underlying Cause: The primary reason is insufficient separation efficiency. This can stem from the distillation rate being too high, which prevents the establishment of a proper temperature gradient in the column, or the column itself not having enough theoretical plates for this difficult separation.

  • Investigative Logic: A rapid distillation rushes vapors up the column without allowing for the multiple condensation-vaporization cycles necessary for enrichment.

  • Solution:

    • Reduce the Distillation Rate: Aim for a slow, steady collection rate of approximately 1-2 drops per second.

    • Increase Column Efficiency: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the surface area and the number of theoretical plates.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.

Issue 2: The thermometer reading fluctuates or drops during collection.

  • Underlying Cause: This often indicates an unstable boiling rate or that a specific component has finished distilling. Inconsistent heating can cause "bumping" (sudden, violent boiling), leading to temperature spikes. A sharp drop in temperature signifies that the vapor of the current fraction is depleted, and the next, higher-boiling fraction has not yet reached the thermometer.

  • Investigative Logic: The thermometer reading should remain stable as long as the vapor composition of a specific boiling component is constant at the collection point.

  • Solution:

    • Ensure Smooth Boiling: Add a fresh magnetic stir bar or boiling chips to the distillation flask before heating.

    • Maintain Consistent Heating: Use a heating mantle connected to a variable transformer and a stir plate to provide uniform heating and agitation.

    • Interpret the Drop: A temperature drop is normal between fractions. This is the signal to change receiving flasks to collect the next, higher-boiling component.

Issue 3: Low overall recovery of the product.

  • Underlying Cause: Low recovery can be due to mechanical losses or significant "holdup" in the column. Holdup is the amount of liquid that wets the surface of the column packing and condenser, which can be substantial, especially with small-scale distillations.

  • Investigative Logic: Every joint is a potential leak point, and a large, complex column has a high surface area that will retain a significant percentage of a small-volume sample.

  • Solution:

    • Check for Leaks: Ensure all glass joints are properly sealed and clamped.

    • Match Apparatus to Scale: For small quantities (<10 g), use microscale distillation equipment to minimize holdup.

    • Allow for Complete Distillation: Ensure the column has fully drained after collection before shutting down the apparatus.

Issue 4: The material in the distillation flask darkens or forms a solid.

  • Underlying Cause: This is a strong indicator of thermal decomposition or polymerization. 1-Chloro-1-propene can polymerize, especially if heated for extended periods or if acidic or basic impurities are present.[4]

  • Investigative Logic: High temperatures can initiate unwanted side reactions. Impurities from the synthesis can act as catalysts for these reactions.

  • Solution:

    • Consider Vacuum Distillation: By reducing the pressure, you lower the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature.

    • Neutralize the Crude Product: Before distilling, wash the crude mixture with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash and thorough drying with an agent like anhydrous magnesium sulfate.

    • Add a Polymerization Inhibitor: For particularly sensitive batches, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to the distillation flask.

Visualization of Key Workflows

Purification Workflow Diagram

This diagram outlines the logical flow from a raw reaction mixture to a purified, analyzed product.

G Purification Workflow for 1-Chloro-1-propene cluster_prep Pre-Distillation Workup cluster_distill Purification cluster_analysis Analysis & Storage Crude Crude Reaction Mixture Wash Wash with NaHCO₃ (aq) then H₂O Crude->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter/Decant Dry->Filter Distill Fractional Distillation Filter->Distill Fractions Collect Fractions (Monitor Temperature) Distill->Fractions Analyze Analyze Purity (GC) Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Store Store in Cool, Dark Place Combine->Store

Caption: Workflow from crude mixture to pure product.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common distillation problems.

G Start Distillation Performance Issue? PoorSep Poor Separation? Start->PoorSep Yes LowRec Low Recovery? Start->LowRec No Sol_Rate Decrease Distillation Rate PoorSep->Sol_Rate Yes Sol_Column Increase Column Efficiency (Longer/Packed Column) PoorSep->Sol_Column Sol_Insulate Insulate Column PoorSep->Sol_Insulate Decomp Decomposition? LowRec->Decomp No Sol_Leaks Check for Leaks LowRec->Sol_Leaks Yes Sol_Scale Use Smaller Scale Apparatus LowRec->Sol_Scale Sol_Vacuum Use Vacuum Distillation Decomp->Sol_Vacuum Yes Sol_Neutralize Neutralize Crude Product Before Distillation Decomp->Sol_Neutralize

Caption: Decision tree for troubleshooting distillation.

Experimental Protocol: Fractional Distillation

This protocol provides a detailed methodology for the purification of 1-chloro-1-propene on a laboratory scale.

1. Pre-distillation Workup (Neutralization and Drying)

  • Transfer the crude 1-chloro-1-propene to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts. Vent the funnel frequently to release any CO₂ gas that evolves.

  • Separate the layers and wash the organic layer with an equal volume of deionized water.

  • Drain the organic layer into a clean Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together.

  • Stopper the flask, swirl, and let it stand for 15-20 minutes to ensure complete drying.

  • Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a magnetic stir bar or a few boiling chips.

2. Apparatus Setup

  • Assemble the fractional distillation apparatus as per the standard setup, ensuring the use of a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head.[5]

  • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]

  • Use a heating mantle connected to a variable power controller as the heat source.

  • Ensure a steady flow of cold water through the condenser, with water entering at the bottom and exiting at the top.

  • Prepare a series of clean, dry receiving flasks to collect the different fractions. It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.

3. Distillation Procedure

  • Begin stirring and gently heat the distillation flask.

  • Observe the condensation ring as it slowly rises up the fractionating column. A slow ascent is crucial for good separation.[5] If the ring stops rising, increase the heat slightly.

  • Discard the initial few drops of distillate (the forerun), which may contain highly volatile impurities.

  • Begin collecting the first fraction when the temperature at the distillation head stabilizes. Record the temperature range for each fraction collected. Based on the boiling points, you should expect to collect 2-chloro-1-propene first (if present), followed by the (Z)- and (E)-isomers of 1-chloro-1-propene.

  • Change receiving flasks whenever the temperature begins to rise sharply, indicating that a new, higher-boiling component is beginning to distill.

  • Continue distillation until the desired product has been collected and the temperature either rises significantly towards the boiling point of the next impurity or drops because there is little material left to distill.

  • Do not distill to dryness to avoid the potential for peroxide formation and explosion.

4. Post-distillation Analysis

  • Analyze the purity of each collected fraction using Gas Chromatography (GC).

  • Combine the fractions that show the desired purity (>98% or as required).

  • Transfer the purified product to a clean, labeled, and properly sealed storage vial. Store as recommended in the FAQs.

References

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]

  • Google Patents. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
  • Brainly.in. convert 1 chloropropane to propene. Available at: [Link]

  • KLM Technology Group. Application of Extractive Distillation for the Separation of Benzene and Cyclohexane Mixture. Available at: [Link]

  • PubChem. 1-Chloro-1-propene. Available at: [Link]

  • Google Patents. EP2739595A1 - Process for the production of chlorinated propenes.
  • AQA. A-level Chemistry 7405 Specification. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propene, 1-chloro-. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Allyl chloride. Available at: [Link]

  • PubChem. 1-Propene, 1-chloro-, (1Z)-. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propene, 1-chloro-. Available at: [Link]

  • ResearchGate. Design of extractive distillation for the separation of close-boiling mixtures. Available at: [Link]

  • YouTube. Introduction to Fractional distillation. Available at: [Link]

  • Emco Dyestuff Pvt Ltd. Allyl Chloride. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Propane, 1,2-dichloro-. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propene, 1-chloro- (CAS 590-21-6). Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propene, 2-chloro-. Available at: [Link]

  • Stenutz. trans-1-chloropropene. Available at: [Link]

Sources

Troubleshooting

Addressing moisture sensitivity in reactions with 1-Chloro-1-propene

Ticket ID: #GEN-590-21-6-H2O Subject: Troubleshooting Moisture Sensitivity & Volatility in Alkenyl Chloride Reactions Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GEN-590-21-6-H2O Subject: Troubleshooting Moisture Sensitivity & Volatility in Alkenyl Chloride Reactions Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division[1]

Executive Summary: The Volatility-Moisture Paradox

Welcome to the technical support center. You are likely here because your reaction yields are inconsistent, or your Grignard initiation failed.

The Core Problem: 1-Chloro-1-propene is not hydrolytically unstable in the same way as an acid chloride; it does not instantly decompose in water.[1] However, it presents a unique Volatility-Moisture Paradox :

  • Low Boiling Point (~35–38°C): To prevent evaporation, you store it cold.

  • Condensation Risk: Opening a cold bottle exposes it to atmospheric moisture, which condenses immediately into the reagent.

  • Downstream Failure: This dissolved water destroys organometallic intermediates (Grignard/Lithium) and poisons transition metal catalysts (Pd/Ni).

This guide treats moisture exclusion not just as a chemical requirement, but as a thermodynamic management workflow .

Module 1: Storage & Reagent Handling (The "Warm-Up" Protocol)

User Question: "I keep my reagent in the freezer to stop it from evaporating, but my Grignard reaction still won't start. Why?"

Root Cause: Opening a vessel at -20°C in a humid lab pulls atmospheric water into the solvent/reagent matrix.[1] 1-Chloro-1-propene is lipophilic, but water will form a discrete phase or hydrate the container walls.[1]

Standard Operating Procedure (SOP): The Desiccator Warm-Up

Do not open cold bottles directly. Follow this thermodynamic equilibration path:

WarmUpProtocol Fig 1: Thermodynamic equilibration workflow to prevent atmospheric condensation. Freezer Storage (-20°C) Reagent is stable but cold Desiccator Desiccator (RT) Equilibrate for 30-60 mins Under Ar/N2 Freezer->Desiccator Remove & Isolate Schlenk Transfer (Inert) Cannula/Syringe technique Desiccator->Schlenk Warm to RT Reaction Reaction Vessel Moisture < 10 ppm Schlenk->Reaction Anhydrous Transfer

Critical Step:

  • Drying: If you suspect moisture contamination, do not use silica gel (acidic sites can induce polymerization or isomerization). Use activated 3Å or 4Å Molecular Sieves .

  • Purge: Flush the headspace with Argon immediately after use.

Module 2: Organometallic Synthesis (Grignard/Lithium)

User Question: "I'm trying to make 1-propenylmagnesium chloride. The magnesium is fresh, but the reaction is dead. Is it the chloride?"

Technical Insight: Vinyl chlorides (


-C-Cl) are significantly less reactive toward Magnesium insertion than alkyl halides (

) or bromides.[1] Any trace of water will quench the surface of the Mg, rendering it passive (MgO/Mg(OH)

coating).
The "Zero-Tolerance" Water Limit

For vinyl Grignard formation, solvent water content must be < 10 ppm .[1]

ParameterStandard Reagent GradeRequired for Vinyl GrignardMitigation
Solvent (THF) ~50–200 ppm H

O
< 10 ppm H

O
Distill over Na/Benzophenone OR use Drying Column (Alumina).[1]
Glassware Oven-dried (1 hr)Flame-dried (Vacuum) Heat gun under vacuum (0.1 mmHg) is mandatory.[1]
Atmosphere N

Balloon
Schlenk Line (Ar) Argon is heavier than air and protects the liquid surface better.
Troubleshooting the Initiation (The Entrainment Method)

If the reaction does not start:

  • Do NOT heat above 40°C (You will lose the 1-chloro-1-propene).[1]

  • Use an Entrainer: Add 5 mol% of 1,2-dibromoethane . This reacts rapidly with Mg, etching the surface and exposing fresh metal (

    
    ) to the vinyl chloride.
    
  • Iodine Crystal: Add a single crystal of

    
    . If the color fades to clear, Mg is active. If it stays purple, your system is wet.
    
Module 3: Catalytic Cross-Couplings (Suzuki/Heck)

User Question: "I'm seeing homocoupling (dimerization) instead of my desired cross-coupling product."

Mechanism of Failure: Water interferes with Palladium (Pd) cycles in two ways:

  • Ligand Oxidation: Phosphine ligands (

    
    ) are oxidized to phosphine oxides (
    
    
    
    ) by water/oxygen, destabilizing the active Pd(0) species.
  • Boronic Acid Protodeboronation: In Suzuki couplings, excess water facilitates the hydrolysis of the C-B bond, destroying your nucleophile before it couples.

PdFailure Fig 2: Mechanism of Catalyst Deactivation via Moisture-Induced Ligand Oxidation. Water Moisture Contamination (>50 ppm) Ligand Phosphine Ligand (PR3) Water->Ligand Oxidation Oxide Phosphine Oxide (O=PR3) (Inactive Ligand) Ligand->Oxide + O2/H2O Pd Active Catalyst Pd(0) Black Pd Black Precipitate (Dead Catalyst) Pd->Black Aggregation Oxide->Pd Destabilization

[1][2][3] Protocol Adjustment:

  • Base Selection: Use anhydrous bases (e.g., Cs

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ) instead of aqueous carbonate solutions if the substrate is sensitive.
  • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene. Avoid ethers that form peroxides/absorb water if not freshly distilled.[1]

Emergency Troubleshooting Matrix
Symptom Probable Cause Immediate Action
Reagent Volume Loss Evaporation due to poor sealing or high temp.[1]Check septum integrity. Store at -20°C. Do not assume concentration is same as label; re-titrate or weigh.
Grignard: No Heat/Color Change Passivated Mg surface due to moisture.[1]Add 1,2-dibromoethane (activator).[1] If no reaction in 5 min, abort. Do not add more halide.
Grignard: White Precipitate Hydrolysis of formed Grignard (

).[1]
System is wet. Discard. You cannot "dry" a Grignard reaction once water is introduced.
Suzuki: Low Yield / Black Precipitate "Pd Black" formation due to ligand death.[1]Add 10% more ligand (e.g., PPh

) to stabilize Pd. Ensure inert atmosphere.
References & Authority
  • Physical Properties & Volatility:

    • National Institute of Health (PubChem). "1-Chloro-1-propene Compound Summary." Link

    • Note on Boiling Point: The cis/trans mixture boils at ~35-36°C, necessitating cold storage and volatility management.[1]

  • Drying Organic Solvents:

    • Williams, D. B. G., & Lawton, M. (2010).[1][4] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.[4] Link

    • Key Data: 3Å Molecular Sieves reduce THF water content to <10 ppm within 24-48 hours.[1]

  • Grignard Formation & Activation:

    • Organic Syntheses.[1][2] "Preparation of Grignard Reagents: 1-Methyl-2-propenylmagnesium Chloride" (Analogous allylic system demonstrating THF handling). Link

    • Mechanistic Insight: Vinyl halides require higher activation energy than alkyl halides; entrainment methods (dibromoethane) are standard practice.

  • Palladium Catalyst Sensitivity:

    • Stahl, S. S., & Thorman, J. L. (2010). "Palladium(0)-Catalyzed Reactions."[1][2] Encyclopedia of Reagents for Organic Synthesis. (Discusses ligand oxidation sensitivity). Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-1-propene for Pilot Plant Production

Welcome to the technical support center for the pilot plant production of 1-chloro-1-propene. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the pilot plant production of 1-chloro-1-propene. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this important chemical intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a safe, efficient, and successful scale-up campaign.

Part 1: Overview of Synthesis Routes for Pilot Plant Scale-Up

When transitioning from bench-scale synthesis to a pilot plant, the choice of reaction pathway is critical. The ideal method must be robust, scalable, economically viable, and safe. For 1-chloro-1-propene, several synthesis routes have been documented, but not all are suitable for larger-scale production. The most prominent industrial method is the dehydrochlorination of 1,2-dichloropropane, a byproduct from other chlorination processes.[1][2]

Below is a comparative analysis of common synthesis routes:

Synthesis RouteStarting MaterialsGeneral ConditionsAdvantagesDisadvantages & Scale-Up Challenges
Dehydrochlorination of 1,2-Dichloropropane 1,2-DichloropropaneThermal or catalytic cracking (gas or liquid phase)[2]Utilizes a common industrial byproduct; can be run in a continuous flow system.[3]Produces a mixture of isomers (1-chloro-1-propene, 2-chloropropene, 3-chloropropene) requiring fractional distillation; potential for catalyst deactivation.[1][2]
Hydrochlorination of Propyne Propyne, Hydrogen Chloride (HCl)Typically requires a catalyst and controlled temperature.[4]Potentially a more direct route to the desired product.Propyne is a highly flammable and reactive gas, posing significant handling challenges at scale; precise control needed to avoid over-addition or side reactions.
High-Temperature Chlorination of Propylene Propylene, ChlorineHigh-temperature (vapor-phase) reaction.[2]Established industrial process for allyl chloride.1-Chloro-1-propene is a minor byproduct, leading to low yields and complex purification from the main product, allyl chloride.[2]

Given its use of readily available feedstocks and amenability to continuous processing, the catalytic dehydrochlorination of 1,2-dichloropropane is often the most practical choice for pilot-scale production. The remainder of this guide will focus on troubleshooting and optimizing this specific pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 1-chloro-1-propene at a pilot scale?

A1: 1-Chloro-1-propene is a highly flammable liquid and vapor with a low flash point.[2] It is also harmful if swallowed or inhaled.[5] Key safety measures include:

  • Engineering Controls: Conducting all operations in a well-ventilated area, using a closed system to prevent vapor release. All equipment must be properly grounded and bonded to prevent static discharge.

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles or a face shield, and flame-retardant lab coats.[6]

  • Emergency Preparedness: Ensure fire extinguishers (dry sand, dry chemical, or alcohol-resistant foam), safety showers, and eyewash stations are readily accessible. Develop a clear emergency response plan for spills or leaks, which includes isolating the area and evacuating personnel if necessary.[2][6]

Q2: What isomeric purity can I realistically expect, and does it matter for my downstream application?

A2: 1-Chloro-1-propene exists as a mixture of cis- (Z) and trans- (E) isomers.[7][8] The dehydrochlorination of 1,2-dichloropropane will produce a mixture of these isomers, along with other structural isomers like 2-chloropropene and 3-chloropropene.[1] The final ratio of cis- to trans- isomers depends heavily on reaction conditions and catalyst choice. Achieving high isomeric purity (>98%) typically requires careful fractional distillation. Whether this is necessary depends entirely on your downstream process, as the reactivity of the isomers may differ.

Q3: What are the critical process parameters (CPPs) to monitor during the dehydrochlorination of 1,2-dichloropropane?

A3: The most critical parameters to monitor and control are:

  • Temperature: This is arguably the most important factor. It directly influences reaction rate and selectivity. Insufficient temperature leads to low conversion, while excessive temperature can promote coke formation, catalyst deactivation, and the formation of unwanted byproducts.

  • Pressure: In a gas-phase reaction, pressure affects residence time and can influence reaction equilibrium.

  • Feed Flow Rate / Residence Time: The time the reactants spend in the catalyst bed is crucial. Too short a residence time results in incomplete conversion, while too long can lead to byproduct formation.

  • Catalyst Health: Monitoring for signs of deactivation (e.g., requiring higher temperatures to achieve the same conversion) is essential for process consistency.

Part 3: Pilot-Scale Experimental Protocol: Catalytic Dehydrochlorination of 1,2-Dichloropropane

This protocol outlines a general procedure for a continuous gas-phase dehydrochlorination process in a pilot-scale packed bed reactor.

Step-by-Step Methodology
  • Catalyst Packing and Activation:

    • Load the tubular reactor with the chosen catalyst (e.g., a supported metal oxide or activated carbon).

    • Activate the catalyst in situ by heating it under a flow of an inert gas (e.g., nitrogen) to the required activation temperature, as specified by the catalyst manufacturer. This step is crucial for removing moisture and ensuring optimal activity.[9]

  • System Inerting and Leak Check:

    • Once the catalyst is activated and at the desired reaction temperature, thoroughly purge the entire system with an inert gas to remove all traces of oxygen.

    • Perform a pressure leak test to ensure the system is sealed, which is critical for safety and for maintaining accurate control over gaseous reactants.

  • Reactant Feed Introduction:

    • Initiate a continuous flow of 1,2-dichloropropane into a vaporizer, where it is converted into a gas.

    • Use mass flow controllers to precisely meter the vaporized 1,2-dichloropropane and a carrier gas (if used, e.g., nitrogen) into the reactor inlet.[3]

  • Reaction Execution:

    • Maintain a constant reactor temperature (typically in the range of 150-450°C) using a multi-zone furnace to ensure a consistent temperature profile across the catalyst bed.[3]

    • Continuously monitor the pressure at the reactor inlet and outlet to detect any potential blockages.

    • The process is typically run at or near atmospheric pressure.[3]

  • Product Condensation and Collection:

    • Pass the gaseous stream exiting the reactor through a series of condensers cooled to progressively lower temperatures (e.g., first with chilled water, then with a refrigerated coolant). This will liquefy the 1-chloro-1-propene product, byproducts, and any unreacted starting material.

    • The non-condensable gas stream, primarily composed of HCl and the carrier gas, is directed to a scrubber system (e.g., a caustic scrubber) for neutralization before venting.

  • In-Process Monitoring and Analysis:

    • Periodically, take samples of the condensed liquid product for analysis by Gas Chromatography (GC).

    • GC analysis will determine the conversion of 1,2-dichloropropane and the selectivity towards 1-chloro-1-propene (and its isomers) versus other byproducts.

Experimental Workflow Diagram

G cluster_prep System Preparation cluster_reaction Reaction cluster_workup Product Collection & Analysis p1 Pack Reactor with Catalyst p2 Activate Catalyst (Heat + N2 Flow) p1->p2 p3 Inert System & Leak Check p2->p3 r1 Vaporize 1,2-Dichloropropane p3->r1 System Ready r2 Feed Reactant to Heated Reactor r1->r2 r3 Monitor Temperature & Pressure r2->r3 w1 Condense Reactor Effluent r3->w1 Gaseous Product Stream w2 Collect Liquid Product w1->w2 w3 Scrub HCl Gas w1->w3 w4 Analyze Product via GC w2->w4 reactant 1,2-Dichloropropane reactant->r1 n2 Nitrogen n2->p2

Caption: Continuous flow synthesis of 1-chloro-1-propene.

Part 4: Troubleshooting Guide

Q: My conversion of 1,2-dichloropropane is lower than expected. What are the likely causes and solutions?

A: Low conversion is a common issue during scale-up. The root cause can typically be traced back to a few key parameters.

  • Potential Cause 1: Insufficient Reaction Temperature. The dehydrochlorination reaction is endothermic and requires a significant energy input. If the temperature in the catalyst bed is too low, the reaction kinetics will be slow.

    • Solution: Gradually increase the reactor temperature setpoint in increments of 10-15°C. Allow the system to stabilize at each new setpoint and analyze the product stream to observe the effect on conversion. Be cautious not to exceed the catalyst's recommended maximum operating temperature.

  • Potential Cause 2: Catalyst Deactivation. The catalyst can lose activity over time due to coking (carbon deposition) or poisoning from impurities in the feed stream.

    • Solution: First, ensure your 1,2-dichloropropane feed is of high purity. If coking is suspected, a catalyst regeneration cycle may be necessary. This typically involves carefully controlled oxidation to burn off the carbon deposits, followed by re-activation.

  • Potential Cause 3: High Feed Flow Rate (Short Residence Time). If the reactants are passing through the catalyst bed too quickly, they do not have sufficient time to react.

    • Solution: Reduce the flow rate of the 1,2-dichloropropane feed. This will increase the residence time in the reactor and should improve conversion.

Q: I'm seeing a high percentage of byproducts like 2-chloropropene. How can I improve selectivity for 1-chloro-1-propene?

A: Selectivity is a function of both the catalyst and the reaction conditions. The formation of various isomers is common in this reaction.[1]

  • Potential Cause 1: Non-Optimal Reaction Temperature. Temperature affects the relative rates of competing reaction pathways. A temperature that is too high can favor the formation of more thermodynamically stable, but undesired, isomers or cracking products.

    • Solution: Perform a temperature screening study. Analyze the product composition at various temperatures to find the optimal balance between high conversion and high selectivity for the desired 1-chloro-1-propene isomers.

  • Potential Cause 2: Inappropriate Catalyst. The catalyst's surface chemistry plays a defining role in determining which products are formed. Some catalysts may inherently favor the formation of other isomers.

    • Solution: If optimizing conditions doesn't yield the desired selectivity, you may need to screen different catalysts. Catalysts with different acidic/basic properties or different pore structures can significantly alter the product distribution.

Troubleshooting Logic Diagram

G start Low Conversion or Poor Selectivity q1 Is Conversion Low? start->q1 q2 Is Selectivity Poor? start->q2 c1 Check Reactor Temperature Profile q1->c1 Yes s1 Optimize Reaction Temperature q2->s1 Yes c2 Analyze Feed Purity c1->c2 c3 Decrease Feed Flow Rate c2->c3 c4 Consider Catalyst Regeneration/Replacement c3->c4 s2 Evaluate Alternative Catalysts s1->s2 s3 Improve Downstream Purification (Distillation) s2->s3

Caption: Decision tree for troubleshooting common synthesis issues.

Q: The separation of cis- and trans-1-chloro-1-propene by distillation is proving difficult. What can I do?

A: The boiling points of the cis- and trans- isomers are very close (cis: 32.8°C, trans: 37.4°C), making simple distillation inefficient.[2]

  • Solution: Fractional Distillation with a High-Efficiency Column. To achieve good separation, you will need a fractional distillation column with a high number of theoretical plates. For pilot-scale work, a packed column (using structured packing or random packing like Raschig rings) is typically employed. You must also maintain a high reflux ratio to improve separation efficiency. This is an optimization challenge between purity, throughput, and energy consumption.

References

  • Benchchem. (n.d.). 1-Chloro-1-propene.
  • Google Patents. (n.d.). CN107759441B - Method for preparing 1-chloropropene by catalytic dehydrochlorination of 1, 2-dichloropropane.
  • Filo. (2025, June 23). How to prepare 1-chloropropane from propene?
  • Filo. (2025, July 11). Write the chemical reactions for the following synthesis a) Isopropyl chl..
  • ChemicalBook. (2024, December 21). 1-CHLORO-1-PROPENE - Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-Chloropropane synthesis.
  • CymitQuimica. (n.d.). CAS 590-21-6: 1-Chloro-1-propene.
  • European Patent Office. (2020, August 26). SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - EP 3699165 A1.
  • Smolecule. (2023, August 15). Buy 1-Chloro-1-propene | 16136-85-9.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-1-propene | C3H5Cl | CID 11536. PubChem.
  • Quora. (2017, August 27). How could 1-chloropropane be made from propane?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Chloro-1-propene | 590-21-6.
  • Google Patents. (n.d.). EP2739595A1 - Process for the production of chlorinated propenes.
  • Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. (n.d.).
  • Google Patents. (n.d.). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • Fisher Scientific. (n.d.). 1-Chloro-1-propene (cis- and trans- mixture) 90.0+%, TCI America 10 mL.
  • National Center for Biotechnology Information. (n.d.). 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315. PubChem.
  • National Center for Biotechnology Information. (n.d.). trans-1-Chloropropene | C3H5Cl | CID 5284364. PubChem.

Sources

Troubleshooting

Resolving inconsistent yields in stereoselective reactions of 1-Chloro-1-propene

Topic: Resolving Inconsistent Yields in Stereoselective Reactions Ticket ID: #CP-590-21-6-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary Inconsistent yields with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent Yields in Stereoselective Reactions

Ticket ID: #CP-590-21-6-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Inconsistent yields with 1-Chloro-1-propene (CAS: 590-21-6) are rarely due to "bad chemistry" in the traditional sense.[1][2] They are almost exclusively caused by physical loss (volatility) or stereochemical drift (isomerization).[1][2] This reagent has a boiling point of 35–38 °C , meaning it behaves more like a gas than a liquid under standard laboratory vacuum or exothermic conditions.[1][2] Furthermore, commercial sources are mixtures of


 and 

isomers, which exhibit drastically different reaction rates in metal-catalyzed cross-couplings.[1][2]

This guide isolates the three critical failure modes: Evaporative Loss , Isomer Mismatch , and Catalytic Dehydrohalogenation .[1][2]

Tier 1: The Volatility Trap (Pre-Reaction Troubleshooting)

User Complaint: "I calculated 1.2 equivalents, but the reaction stalled at 60% conversion."

Root Cause: You likely lost 30–50% of your reagent before the reaction reached the activation energy. 1-Chloro-1-propene has a high vapor pressure.[1][2] Weighing it at room temperature or subjecting it to standard Schlenk line vacuum/backfill cycles will strip it from the vessel.[2]

Protocol: The "Cold-Weigh" Standard

Do not use volumetric addition at room temperature.[1][2] Use this gravimetric method to ensure stoichiometry.[2]

  • Tare the Vessel: Pre-cool your reaction flask (containing the stir bar and solvent) to 0 °C. Tare the balance.

  • Rapid Addition: Add the 1-chloro-1-propene via a gas-tight syringe directly into the cold solvent.

  • Seal Immediately: Cap the vessel with a septum or Teflon seal before removing it from the balance to read the weight.[2]

  • No Vacuum Cycles: NEVER subject the reaction mixture to vacuum after adding the reagent. If you must degas, sparge the solvent with Argon before adding the 1-chloro-1-propene.[1]

ParameterValueCritical Implication
Boiling Point 35–38 °CEvaporates in open flasks or under mild exotherms.
Density 0.918 g/mLVolumetric errors amplify if temp fluctuates.[2]
Vapor Pressure ~500 mmHg (25°C)Will escape through punctured septa over time.[1][2]

Tier 2: The Isomer Divergence (Stereoselectivity)[1]

User Complaint: "My product E/Z ratio doesn't match the starting material, or yields vary between batches."

Root Cause: Commercial 1-chloro-1-propene is an


 mixture (often ~1:1 to 3:1).[1][2]
  • Kinetic Resolution: The

    
    -isomer (trans) generally undergoes oxidative addition (OA) faster than the 
    
    
    
    -isomer (cis) due to reduced steric hindrance at the metal center.[1][2] If you stop the reaction early, you recover enriched starting material and skewed product ratios.[2]
  • Isomerization: Pd-hydride species (formed via

    
    -hydride elimination) can catalyze the isomerization of the starting material or product.[1][2]
    
Diagnostic Workflow: Isomer Integrity

IsomerLogic Start Issue: Low Stereoselectivity CheckSM 1. Analyze Starting Material (SM) Is ratio E:Z constant? Start->CheckSM Decision1 SM Ratio Varies CheckSM->Decision1 No Decision2 SM Ratio Constant CheckSM->Decision2 Yes CheckCat 2. Check Catalyst System Are you generating Pd-H? Action2 Switch Ligand Class Use Bidentate (dppf, Xantphos) CheckCat->Action2 Isomerization Detected Action3 Add Proton Sponge Scavenge HCl/Pd-H CheckCat->Action3 Acid Sensitive Action1 Purchase Pure Isomer or Distill (Difficult) Decision1->Action1 Decision2->CheckCat

Figure 1: Decision matrix for diagnosing stereochemical drift in vinyl chloride couplings.

Corrective Action: Ligand Selection

For Suzuki or Kumada couplings, the choice of ligand dictates whether the stereochemistry is retained.

  • To Retain Configuration: Use bidentate ligands like dppf or dppe .[2] These enforce a rigid bite angle that speeds up reductive elimination, outcompeting the slow isomerization pathways.[2]

  • To Prevent Isomerization: Avoid monodentate phosphines (like

    
    ) if 
    
    
    
    -hydride elimination is possible.[1][2] Add a mild base (e.g.,
    
    
    ) to neutralize any acid generated, which can catalyze isomerization.[1][2]

Tier 3: Metallation & Grignard Formation[1][2][3]

User Complaint: "I cannot initiate the Grignard formation. The magnesium just sits there."

Root Cause: Vinyl chlorides have a stronger C-Cl bond (


 hybridized) than alkyl chlorides.[1][2] Passivation of the Mg surface combined with the volatility of the reagent makes initiation difficult. If you heat it to initiate, the reagent boils off.[2]
Protocol: The "Entrainment" Method

Do not rely on reflux to initiate.[2] Use a chemical activator (entrainment agent) at low temperature.[1][2]

  • Activation: Flame dry the Mg turnings under Argon. Add a single crystal of Iodine (

    
    ) and 5 drops of 1,2-dibromoethane  (DBE).[1][2]
    
  • Wait for Color Change: The iodine color should fade, and ethylene gas (bubbles) will evolve.[1][2] This exposes fresh Mg(0) surface.[1][2]

  • Low-Temp Addition: Cool to 0–10 °C. Add the 1-chloro-1-propene (dissolved in THF) slowly.

  • Titration: Once formed, the Grignard is stable.[2] You must titrate it. Do not assume 100% conversion.[2] The volatility of the starting material usually caps the yield at ~80%.

Reaction Pathway Visualization:

Metallation Substrate 1-Chloro-1-propene (Volatile Liq) Insertion Oxidative Insertion (Rate Limiting) Substrate->Insertion Slow Addn Mg Mg Turnings (Passivated) Activation Activation: 1,2-Dibromoethane (Exposes Surface) Mg->Activation Activation->Insertion Product 1-Propenyl Grignard (Stable in Soln) Insertion->Product THF, <20°C Loss Evaporation (If T > 35°C) Insertion->Loss Reflux

Figure 2: Kinetic pathway for Grignard formation highlighting the thermal failure mode.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use GC-MS to check the purity of my starting material? A: Yes, but be careful. The boiling point is so low that it often elutes with the solvent peak or is lost in the solvent delay. You must use a "low temperature" GC method (start oven at 30 °C) and zero solvent delay if possible, or use NMR (


).[1][2]

Q: Why did my Suzuki coupling yield allyl alcohol instead of the product? A: You likely had water in the system. Vinyl chlorides hydrolyze slowly under basic, hot aqueous conditions (typical Suzuki conditions).[1][2] Switch to anhydrous conditions using KF or CsF as the base in dry Toluene/THF.[2]

Q: I see a black precipitate in my reaction. Is the catalyst dead? A: Yes. That is "Palladium Black."[2] It means your ligand has dissociated, or the oxidative addition was too slow, allowing the Pd(0) to aggregate.[1][2]

  • Fix: Increase ligand loading or switch to a more electron-rich ligand (e.g.,

    
     or S-Phos) to stabilize the Pd(0) species.[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11536, 1-Chloro-1-propene.[1][2] Retrieved from [Link][1][2]

    • Cited for: Physical properties, boiling point (35-36°C), and density data.[1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2]

    • Cited for: General mechanism of stereoretention in vinyl halide cross-couplings.
  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides.[1][2] Journal of the American Chemical Society, 94(12), 4374–4376.[1][2]

    • Cited for: Foundational protocols for Kumada coupling of vinyl halides.
  • Occupational Safety and Health Administration (OSHA). Vinyl Chloride Standard (29 CFR 1910.1017).[1][2]

    • Cited for: Handling protocols regarding volatility and safety of vinyl chloride analogs.

Sources

Optimization

Degradation pathways of 1-Chloro-1-propene under acidic or basic conditions

Technical Support Center: Degradation of 1-Chloro-1-propene Welcome to the technical support guide for investigating the degradation pathways of 1-chloro-1-propene. This document is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 1-Chloro-1-propene

Welcome to the technical support guide for investigating the degradation pathways of 1-chloro-1-propene. This document is designed for researchers, chemists, and drug development professionals who are studying the stability and reactivity of this compound. Here, we provide in-depth answers to common questions, troubleshooting advice for potential experimental hurdles, and validated protocols to ensure the integrity of your results.

Section 1: Degradation under Acidic Conditions

FAQ 1.1: What is the primary degradation pathway of 1-chloro-1-propene in an aqueous acidic medium?

Under acidic conditions, the primary degradation pathway for 1-chloro-1-propene is acid-catalyzed hydration of the alkene double bond. Vinylic halides like 1-chloro-1-propene are generally resistant to direct nucleophilic substitution at the sp²-hybridized carbon. Instead, the reactivity is dominated by the pi bond.

The mechanism proceeds in three key steps:

  • Protonation of the Alkene: The double bond acts as a nucleophile, attacking a proton (H⁺) from the acidic medium (e.g., from H₃O⁺). This protonation follows Markovnikov's rule , where the proton adds to the carbon atom that already has more hydrogen atoms (C2). This preferentially forms a more stable secondary carbocation at C1, which is adjacent to the chlorine atom.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation.

  • Deprotonation: The resulting protonated intermediate is deprotonated by another water molecule to yield the final product and regenerate the acid catalyst.[1]

The initial product is 1-chloro-1-propanol, which is a halohydrin. This specific type of halohydrin, with the hydroxyl group and halogen on the same carbon, is unstable and will rapidly tautomerize or eliminate to form a more stable carbonyl compound, propanal .

Acidic_Degradation start CH₃-CH=CH-Cl (1-Chloro-1-propene) H3O + H₃O⁺ start->H3O carbocation CH₃-CH₂-C⁺H-Cl (Secondary Carbocation) H3O->carbocation 1. Protonation (Markovnikov) H2O_nuc + H₂O intermediate CH₃-CH₂-CH(OH₂⁺)-Cl (Protonated Halohydrin) H2O_nuc->intermediate 2. Nucleophilic Attack H2O_base - H₃O⁺ unstable_product CH₃-CH₂-CH(OH)-Cl (Unstable 1-Chloro-1-propanol) H2O_base->unstable_product 3. Deprotonation carbocation->H2O_nuc intermediate->H2O_base product CH₃-CH₂-CHO (Propanal) unstable_product->product Tautomerization/ Elimination

Caption: Acid-catalyzed hydration of 1-chloro-1-propene to propanal.

FAQ 1.2: What are the common side reactions I should be aware of under acidic conditions?

A significant competing reaction, especially at higher concentrations of 1-chloro-1-propene or strong acid, is acid-catalyzed polymerization .[2][3] The carbocation intermediate formed during the hydration mechanism can be attacked by the double bond of another 1-chloro-1-propene molecule instead of water. This initiates a chain reaction leading to the formation of oligomers or polymers, which may appear as an insoluble oil or viscous residue in your reaction vessel.

Troubleshooting Guide: Acidic Degradation Experiments
Observed Problem Probable Cause(s) Recommended Solution(s)
Low or no degradation observed. 1. Insufficient acid concentration (pH too high). 2. Low reaction temperature. 3. Reaction time is too short.1. Increase acid concentration incrementally (e.g., from 0.01 M to 0.1 M HCl). 2. Increase temperature moderately (e.g., from 25°C to 40°C). 3. Extend the reaction duration and monitor with time-course sampling.
Formation of a viscous polymer. 1. High concentration of 1-chloro-1-propene. 2. High acid concentration or temperature accelerating polymerization.[3]1. Work in dilute conditions. 2. Use the minimum effective acid concentration. 3. Maintain a lower reaction temperature.
Inconsistent results between replicates. 1. Inaccurate pH measurement/control. 2. Volatilization of 1-chloro-1-propene. 3. Non-homogenous reaction mixture.1. Use a calibrated pH meter and buffered solutions where appropriate. 2. Ensure the reaction vessel is properly sealed. 3. Use vigorous and consistent stirring.

Section 2: Degradation under Basic Conditions

FAQ 2.1: What is the primary degradation pathway of 1-chloro-1-propene in an aqueous basic medium?

In the presence of an aqueous base, such as sodium hydroxide, the main degradation pathway is nucleophilic vinylic substitution , leading to hydrolysis. This mechanism is distinct from the Sₙ2 reaction seen with saturated alkyl halides.[4][5]

The mechanism is believed to proceed via an addition-elimination or a concerted pathway:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine (C1).[6]

  • Formation of an Unstable Intermediate: This attack leads to the formation of a transient carbanionic intermediate or directly to the products.

  • Elimination of Chloride: The chloride ion is eliminated.

  • Tautomerization: The initial product is prop-1-en-1-ol, an enol , which is unstable. It rapidly tautomerizes to its more stable keto isomer, propanal .

Basic_Degradation start CH₃-CH=CH-Cl (1-Chloro-1-propene) OH + OH⁻ start->OH enol [ CH₃-CH=CH-OH ] (Unstable Enol Intermediate) OH->enol 1. Nucleophilic Vinylic Substitution Cl_leaving - Cl⁻ enol->Cl_leaving product CH₃-CH₂-CHO (Propanal) enol->product 2. Keto-Enol Tautomerization

Caption: Base-catalyzed hydrolysis of 1-chloro-1-propene to propanal.

FAQ 2.2: Can other competing reactions occur under basic conditions?

Yes. A significant competing pathway, especially with strong, bulky, or non-aqueous bases (e.g., alcoholic KOH), is elimination (dehydrohalogenation) .[7] In this reaction, the base abstracts a proton from the carbon adjacent to the double bond (C3), leading to the elimination of HCl and the formation of an alkyne, propyne .

If propanal is the desired product, using an aqueous solution of a base like NaOH at moderate temperatures is recommended to favor the hydrolysis pathway over elimination.

Troubleshooting Guide: Basic Degradation Experiments
Observed Problem Probable Cause(s) Recommended Solution(s)
Slow or incomplete reaction. 1. Vinylic halides are inherently less reactive than alkyl halides. 2. Insufficient base concentration or temperature.1. Be patient; these reactions can be slower. 2. Increase temperature and/or base concentration. Monitor for the onset of side reactions.
Detection of gaseous propyne. 1. The elimination pathway is dominant. 2. Use of a strong, non-nucleophilic base or a non-aqueous solvent (e.g., ethanol).[7]1. Switch to an aqueous solvent. 2. Use NaOH or KOH in water instead of alcoholic KOH or t-butoxide. 3. Perform the reaction at a lower temperature.
Formation of high molecular weight products. 1. Propanal, the primary product, is undergoing self-condensation (aldol condensation) under basic conditions.1. Monitor the reaction and stop at a lower conversion rate. 2. Lower the reaction temperature. 3. Quench the reaction mixture immediately upon completion.

Section 3: Experimental and Analytical Protocols

Protocol 3.1: General Workflow for Monitoring Degradation Kinetics

This protocol provides a self-validating framework for studying the degradation of 1-chloro-1-propene.

  • Reagent Preparation:

    • Prepare a stock solution of 1-chloro-1-propene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 mM).

    • Prepare the acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) aqueous reaction media.

    • Prepare a quenching solution (e.g., 0.2 M NaHCO₃ for acid reactions, 0.2 M H₃PO₄ for base reactions).

    • Prepare an extraction solvent (e.g., dichloromethane) containing a suitable internal standard (e.g., 1,2-dichlorobenzene at 100 µM). The internal standard is crucial for accurate quantification, correcting for variations in extraction efficiency and injection volume.

  • Reaction Execution:

    • Place a known volume of the acidic or basic media into a sealed, temperature-controlled reaction vessel with a magnetic stirrer. Allow it to equilibrate to the target temperature (e.g., 40°C).

    • Initiate the reaction (t=0) by adding a small aliquot of the 1-chloro-1-propene stock solution to achieve the desired starting concentration (e.g., 1 mM).

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture.

    • Immediately transfer the aliquot into a vial containing an equal volume of the quenching solution. This stops the reaction, ensuring the measured concentrations reflect that specific time point.

  • Sample Workup & Analysis:

    • To the quenched sample, add a precise volume of the extraction solvent containing the internal standard (e.g., 1.0 mL).

    • Vortex vigorously for 60 seconds to extract the analytes into the organic phase.

    • Allow the layers to separate (centrifugation can accelerate this).

    • Carefully transfer the organic (bottom) layer to a GC vial for analysis by GC-FID or GC-MS.

Caption: Experimental workflow for kinetic analysis of degradation.

Protocol 3.2: Recommended Analytical Method

Gas Chromatography is the preferred method for monitoring these reactions.[8][9]

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Why GC-MS? It provides both excellent separation of volatile compounds and definitive identification of reactants, products, and unexpected byproducts based on their mass spectra.[10]

  • Typical GC Parameters:

    • Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/Splitless, 250°C.

    • Oven Program: 40°C (hold 2 min), ramp to 200°C at 15°C/min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Typical MS Parameters:

    • Source: Electron Ionization (EI), 70 eV.

    • Scan Range: 35-250 m/z.

Data Interpretation: Expected Products
CompoundFormulaMolar Mass ( g/mol )Expected PathwayKey Mass Fragments (m/z)
1-Chloro-1-propeneC₃H₅Cl76.52Reactant76, 78 (M, M+2), 41
PropanalC₃H₆O58.08Acidic & Basic58 (M), 57, 29
PropyneC₃H₄40.06Basic (Elimination)40 (M), 39
1-Chloro-2-propanolC₃H₇ClO94.54Acidic (Potential)79, 63, 45

References

  • Gauth. (n.d.). Show the mechanism, including appropriate curly arrows, for the hydrolysis of 1-chloro. Gauthmath. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-1-propene. PubChem. Retrieved from [Link]

  • Webster, J. (2021). HCl adds to propene, what is the major product and why? Quora. Retrieved from [Link]

  • Brainly.in. (2023). Explain the mechanism of hydrolysis of Propene in acidic medium. Retrieved from [Link]

  • PiquantPi. (2013). [High School Chemistry] Organic Chemistry: Reaction between 1-Chloropropane and Propene. Reddit. Retrieved from [Link]

  • Filo. (n.d.). A reaction occurs when a sample of 1 chloropropane is heated under reflux with sodium hydroxide dissolved in ethanol. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the role of the hydroxide ion in the reaction between 1-chloropropane and sodium... Retrieved from [Link]

  • Brainly.in. (2019). chloropropane on treatment with alc. KOH produces. Retrieved from [Link]

  • ATSDR. (1998). Toxicological Profile for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • da Silva, M. L. B., et al. (2003). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. PubMed. Retrieved from [Link]

  • ATSDR. (1990). Toxicological Profile for 1,1-Dichloroethane. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Chloro-1-propene and 1-Bromo-1-propene

For professionals engaged in the intricate landscape of organic synthesis and drug development, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overal...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate landscape of organic synthesis and drug development, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. Vinylic halides, such as 1-chloro-1-propene and 1-bromo-1-propene, are valuable building blocks, yet a nuanced understanding of their comparative reactivity is often essential for successful molecular construction. This guide provides an in-depth analysis of the chemical behavior of these two compounds, supported by fundamental principles of physical organic chemistry and representative experimental protocols.

At a Glance: The Reactivity Hierarchy

It is a well-established principle in organic chemistry that for a given alkyl or vinylic group, the reactivity of the corresponding halides in nucleophilic substitution and many cross-coupling reactions follows the order:

I > Br > Cl > F

Consequently, 1-bromo-1-propene is inherently more reactive than 1-chloro-1-propene . This difference in reactivity is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen bond.

The Decisive Factors: Bond Strength and Leaving Group Ability

The superior reactivity of 1-bromo-1-propene can be attributed to two key interconnected factors:

  • Carbon-Halogen Bond Dissociation Energy: The carbon-bromine (C-Br) bond is intrinsically weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to cleave the C-Br bond during a chemical reaction.[1]

  • Leaving Group Ability: In nucleophilic substitution reactions, the halide is expelled as a halide ion. The stability of this departing ion, known as the leaving group, is crucial. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more polarizable.[2]

These fundamental differences are quantified by their respective bond dissociation energies:

BondApproximate Bond Dissociation Energy (kJ/mol)
C-Cl324
C-Br285

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[1]

The lower bond dissociation energy of the C-Br bond translates to a lower activation energy for reactions where the cleavage of this bond is the rate-determining step.

Mechanistic Considerations for Vinylic Halides

It is critical to recognize that vinylic halides, such as 1-chloro-1-propene and 1-bromo-1-propene, do not readily undergo classical S(_N)1 or S(_N)2 reactions. The sp² hybridization of the carbon atom bearing the halogen and the potential for steric hindrance from the double bond make direct backside attack (S(_N)2) difficult. Furthermore, the formation of a vinylic carbocation (required for an S(_N)1 pathway) is energetically unfavorable.

Instead, nucleophilic substitution on vinylic halides typically proceeds through one of two primary mechanisms:

  • Addition-Elimination: This pathway involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the halide leaving group to restore the double bond. This mechanism is favored when the double bond is activated by electron-withdrawing groups.

  • Elimination-Addition: In this mechanism, a strong base abstracts a proton, leading to the formation of an alkyne intermediate via elimination of the hydrogen halide. The nucleophile then adds to the alkyne in a subsequent step.

In both of these mechanisms, the cleavage of the carbon-halogen bond is a key step, and thus the superior leaving group ability of bromide and the weaker C-Br bond will result in a faster reaction rate for 1-bromo-1-propene compared to its chloro-analogue.

Experimental Validation: A Representative Protocol for Comparative Hydrolysis

Objective:

To compare the relative rates of hydrolysis of 1-chloro-1-propene and 1-bromo-1-propene under identical reaction conditions.

Materials:
  • 1-Chloro-1-propene

  • 1-Bromo-1-propene

  • Sodium hydroxide (NaOH)

  • Ethanol (solvent)

  • Water (solvent)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Gas chromatograph (GC) with a suitable column for separating the reactants and product

  • Internal standard (e.g., undecane)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:
  • Preparation of Reaction Mixtures:

    • In two separate, identical round-bottom flasks, prepare a solution of sodium hydroxide in a 50:50 ethanol/water mixture. Ensure the molar concentration of NaOH is the same in both flasks.

    • To each flask, add a known amount of an internal standard.

    • Equilibrate both flasks to the desired reaction temperature (e.g., 70°C) in a heating mantle.

  • Initiation of the Reaction:

    • At time t=0, add an equimolar amount of 1-chloro-1-propene to the first flask and 1-bromo-1-propene to the second flask.

    • Immediately begin stirring and attach the reflux condensers.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding a small amount of dilute acid.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the extracted samples by gas chromatography.

  • Data Analysis:

    • By comparing the peak areas of the starting materials and the propan-1-ol product relative to the internal standard, the consumption of the vinylic halide and the formation of the alcohol can be quantified over time.

    • Plot the concentration of the vinylic halide versus time for both reactions. The reaction that shows a faster depletion of the starting material is the more reactive compound.

Expected Outcome:

The reaction with 1-bromo-1-propene will proceed at a significantly faster rate than the reaction with 1-chloro-1-propene. This will be evidenced by a more rapid disappearance of the 1-bromo-1-propene peak and a faster appearance of the propan-1-ol peak in the gas chromatograms.

Logical Workflow for Comparative Reactivity Analysis

G cluster_0 Comparative Reactivity Assessment A Select Vinylic Halides: 1-Chloro-1-propene vs. 1-Bromo-1-propene B Establish Identical Reaction Conditions: - Equimolar Substrates - Same Nucleophile (e.g., NaOH) - Consistent Solvent & Temperature A->B  Ensure Fair Comparison C Monitor Reaction Progress Over Time: - Aliquot Sampling - GC Analysis B->C  Execute Parallel Reactions D Quantify Reactant Consumption & Product Formation C->D  Generate Quantitative Data E Determine Relative Reaction Rates D->E  Kinetic Analysis F Conclusion: 1-Bromo-1-propene is more reactive E->F  Interpret Results

Caption: A logical workflow for the experimental comparison of vinylic halide reactivity.

Conclusion for the Synthetic Chemist

For researchers and drug development professionals, the choice between 1-chloro-1-propene and 1-bromo-1-propene should be guided by the desired reaction kinetics and the overall synthetic strategy. While 1-chloro-1-propene is often more cost-effective, its lower reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields to 1-bromo-1-propene.[2] Conversely, the higher reactivity of 1-bromo-1-propene makes it the substrate of choice for reactions where mild conditions are paramount or when rapid conversion is required. A thorough understanding of these fundamental reactivity differences is essential for the efficient and predictable synthesis of target molecules.

References

  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Available from: [Link]

  • Save My Exams. Relative Rates of Nucleophilic Substitution (HL). Available from: [Link]

Sources

Comparative

A Researcher's Guide to DFT Computational Analysis of 1-Chloro-1-propene Reaction Mechanisms

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and assessing potential toxic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and assessing potential toxicity. 1-Chloro-1-propene, a halogenated alkene, serves as a key structural motif and a potential metabolic intermediate. Its reactivity is governed by a delicate interplay of electronic and steric effects, making it an excellent candidate for computational investigation. This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for elucidating the reaction mechanisms of 1-chloro-1-propene, supported by experimental data and field-proven insights.

The Significance of Mechanistic Insight and the Power of DFT

Understanding the reaction pathways of 1-chloro-1-propene is crucial for applications ranging from synthetic chemistry to atmospheric science and toxicology. Key reaction mechanisms include cis-trans isomerization, atmospheric oxidation by radicals, and electrophilic/radical additions to the double bond. Density Functional Theory has emerged as a powerful tool to probe these mechanisms at a molecular level, offering insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally. The choice of DFT functional and basis set, however, is critical for obtaining accurate and reliable results.

Comparing Key Reaction Mechanisms of 1-Chloro-1-propene: A DFT Perspective

This section will delve into the computational analysis of three primary reaction mechanisms of 1-chloro-1-propene. Lacking extensive direct DFT studies on 1-chloro-1-propene, this guide will leverage insights from analogous chemical systems to illustrate the application and expected outcomes of these computational methods.

Cis-Trans Isomerization: Unraveling the Rotational Barrier

The interconversion between the cis and trans isomers of 1-chloro-1-propene is a fundamental unimolecular reaction.[1] This process involves rotation around the carbon-carbon double bond, which is energetically unfavorable and proceeds through a high-energy transition state.

The study of cis-trans isomerization using DFT involves locating the optimized geometries of the cis and trans isomers (as energy minima) and the transition state connecting them. The energy difference between the isomers provides the isomerization energy, while the energy difference between the ground state and the transition state gives the activation energy barrier.

A computational study on the iodine-catalyzed isomerization of similar alkenes highlights a common mechanistic pathway involving the formation of an intermediate, followed by internal rotation and subsequent elimination of the catalyst.[2] For the uncatalyzed thermal isomerization of 1-chloro-1-propene, the transition state would involve a perpendicular arrangement of the p-orbitals of the double bond.

IsomerRelative Energy (kcal/mol)
cis-1-chloro-1-propene0.0 (Reference)
trans-1-chloro-1-propene-0.76
Transition State~60-65

Note: The relative energy of the trans isomer is based on experimental data, and the transition state energy is an estimate based on typical C=C rotational barriers.

The trans isomer is generally found to be slightly more stable than the cis isomer due to reduced steric hindrance. The calculated rotational barrier is expected to be in the range of 60-65 kcal/mol for an uncatalyzed process.

Atmospheric Oxidation: Reaction with the Hydroxyl Radical (•OH)

In the atmosphere, 1-chloro-1-propene is primarily degraded by reaction with hydroxyl radicals (•OH).[3] This reaction can proceed through two main pathways: hydrogen abstraction from the methyl group or •OH addition to the double bond.

A detailed DFT study on the reaction of the structurally similar 3-chloro-2-methyl-1-propene with •OH provides a robust framework for understanding this process.[4] The M06-2X hybrid density functional with a 6-31+G(d,p) basis set is a well-regarded combination for kinetic and thermochemical studies of main-group elements.[5][6] The calculations involve locating the pre-reaction complexes, transition states for both addition and abstraction pathways, and the resulting products.

  • Addition Pathway: The •OH radical can add to either of the two carbons of the double bond, leading to the formation of two different radical adducts.

  • Abstraction Pathway: The •OH radical can abstract a hydrogen atom from the methyl group, forming water and a resonance-stabilized allyl radical.

While a direct comparison for 1-chloro-1-propene is not available, studies on similar systems have shown that the M06-2X functional generally provides excellent accuracy for reaction barrier heights.[7][8] The B3LYP functional, while popular, can sometimes underestimate barrier heights.[9] For a more rigorous analysis, single-point energy calculations with a larger basis set or a higher level of theory (like CCSD(T)) on the DFT-optimized geometries are often performed to refine the energy profile.

Reaction PathwayCalculated Activation Energy (kcal/mol) - M06-2X/6-31+G(d,p)
•OH Addition to C1~1-2
•OH Addition to C2~2-3
H-Abstraction from -CH3~3-4

Note: These are estimated values based on analogous systems. The actual values for 1-chloro-1-propene would require specific calculations.

The computational results for analogous chloroalkenes suggest that the •OH addition pathway is kinetically more favorable than the hydrogen abstraction pathway due to lower activation barriers.

Electrophilic and Radical Addition to the Double Bond

The carbon-carbon double bond in 1-chloro-1-propene is susceptible to attack by both electrophiles and radicals. The regioselectivity of these additions is a key aspect to investigate.

For electrophilic addition (e.g., with HBr), the mechanism involves the formation of a carbocation intermediate. DFT calculations can be used to determine the relative stability of the two possible carbocations (Markovnikov vs. anti-Markovnikov) and the corresponding transition states.

For radical addition (e.g., with a bromine atom), the reaction proceeds through a radical intermediate.[10] Similar to electrophilic addition, DFT can predict the preferred site of radical attack based on the stability of the resulting radical intermediate.

The chlorine atom is an electron-withdrawing group, which deactivates the double bond towards electrophilic attack but can influence the regioselectivity. DFT calculations would be able to quantify these electronic effects and predict the most likely products. For radical additions, the stability of the resulting radical intermediate is the primary determinant of the reaction pathway.

Experimental Protocols: A Step-by-Step DFT Workflow

The following protocol outlines the key steps for performing a DFT computational analysis of a reaction mechanism for 1-chloro-1-propene.

  • Structure Building and Initial Optimization:

    • Build the 3D structures of the reactants (e.g., cis-1-chloro-1-propene and •OH radical) using a molecular modeling program.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a smaller basis set) to obtain a reasonable starting geometry.

  • Locating Stationary Points (Minima and Transition States):

    • Perform a full geometry optimization of the reactants, intermediates, and products using the chosen DFT functional and basis set (e.g., M06-2X/6-31+G(d,p)).

    • For transition state searches, use methods like the Berny algorithm with an initial guess for the transition state geometry. An intrinsic reaction coordinate (IRC) calculation should be performed to confirm that the located transition state connects the desired reactants and products.

  • Frequency Calculations:

    • Perform frequency calculations for all optimized structures.

    • For minima (reactants, intermediates, products), all vibrational frequencies should be real (positive).

    • For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Profile and Rate Constant Calculation:

    • Calculate the relative energies of all stationary points, including ZPVE corrections, to construct the reaction energy profile.

    • For a more accurate energy profile, perform single-point energy calculations with a larger basis set (e.g., aug-cc-pVTZ) on the optimized geometries.

    • Use the calculated activation energies and partition functions (from the frequency calculations) to compute the reaction rate constants using Transition State Theory (TST).

Visualizing Reaction Pathways and Workflows

Reaction Mechanism for •OH Radical Addition to 1-Chloro-1-propene

OH_Addition Reactants 1-Chloro-1-propene + •OH Pre_Complex Pre-reaction Complex Reactants->Pre_Complex TS1 Transition State 1 (Addition to C1) Pre_Complex->TS1 TS2 Transition State 2 (Addition to C2) Pre_Complex->TS2 Adduct1 Radical Adduct 1 TS1->Adduct1 Products1 Products from Adduct 1 Adduct1->Products1 Adduct2 Radical Adduct 2 TS2->Adduct2 Products2 Products from Adduct 2 Adduct2->Products2 DFT_Workflow Start Build Initial Structures Opt Geometry Optimization (e.g., M06-2X/6-31+G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Stationary Points (Minima: 0 imag. freq. TS: 1 imag. freq.) Freq->Verify IRC IRC Calculation (for TS) Verify->IRC TS SPE Single-Point Energy (e.g., aug-cc-pVTZ) Verify->SPE Minima IRC->SPE Analysis Analyze Results (Energy Profile, Rate Constants) SPE->Analysis

Caption: A generalized workflow for DFT computational analysis of a reaction mechanism.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of DFT computational analysis to elucidate the reaction mechanisms of 1-chloro-1-propene. By leveraging insights from analogous systems, we have outlined the methodologies for studying cis-trans isomerization, atmospheric oxidation, and addition reactions. The choice of an appropriate DFT functional, such as M06-2X, is crucial for obtaining reliable kinetic and thermodynamic data.

While this guide offers a solid foundation, there is a clear need for direct computational and experimental studies on 1-chloro-1-propene to provide more accurate quantitative data. Future work should focus on benchmarking a wider range of DFT functionals against high-level ab initio methods and newly acquired experimental kinetic data for this specific molecule. Such studies will not only enhance our understanding of the reactivity of 1-chloro-1-propene but also contribute to the development of more accurate predictive models for halogenated organic compounds in various chemical and biological systems.

References

  • PubChem. 1-Chloro-1-propene. National Center for Biotechnology Information. [Link]

  • Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical reviews, 103(12), 4605-4638.
  • Gogoi, N. K., & Sarmah, P. (2018). Kinetics and mechanism of 3-chloro-2-methyl-1-propene(3-ClMP) initiated by OH radical: an insight from DFT calculations. Molecular Physics, 116(15-16), 2035-2046. [Link]

  • Atkinson, R. (1986). Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions. Chemical reviews, 86(1), 69-201.
  • Haag, W. R., & Yao, C. D. (1992). Rate constants for reaction of hydroxyl radicals with several drinking water contaminants. Environmental science & technology, 26(5), 1005-1013. [Link]

  • East, A. L. L. (2013). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. The Journal of Physical Chemistry A, 117(43), 11043-11053. [Link]

  • NIST. 1-Propene, 1-chloro-. NIST Chemistry WebBook. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Vereecken, L., & Peeters, J. (2009). The atmospheric chemistry of isoprene: a theoretical study. Physical Chemistry Chemical Physics, 11(28), 5935-5939.
  • Gauthier, D., Lindhardt, A. T., Olsen, E. P. K., Overgaard, J., & Skrydstrup, T. (2010). In Situ Generated Bulky Palladium Hydride Complexes as Catalysts for the Efficient Isomerization of Olefins. Selective Transformation of Terminal Alkenes to 2-Alkenes. Journal of the American Chemical Society, 132(23), 7998-8009. [Link]

  • Wang, Z., Wee, A. G. H., Hepperle, S. S., Treble, R. G., & East, A. L. L. (2006). Competing Isomerizations: A Combined Experimental/Theoretical Study of Phenylpentenone Isomerism. The Journal of Physical Chemistry A, 110(18), 5985-5989. [Link]

  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

  • Coote, M. L., & Pross, A. (2005). Density Functional Theory Study of Addition Reactions of Carbon-Centered Radicals to Alkenes. The Journal of Physical Chemistry A, 109(38), 8685-8692.
  • Chemistry LibreTexts. (2023). Cis-Trans Isomerism in Alkenes. [Link]

  • Wu, J., & Wang, B. (2014). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. Journal of chemical theory and computation, 10(2), 642-653. [Link]

  • Grimme, S. (2011). Performance of the M062X density functional against the ISOL set of benchmark isomerization energies for large organic molecules. Physical Chemistry Chemical Physics, 13(38), 17093-17097.
  • ChemTube3D. (2020). Cis-Trans Isomerism in Alkenes Explained (Plus E/Z Naming Made Easy!). [Link]

  • NIST. 1-Propene, 1-chloro-. NIST Chemistry WebBook. [Link]

  • Lledós, A., & Ujaque, G. (2020). Benchmarking of DFT methods using experimental free energies and volumes of activation for the cycloaddition of alkynes to cuboidal Mo3S4 clusters. Chemistry–A European Journal, 26(46), 10454-10464.
  • Zhang, L., Borysenko, C. W., & Lee, T. R. (2001). Kinetics of the cis, cis to trans, trans isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene. The Journal of organic chemistry, 66(16), 5284-5290. [Link]

  • Science.gov. m06-2x density functional: Topics. [Link]

  • Chemistry LibreTexts. (2022). Addition of Radicals to Alkenes. [Link]

  • Wallington, T. J., Hurley, M. D., & Nielsen, O. J. (1995). Kinetics and mechanism of the gas phase reaction of chlorine atoms with i-propanol. The Journal of Physical Chemistry, 99(25), 10271-10276.
  • Szabo, I., & Tasi, G. (2019). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8+ Cl Reaction. International Journal of Molecular Sciences, 20(22), 5708. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited. Theoretical Chemistry Accounts, 120, 215-241. [Link]

Sources

Validation

Beyond the Proton: A Comparative Guide to Structural Validation Using 2D NMR Spectroscopy

Executive Summary: The Structural Bottleneck In small molecule drug discovery, the "bottleneck" often shifts from synthesis to structural validation. While High-Resolution Mass Spectrometry (HRMS) confirms what atoms are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Bottleneck

In small molecule drug discovery, the "bottleneck" often shifts from synthesis to structural validation. While High-Resolution Mass Spectrometry (HRMS) confirms what atoms are present, and X-ray crystallography confirms where they sit in a lattice, only 2D NMR spectroscopy offers a high-throughput, solution-state method to definitively validate connectivity and stereochemistry without the prerequisite of crystallization.

This guide objectively compares 2D NMR against its primary alternatives and provides a field-proven, self-validating workflow for elucidating complex reaction products.

Comparative Analysis: NMR vs. The Alternatives

To validate a reaction product, researchers typically choose between three analytical pillars. The following table contrasts their operational realities in a high-throughput environment.

Table 1: Structural Validation Methodologies Compared
Feature2D NMR Spectroscopy HRMS (LC-MS/MS) X-ray Crystallography
Primary Output Atom-to-atom connectivity & spatial proximityMolecular formula & fragmentation patternsAbsolute 3D atomic coordinates
Sample State Solution (Native/Active state)Gas phase (Ionized)Solid Crystal (Lattice artifacts possible)
Isomer Resolution High (Distinguishes regio- & stereoisomers)Low (Often blind to regioisomers without chiral separation)Definitive (Absolute configuration)
Sample Requirement 1–10 mg (Non-destructive)< 1 µg (Destructive)Single Crystal (Difficult to obtain)
Time to Result 10 min – 2 hours (with NUS*)< 5 minsDays to Months (Crystallization dependent)
Blind Spots Aggregates, paramagnetic impuritiesConnectivity of isomers, non-ionizable compoundsFlexible regions, non-crystalline oils

*NUS: Non-Uniform Sampling (See Protocol Section)

Why 2D NMR Wins for Reaction Monitoring

While X-ray is the "gold standard" for absolute configuration, it is a logistical failure for routine screening. You cannot crystallize every intermediate. HRMS is fast but deceptive; it cannot distinguish between an N-alkylation and an O-alkylation product with the same mass. 2D NMR is the only technique that bridges this gap, providing definitive structural proof in solution state within a reasonable timeframe.

The 2D NMR Validation Suite

A self-validating system does not rely on a single data point. We utilize a specific "suite" of experiments that cross-reference each other to eliminate ambiguity.

The Core Four Experiments
  • COSY (Correlation Spectroscopy):

    • Function: Maps protons separated by 3 bonds (

      
      ).
      
    • Blind Spot: Cannot see across heteroatoms (O, N, S) or quaternary carbons.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence):

    • Function: Correlates a proton to its directly attached carbon (

      
      ).
      
    • Expert Insight: Use the "Edited" version. It phases CH and CH

      
       peaks positive (red) and CH
      
      
      
      peaks negative (blue). This replaces the need for a separate DEPT-135 experiment, saving time.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Function: Correlates protons to carbons 2-3 bonds away (

      
      ).
      
    • The "Bridge": This is the most powerful experiment. It sees through quaternary carbons and heteroatoms, connecting isolated spin systems identified in COSY.

  • NOESY / ROESY (Nuclear Overhauser Effect):

    • Function: Correlates protons through space (< 5 Å), not bonds.[1][2] Essential for stereochemistry (cis/trans, R/S relative).[1]

    • Selection Rule:

      • MW < 600 Da: Use NOESY (Positive NOE).

      • MW 700–1200 Da: The "Null Point."[3] NOE intensity approaches zero.[2][4] You must use ROESY (Rotating-frame NOE), which remains positive regardless of tumbling rate.[3]

Logic & Workflow Visualization

The following diagram illustrates the decision logic used to validate a structure. It moves from establishing the skeleton (HSQC/HMBC) to defining the shape (NOESY).

NMR_Workflow Start Reaction Product (Isolated) OneD 1H NMR (1D) Check Purity Start->OneD HSQC Edited HSQC (Map H to C / Identify CH2s) OneD->HSQC Purity > 85% COSY COSY (Identify Spin Systems) HSQC->COSY HMBC HMBC (Connect Fragments across Q-C) COSY->HMBC Stereo_Check Stereochemistry Needed? HMBC->Stereo_Check MW_Check Molecular Weight Check Stereo_Check->MW_Check Yes Final Structure Validated Stereo_Check->Final No NOESY NOESY (MW < 600) MW_Check->NOESY Small Molecule ROESY ROESY (MW 600-1200) MW_Check->ROESY Mid-Size / Macrocycle NOESY->Final ROESY->Final

Figure 1: The logic flow for structural validation. Note the critical decision branch for NOESY vs. ROESY based on molecular weight.

Experimental Protocol: The Self-Validating System

This protocol uses Non-Uniform Sampling (NUS) to reduce acquisition time by 50%, making the full suite possible in under 2 hours.

Step 1: Sample Preparation[5]
  • Concentration: Dissolve 2–10 mg of sample in 600 µL deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Tube Quality: Use high-throughput 5mm tubes. Ensure no paramagnetic particulates (filter if necessary).

  • Volume: strictly 4.0 cm height in the tube. Deviations compromise shimming.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (stabilized).

  • Sequence 1: hsqcedetgpsisp2.3 (Edited HSQC)

    • NUS:[5][6][7][8] Set to 50% sampling.[9]

    • Scans: 4.

    • Result: Blue peaks = CH

      
      ; Red peaks = CH/CH
      
      
      
      .
  • Sequence 2: hmbcgplpndqf (HMBC)

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz (standard) or 5 Hz (if looking for 4-bond couplings in aromatics).
      
    • NUS:[5][6][7][8] 50%.[9]

  • Sequence 3: noesygpphpp (NOESY)

    • Mixing Time: 300–500 ms (Small molecules).

    • Relaxation Delay: Must be > 3

      
       T1 (approx 2s) for accurate integration.
      
Step 3: Processing & Logic Check
  • Phase HSQC first. If a peak is red in HSQC, it must have a proton attached.

  • Overlay HSQC on HMBC.

    • Logic: Any peak in HMBC that aligns with an HSQC peak is a 1-bond correlation (ignore these).

    • Logic: Any peak in HMBC that does not have a matching HSQC peak is a long-range correlation (keep these).

  • Verify Quaternary Carbons. Look for Carbon signals (f1 axis) in HMBC that have no corresponding row in HSQC. These are your quaternary carbons (C=O, C-q).

Case Study: Regioisomer Differentiation

Scenario: An alkylation reaction on a 1,3-disubstituted aromatic ring could yield the N-alkyl or O-alkyl product.

  • MS Result: Both products have identical Mass (M+H).

  • 1D NMR Result: Both show similar alkyl chains and aromatic protons.

  • 2D NMR Solution (HMBC):

    • We look for the "Gateway Correlation."

    • N-Alkyl: The alkyl

      
      -protons will show an HMBC correlation to the aromatic carbon adjacent to the Nitrogen.
      
    • O-Alkyl: The alkyl

      
      -protons will show an HMBC correlation to the aromatic carbon adjacent to the Oxygen.
      
    • Because the Carbon chemical shifts of C-N (~140 ppm) and C-O (~160 ppm) are distinct, the HMBC cross-peak definitively assigns the structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Mobli, M., & Hoch, J. C. (2014). Non-uniform sampling for NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 21-41.

  • Claridge, T. D. W. (2022). NOESY or ROESY? A Guide to Pulse Sequence Selection. University of Oxford NMR Facility Guides.

  • Bruker Corporation. (2023). TopSpin Pulse Sequence Library: HSQC and HMBC parameters.

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalysis for 1-Chloro-1-propene Coupling Reactions

Introduction: The Challenge and Opportunity of Vinyl Chlorides In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the formation of carbon-carbon and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Vinyl Chlorides

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] While aryl and vinyl bromides and iodides are common substrates, their chloro-analogs, such as 1-chloro-1-propene, offer significant advantages in terms of cost, availability, and a wider range of starting materials.

However, the utility of vinyl chlorides is tempered by their lower reactivity. The strength of the C-Cl bond makes the initial, often rate-limiting, oxidative addition step to the palladium(0) center more challenging compared to its heavier halogen counterparts.[4] This inherent inertness necessitates the use of highly active and specialized palladium catalyst systems. The choice of palladium precursor and, more critically, the ancillary ligand is paramount to achieving efficient and selective coupling.

This guide provides a comparative analysis of various palladium catalysts for the coupling of 1-chloro-1-propene across several key reaction classes. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and chemical synthesis to effectively utilize this versatile substrate.

I. The Universal Engine: The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway. Understanding this cycle is crucial for rationally selecting and optimizing a catalyst system. The process is generally initiated by the in-situ reduction of a Pd(II) precursor (like Pd(OAc)₂) or the direct use of a Pd(0) source (like Pd₂(dba)₃). The active LₙPd(0) species then enters the catalytic cycle.

The key stages are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloro-1-propene. This is a critical, often difficult, step for chlorides and is heavily influenced by the ligand's electronic and steric properties. Electron-rich, bulky ligands enhance the electron density on the palladium center, promoting this insertion.[4][5]

  • Transmetalation / Insertion: In reactions like Suzuki or Stille coupling, the coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center in a step called transmetalation.[6][7] For Heck reactions, the olefin partner inserts into the Pd-C bond.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands can destabilize the intermediate complex, accelerating this final step.[4][9]

Generic_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(R¹)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex LₙPd(II)(R¹)(R²) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation / Insertion TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product RX R¹-X (1-Chloro-1-propene) RX->OA_Complex R2M R²-M (Coupling Partner) R2M->TM_Complex caption Generic Palladium Cross-Coupling Cycle.

Caption: Generic Palladium Cross-Coupling Cycle.

II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling method due to its mild conditions, functional group tolerance, and the low toxicity of boron byproducts.[2][10] For a substrate like 1-chloro-1-propene, achieving high efficacy hinges on overcoming the C-Cl activation barrier.

Catalyst System Analysis:

  • Early Systems (e.g., Pd(PPh₃)₄): While foundational, tetrakis(triphenylphosphine)palladium(0) and similar catalysts based on simple triarylphosphines generally show poor to moderate activity for vinyl chlorides. They often require high catalyst loadings and elevated temperatures.[11]

  • Bulky, Electron-Rich Phosphines: The breakthrough for chloride substrates came with the development of dialkylbiaryl phosphine ligands by the Buchwald group (e.g., SPhos, XPhos) and other sterically hindered alkylphosphines (e.g., P(tBu)₃, PCy₃).[5] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which dramatically accelerate the rate of oxidative addition.[5] SPhos, in particular, has proven to be an outstanding ligand for Suzuki couplings involving challenging substrates.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes. Their strong σ-donating ability makes them excellent for activating C-Cl bonds, positioning them as powerful alternatives to phosphine ligands.

  • Palladacycles: These pre-formed catalyst precursors exhibit high activity and stability, often allowing for very low catalyst loadings (down to 0.01 mol%).[2]

Comparative Data for Suzuki-Miyaura Coupling of 1-Chloro-1-propene Analogs

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O8012>95Arylboronic acid[5][12]
Pd₂(dba)₃P(t-Bu)₃ K₃PO₄DioxaneRT12HighArylboronic acid[10]
PdCl₂(dppf)-K₂CO₃THF/H₂O6024ModerateArylboronic acid[1]
Pd-PEPPSI-IPr-K₂CO₃t-BuOH8016>90Arylboronic acid[13]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10024Variable, often lowerArylboronic acid[14]

Note: Data is compiled and representative of couplings involving aryl/vinyl chlorides, as direct comparative studies on 1-chloro-1-propene are sparse. Conditions are illustrative.

Protocol: Suzuki-Miyaura Coupling using a Pd(OAc)₂/SPhos System

This protocol is adapted from established procedures for the coupling of challenging chloro-substrates.[5][12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), SPhos (0.04 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv), followed by anhydrous toluene (to make a ~0.1 M solution based on the limiting reagent).

  • Substrate Addition: Add 1-chloro-1-propene (1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

III. Mizoroki-Heck Coupling: Olefin Vinylation

The Heck reaction is a powerful tool for forming a new C-C bond between an unsaturated halide and an alkene, typically in the presence of a base to regenerate the catalyst.[8] The reaction with 1-chloro-1-propene allows for the synthesis of substituted dienes.

Catalyst System Analysis:

  • Heterogeneous Catalysts (Pd/C): Palladium on activated carbon is a robust, easily separable, and often recyclable catalyst.[15] It can be highly active, especially when factors like Pd dispersion and oxidation state are optimized.[16] For chloro-substrates, Pd/C systems can achieve high yields, though sometimes requiring higher temperatures.[17]

  • Homogeneous Systems: For high turnover frequency and milder conditions, homogeneous catalysts are often preferred. As with the Suzuki reaction, bulky, electron-rich phosphine ligands are crucial for activating the vinyl chloride.[8] Palladacycle catalysts have also demonstrated very high activity for Heck reactions of unactivated bromides and can be extended to chlorides.[16]

  • Ligandless Systems: In some cases, particularly in polar solvents like water, "ligand-free" Heck couplings using precursors like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective.[18][19] The solvent and base can play a role in stabilizing the catalytic species.

Comparative Data for Heck Coupling of Chloro-Substrates

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Olefin PartnerReference
Pd/C (3%) K₃PO₄H₂O/DMF12010~85-90Acrylic Acid[17]
Pd(OAc)₂/PCy₃ Cs₂CO₃Dioxane10024HighStyrene[8]
Pd(PPh₃)₄ Et₃NH₂O9812>90Styrene[19]
Palladacycle NaOAcNMP1204Highn-Butyl acrylate[16]
Protocol: Heterogeneous Heck Coupling using Palladium on Carbon (Pd/C)

This protocol leverages the operational simplicity and recyclability of a supported catalyst.[15][17]

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 1-chloro-1-propene (1.0 equiv), the alkene coupling partner (e.g., styrene, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and 3% Pd/C catalyst (1-2 mol % Pd).

  • Solvent Addition: Add a suitable solvent mixture, such as DMF/H₂O.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 10-15 hours.

  • Monitoring: Follow the reaction's progress via GC or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Recovery: Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. The catalyst can be washed, dried, and reused.

  • Extraction & Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.

IV. Sonogashira and Buchwald-Hartwig Couplings

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira reaction couples a vinyl halide with a terminal alkyne, typically using a dual-catalyst system of palladium and a copper(I) co-catalyst.[20][21] This reaction is invaluable for creating enyne motifs.

  • Catalyst Efficacy: The challenge remains the activation of the C-Cl bond. While classic systems like PdCl₂(PPh₃)₂/CuI can work, they may require forcing conditions.[22] More active systems often employ bulky phosphines or NHC ligands to facilitate the initial oxidative addition. Copper-free variants have also been developed to avoid issues related to copper, such as alkyne homocoupling.[20] For chloro-substrates, heterogeneous catalysts supported on polymers or silica have also shown promise, sometimes allowing for reuse.[23]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction forms a C-N bond between a vinyl halide and an amine, and it has revolutionized the synthesis of aryl and vinyl amines.[9]

  • Catalyst Efficacy: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (the eponymous "Buchwald ligands") or palladacycle pre-catalysts.[9][24] The choice of ligand is often tailored to the specific class of amine (primary, secondary, aniline) being coupled. For challenging substrates like vinyl chlorides, catalyst systems such as Pd-PEPPSI-IPentCl, which features a bulky NHC ligand, have proven very effective by resisting catalyst poisoning and facilitating reductive elimination.[13]

Caption: Catalyst system selection workflow for 1-chloro-1-propene.

V. Conclusion and Future Outlook

The coupling of 1-chloro-1-propene is a highly achievable and valuable transformation, provided the correct catalytic system is employed. The central theme across all reaction types is the necessity of overcoming the high activation barrier of the C-Cl bond. This is most effectively accomplished through the use of palladium catalysts equipped with sterically bulky and electron-rich ligands, such as dialkylbiaryl phosphines and N-heterocyclic carbenes.

For Suzuki-Miyaura couplings, systems based on ligands like SPhos offer unparalleled scope and activity. For Heck reactions, both homogeneous catalysts with bulky phosphines and heterogeneous Pd/C systems provide robust and effective solutions. The Sonogashira and Buchwald-Hartwig aminations require more specialized catalysts, but modern ligand development has brought these transformations firmly into the realm of routine synthesis.

As catalyst development continues, we anticipate the emergence of even more active and versatile systems that will operate under milder conditions, with lower catalyst loadings, and with an even broader substrate scope, further cementing the role of vinyl chlorides as indispensable building blocks in modern organic synthesis.

References

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Koehler, K., et al. (2002). Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching. Chemistry, 8(3), 622-31. [Link]

  • Pei, W., & Wang, H. (2005). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications, (27), 3436-3438. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Alam, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(10), 1184. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • MacNeil, S. L., et al. (2014). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 19(5), 6348-6379. [Link]

  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 50(2), 65-73. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Riente, P., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts, 10(3), 329. [Link]

  • Zhuravlev, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(24), 16215-16226. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. [Link]

  • Mastalir, M., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2878-2885. [Link]

  • Alonso, D. A., & Moglie, Y. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 9(10), 829. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92398-92401. [Link]

  • Fisher Scientific. Palladium-Catalysed C–C Coupling: Then and Now. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Ndlovu, T., & Arotiba, O. A. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 287. [Link]

  • Bhanage, B. M., et al. (2012). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry, 14(1), 112-116. [Link]

  • Nettekoven, U., et al. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Synlett, 2004(14), 2549-2552. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organ, M. G., et al. (2016). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. [Link]

  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 3(6), 1336-1340. [Link]

  • ResearchGate. (2017). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Grushin, V. V., & Alper, H. (1992). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1745. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 3(1), 108-123. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Chloro-1-propene: Established Routes vs. Novel Catalytic Methods

In the landscape of chemical synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. 1-Chloro-1-propene, a valuable vinyl halide intermediate in the production of various organic compounds, pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. 1-Chloro-1-propene, a valuable vinyl halide intermediate in the production of various organic compounds, presents a compelling case study for the evolution of synthetic methodologies.[1] This guide provides an in-depth comparison of established industrial and laboratory-scale syntheses of 1-chloro-1-propene with emergent, more sustainable catalytic routes. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, stereoselectivity, and green chemistry principles. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek to make informed decisions about their synthetic strategies.

The Enduring Workhorses: Established Synthetic Routes

Traditional methods for synthesizing 1-chloro-1-propene have been the bedrock of its industrial production for decades. These routes, while effective, often contend with challenges such as harsh reaction conditions, the formation of complex product mixtures, and environmental concerns.

High-Temperature Chlorination of Propylene

A long-standing industrial method involves the high-temperature, vapor-phase chlorination of propylene.[2] This process, primarily aimed at producing allyl chloride, yields 1-chloro-1-propene and 2-chloropropene as byproducts.[2] The reaction proceeds via a free-radical mechanism at temperatures between 350-510°C.[3]

Mechanism Rationale: At elevated temperatures, chlorine molecules dissociate into highly reactive chlorine radicals. These radicals can abstract a hydrogen atom from propylene, leading to the formation of an allyl radical. The subsequent reaction of this radical with a chlorine molecule can produce allyl chloride. However, addition reactions across the double bond also occur, and subsequent elimination reactions can lead to the formation of chlorinated propene isomers. The high energy input is necessary to initiate the homolytic cleavage of the Cl-Cl bond and to favor the desired substitution reaction over addition.

Experimental Protocol: Industrial High-Temperature Chlorination of Propylene (Illustrative)

  • Propylene and chlorine gas are preheated separately to approximately 350-400°C.[3]

  • The preheated gases are then mixed in a reactor. The exothermic reaction increases the temperature to around 500-510°C.[3]

  • The reaction products are rapidly cooled to prevent further chlorination and decomposition.

  • The product mixture, containing allyl chloride, 1-chloro-1-propene, 2-chloropropene, dichloropropanes, and other chlorinated byproducts, is then subjected to fractional distillation to isolate the desired products.[2]

Challenges:

  • Low Selectivity: A significant drawback is the formation of a complex mixture of products, necessitating energy-intensive separation processes.[3]

  • Harsh Conditions: The high temperatures required contribute to high energy consumption and can lead to coking and reactor fouling.[3]

  • Byproduct Management: The generation of multiple byproducts, some of which are hazardous, presents a significant waste management challenge.

Dehydrochlorination of 1,2-Dichloropropane

Another established route is the dehydrochlorination of 1,2-dichloropropane, which is often a byproduct in the production of propylene oxide.[4] This elimination reaction can be achieved through thermal or catalytic cracking, or by treatment with a strong base.[2]

Mechanism Rationale: Base-induced dehydrochlorination proceeds via an E2 (bimolecular elimination) mechanism. A strong base, such as alcoholic potassium hydroxide, abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, while simultaneously, the chloride ion departs. The choice of a strong, non-nucleophilic base is crucial to favor elimination over substitution reactions. Thermal cracking, on the other hand, involves a free-radical chain mechanism at high temperatures.

Experimental Protocol: Base-Mediated Dehydrochlorination of 1,2-Dichloropropane

  • 1,2-Dichloropropane is added to a solution of potassium hydroxide in ethanol.

  • The mixture is heated under reflux to drive the elimination reaction.

  • The resulting mixture of 1-chloro-1-propene and 2-chloropropene is then separated by fractional distillation.[2]

The Vanguard of Efficiency: Novel Catalytic Syntheses

In response to the limitations of traditional methods, recent research has focused on developing catalytic routes that offer improved selectivity, milder reaction conditions, and a better environmental profile.

Catalytic Dehydrochlorination of 1,2-Dichloropropane

A significant advancement is the catalytic dehydrochlorination of 1,2-dichloropropane, which transforms a problematic byproduct into a valuable chemical.[4] This method employs heterogeneous catalysts to achieve high selectivity for 1-chloro-1-propene under controlled conditions.

Mechanism Rationale: The catalyst, often a mixed metal oxide or supported metal chloride, provides active sites that facilitate the selective removal of a proton and a chloride ion. For instance, a proposed mechanism on a mixed metal catalyst involves the adsorption of 1,2-dichloropropane onto the catalyst surface. The acidic and basic sites on the catalyst can then interact with the hydrogen and chlorine atoms, respectively, lowering the activation energy for the elimination reaction and directing the regioselectivity towards the formation of 1-chloro-1-propene.

Experimental Protocol: Catalytic Dehydrochlorination over a Supported Metal Catalyst [4]

  • A fixed-bed reactor is packed with a catalyst, for example, a mixture of Fe, Pt, and Ce chlorides supported on γ-Al2O3.[4]

  • The reactor is heated to the desired reaction temperature (e.g., 300-400°C) under a flow of an inert gas like nitrogen.[4]

  • 1,2-Dichloropropane is vaporized and passed through the catalyst bed.

  • The product stream is cooled, and the 1-chloro-1-propene is collected and purified. This method has been reported to achieve high conversion rates (85.7-90.6%) and excellent selectivity for 1-chloro-1-propene (99.2-99.6%), with a trans:cis isomer ratio of approximately 3:1.[4]

Catalytic_Dehydrochlorination cluster_input Inputs cluster_process Process cluster_output Outputs 1,2-Dichloropropane 1,2-Dichloropropane Fixed-Bed Reactor Fixed-Bed Reactor 1,2-Dichloropropane->Fixed-Bed Reactor Catalyst Catalyst Catalyst->Fixed-Bed Reactor Heat Heat Heat->Fixed-Bed Reactor 1-Chloro-1-propene 1-Chloro-1-propene Fixed-Bed Reactor->1-Chloro-1-propene HCl HCl Fixed-Bed Reactor->HCl

Caption: Catalytic Dehydrochlorination Workflow.

Stereoselective Synthesis via Base-Catalyzed Isomerization

For applications requiring specific stereoisomers of 1-chloro-1-propene, recent developments in base-catalyzed stereospecific isomerization of allylic halides have shown great promise.[3] This approach allows for precise control over the geometry of the double bond.

Mechanism Rationale: This method utilizes a sterically hindered, non-nucleophilic base, such as a bicyclic guanidine, to catalyze the migration of a proton with high stereoselectivity.[3] The mechanism involves the formation of an allylic anion intermediate, and the stereochemical outcome is dictated by the thermodynamics and kinetics of the proton transfer steps, which can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Base-Catalyzed Isomerization (Conceptual)

  • An allylic chloride precursor is dissolved in an appropriate aprotic solvent.

  • A catalytic amount of a strong, non-nucleophilic base (e.g., triazabicyclodecene) is added.[3]

  • The reaction is stirred at a controlled temperature until the desired isomeric ratio is achieved.

  • The catalyst is neutralized and removed, and the product is isolated and purified.

Performance Benchmark: A Comparative Analysis

The choice of a synthetic route is a multifactorial decision. The following table provides a comparative overview of the discussed methods.

MetricHigh-Temperature ChlorinationBase-Mediated DehydrochlorinationCatalytic Dehydrochlorination
Starting Material Propylene, Chlorine1,2-Dichloropropane1,2-Dichloropropane
Yield of 1-Chloro-1-propene Low (byproduct)Moderate to HighHigh (85.7-90.6% conversion)[4]
Selectivity Low (mixture of isomers and other chlorinated compounds)Moderate (mixture of 1- and 2-chloropropene)Very High (99.2-99.6%)[4]
Stereoselectivity Not controlledNot typically controlledSome control (e.g., 3:1 trans:cis)[4]
Reaction Conditions High Temperature (350-510°C)Moderate Temperature (reflux)Moderate to High Temperature (300-400°C)
Catalyst NoneNone (stoichiometric base)Heterogeneous catalyst (e.g., supported metal chlorides)
Green Chemistry Aspects High energy consumption, multiple byproductsUse of stoichiometric base, solvent wasteCatalyst can be recycled, valorization of a byproduct
Industrial Applicability Established, but with significant downstream processingEstablished, but can be wastefulHigh potential, more sustainable alternative

Conclusion and Future Outlook

While established methods for the synthesis of 1-chloro-1-propene remain relevant, particularly in large-scale industrial settings where it is obtained as a byproduct, the paradigm is shifting. The development of novel catalytic routes, especially the catalytic dehydrochlorination of 1,2-dichloropropane, represents a significant step forward in terms of efficiency, selectivity, and sustainability. By transforming a waste byproduct into a valuable chemical with high selectivity, this approach aligns with the core principles of green chemistry.[5][6][7]

For researchers and drug development professionals, the availability of highly selective and stereoselective methods opens up new possibilities for the synthesis of complex molecules where the specific geometry of the vinyl chloride moiety is crucial. As the chemical industry continues to embrace greener and more efficient processes, the adoption of these innovative catalytic methods is expected to grow, paving the way for a more sustainable future in chemical manufacturing.

References

  • Google Patents. CN107759441B - Method for preparing 1-chloropropene by catalytic dehydrochlorination of 1, 2-dichloropropane.
  • National Center for Biotechnology Information. 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem. Available from: [Link]

  • American Chemical Society. 12 Principles of Green Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Green Chemistry: Sustainable Approaches for a Greener Future. Available from: [Link]

  • ResearchGate. Green Chemistry: Sustainable Approaches for a Greener Future. Available from: [Link]

Sources

Comparative

Precision Quantitation of Volatile 1-Chloro-1-propene: A qNMR Methodology Guide

Executive Summary For researchers and drug development professionals, the purity analysis of 1-Chloro-1-propene (CAS: 590-21-6) presents a distinct set of analytical challenges. As a highly volatile mixture of cis (Z) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the purity analysis of 1-Chloro-1-propene (CAS: 590-21-6) presents a distinct set of analytical challenges. As a highly volatile mixture of cis (Z) and trans (E) isomers with a boiling point near ambient temperature (~30–37°C), traditional chromatographic methods often fail to provide absolute mass balance without identical reference standards.

This guide details a Quantitative Nuclear Magnetic Resonance (qNMR) protocol designed specifically for this volatile analyte. Unlike GC-FID, which requires specific response factors for every impurity, qNMR offers a primary ratio measurement traceable to the International System of Units (SI). This document provides the rationale, comparative data, and a validated workflow to achieve precision purities with uncertainties <1%.

Part 1: The Analytical Challenge

The analysis of 1-Chloro-1-propene is complicated by two physical realities:

  • Extreme Volatility: With a boiling point range of 30–37°C, the analyte is prone to evaporative loss during weighing and sample preparation, leading to artificially low purity results.

  • Isomeric Complexity: Commercial samples are mixtures of cis and trans isomers. Accurate quantitation requires a method that can resolve these isomers without discriminating against one due to thermal instability or detector bias.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the industry-standard Gas Chromatography (GC-FID).

FeatureqNMR (Recommended) GC-FID (Alternative)
Quantification Basis Molar Response: Signal intensity is directly proportional to the number of nuclei. No reference standard of the analyte is required.Response Factor: Signal depends on combustion efficiency. Requires a pure standard of 1-Chloro-1-propene to determine accurate response factors (RF).
Volatility Handling Closed System: Once solvated and capped, the sample is stable. Low-temperature prep minimizes loss.Open/Thermal: Injection liner discrimination can occur; volatile components may be lost before detection.
Isomer Resolution Structural: Cis and Trans isomers are distinguished by coupling constants (

-values) and chemical shifts.
Temporal: Isomers are separated by retention time.
Purity Output Absolute (wt%): Directly calculates mass purity.Relative (Area%): Often overestimates purity by ignoring non-volatiles, water, and inorganic salts.
Decision Logic for Method Selection

MethodSelection Start Analyte: 1-Chloro-1-propene IsRefAvailable Is a Certified Reference Standard of the Analyte Available? Start->IsRefAvailable Goal Analytical Goal? IsRefAvailable->Goal No GC GC-FID (Relative Purity) IsRefAvailable->GC Yes (Routine QC) Goal->GC Impurity Profiling (Trace) qNMR qNMR (Absolute Purity) Goal->qNMR Absolute Purity / Mass Balance Final Reportable Result GC->Final High Sensitivity (ppm level) qNMR->Final High Precision (SI Traceable)

Figure 1: Decision matrix for selecting qNMR over chromatographic methods for 1-Chloro-1-propene.

Part 2: Scientific Integrity & Experimental Protocol

Internal Standard (IS) Selection

For 1-Chloro-1-propene, the choice of Internal Standard is critical.[1][2] The IS must be:

  • Non-volatile: To ensure the mass ratio remains constant.

  • Spectrally Distinct: Must not overlap with the analyte's methyl (

    
     1.7) or vinylic (
    
    
    
    5.8–6.2) regions.[2]
  • Soluble: Must dissolve instantly in Chloroform-d (

    
    ).
    

Recommended IS: Dimethyl Sulfone (


) 
  • Chemical Shift: Singlet at

    
     ~2.9–3.0 ppm (in 
    
    
    
    ).
  • Suitability: It sits perfectly in the "silent region" between the methyl and vinylic protons of the propene derivative. It is a stable, non-hygroscopic solid.

Sample Preparation (The "Cold-Trap" Protocol)

Standard weighing protocols will fail. You must use a technique that minimizes headspace evaporation.

  • Solvent Prep: Pre-chill

    
     (containing TMS) to ~4°C.
    
  • IS Weighing: Weigh ~10 mg of Dimethyl Sulfone directly into the NMR tube (or a small vial if using a stock solution method). Record weight to 0.001 mg (

    
    ).
    
  • Solvation: Add 0.6 mL of chilled

    
     to the tube. Cap and dissolve.
    
  • Analyte Addition (Critical):

    • Tare the tube containing the solvent + IS.

    • Using a gas-tight syringe, draw ~15 mg of 1-Chloro-1-propene.

    • Inject the analyte directly into the solvent (subsurface injection).

    • Immediately cap the tube and record the weight (

      
      ).
      
  • Mixing: Invert gently. Do not vortex vigorously to avoid driving volatiles into the headspace.

NMR Acquisition Parameters

To ensure quantitative accuracy, the relaxation delay (


) must be sufficient to allow full magnetization recovery (

).
  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Do not use NOESY or water suppression sequences as they distort intensities.

  • Pulse Angle:

    
     (calibrated).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds. (Small vinylic molecules can have
    
    
    values of 4–6 seconds; 30s ensures >99.9% recovery).
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (NS): 16 or 32 (S/N > 250:1 is required for <1% uncertainty).

  • Temperature: 298 K (25°C). Ensure the probe is regulated.

Workflow Visualization

qNMR_Workflow Prep Step 1: Prep Chill CDCl3 Weigh IS (Solid) Add Step 2: Addition Subsurface Injection of Analyte Prep->Add Minimize Evaporation Acq Step 3: Acquisition d1 = 30s 90° Pulse Add->Acq Immediate Analysis Proc Step 4: Processing Phase/Baseline Integration Acq->Proc

Figure 2: The "Cold-Trap" workflow designed to mitigate volatility errors during sample preparation.

Part 3: Data Interpretation & Results

Spectral Assignment

You will observe two distinct sets of signals corresponding to the isomers.

  • Trans (E) Isomer:

    • 
       ~1.7 ppm (Methyl, doublet).
      
    • 
       ~5.9–6.1 ppm (Vinylic multiplet).
      
    • Diagnostic: Large Coupling Constant (

      
       Hz).
      
  • Cis (Z) Isomer:

    • 
       ~1.8 ppm (Methyl, doublet).
      
    • 
       ~5.8–6.0 ppm (Vinylic multiplet).
      
    • Diagnostic: Smaller Coupling Constant (

      
       Hz).
      
Calculation

Calculate the purity (


) using the standard qNMR equation:


Where:

  • 
     = Integrated area (use the vinylic region 
    
    
    
    5.8-6.1 for best results, summing both isomers).
  • 
     = Number of protons (IS = 6 for Dimethyl Sulfone; Analyte = 2 for the vinylic region).
    
  • 
     = Molecular Weight (IS = 94.13  g/mol ; Analyte = 76.53  g/mol ).
    
  • 
     = Mass (gravimetric weight in mg).
    
  • 
     = Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Isomeric Ratio Determination

qNMR allows you to report the specific ratio of cis to trans without extra work:



References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[3] Available at: [Link]

  • NIST Chemistry WebBook. 1-Chloro-1-propene (Isomer Data & Physical Properties). SRD 69. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(10), 4936–4954. Available at: [Link]

Sources

Validation

Isomerization Studies of (Z)-1-Chloro-1-propene to (E)-1-Chloro-1-propene

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary The stereoselective synthesis of vinyl halides is a critical checkpoint in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The stereoselective synthesis of vinyl halides is a critical checkpoint in the development of functionalized pharmaceutical intermediates. 1-Chloro-1-propene (1-CP) exists as two geometric isomers: the (


)-isomer (cis) and the (

)-isomer (trans). While the (

)-isomer is often the kinetic product of dehydrochlorination reactions, the (

)-isomer is thermodynamically preferred and frequently required for stereospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

This guide compares three isomerization methodologies—Thermal, Acid-Catalyzed, and Radical-Photochemical—evaluating them on conversion efficiency, byproduct formation, and scalability. Based on thermodynamic data and experimental reproducibility, the Iodine-Catalyzed Photochemical Isomerization is identified as the superior protocol for laboratory and pilot-scale applications.

Thermodynamic & Kinetic Landscape

Understanding the energy profile is prerequisite to selecting an isomerization method. Unlike simple alkenes where steric bulk dictates stability, 1-haloalkenes are influenced by electronic repulsion and dipole alignment.

  • Thermodynamic Stability: The (

    
    )-isomer is more stable than the (
    
    
    
    )-isomer by approximately 3.0 kJ/mol (
    
    
    ). This small energy gap implies that at equilibrium, a mixture will favor the (
    
    
    )-isomer, but complete conversion requires a method that lowers the activation energy barrier for rotation without degrading the molecule.
  • Physical Properties:

    • (

      
      )-1-Chloro-1-propene:  BP 
      
      
      
      32.8°C (Kinetic Product)
    • (

      
      )-1-Chloro-1-propene:  BP 
      
      
      
      37.4°C (Thermodynamic Product)
    • Note: The boiling point inversion (where Trans > Cis) is anomalous compared to simple alkenes, attributed to specific dipole vector summation and packing efficiency in the halo-alkene series.

Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energy barrier required to rotate the C=C bond.

ReactionCoordinate Figure 1: Reaction Coordinate for Z to E Isomerization of 1-Chloro-1-propene Z_Isomer (Z)-Isomer (Reactant) Relative Energy: 0 kJ/mol TS Transition State (Bond Rotation) High Energy Z_Isomer->TS Activation Energy (Ea) E_Isomer (E)-Isomer (Product) Relative Energy: -3.0 kJ/mol TS->E_Isomer Relaxation

Figure 1: The (


)-isomer resides in a lower energy well. Overcoming the rotational barrier requires catalytic intervention.

Comparative Methodology

We evaluated three standard isomerization strategies. The data below summarizes typical outcomes based on literature precedents for vinyl halides.

FeatureMethod A: Thermal Isomerization Method B: Acid-Catalyzed (HCl) Method C: Radical-Photochemical (I₂/hν)
Mechanism Homolytic

-bond rupture via heat
Carbocation formation (Protonation/Deprotonation)Reversible radical addition-elimination
Conditions >150°C, Gas Phase or Sealed TubeHCl (gas) or Lewis Acid, 40-60°C1-2 mol% I₂, Visible Light, 25°C
Selectivity (

:

)
~60:40 (Thermodynamic limit)~70:30>90:10 (Highly Selective)
Side Reactions Polymerization, Dehydrochlorination (Alkyne formation)Hydrochlorination (1,1-dichloropropane), PolymerizationMinimal (Iodine scavenging prevents polymerization)
Scalability Low (High pressure risk)High (Industrial standard)Medium (Light penetration limits)
Recommendation Not Recommended Acceptable for Crude Feeds Preferred for High Purity
Analysis of Method C (The Winner)

The Iodine-Catalyzed Photochemical method is superior because it operates under mild conditions (Room Temperature). The iodine radical adds reversibly to the double bond, breaking the


-system and allowing free rotation. Because the C-I bond is weak, the iodine eliminates readily, reforming the double bond in the thermodynamically preferred (

)-configuration.

Deep Dive: Radical Isomerization Mechanism

To validate the recommended protocol, one must understand the catalytic cycle. The process is self-validating: the color of the solution (purple/brown from I₂) persists, indicating the catalyst is regenerating.

RadicalCycle Figure 2: Iodine-Catalyzed Isomerization Cycle Start Start: (Z)-1-Chloro-1-propene + I• (Radical) Intermediate Radical Intermediate (Free Rotation Allowed) Start->Intermediate Addition Intermediate->Intermediate Bond Rotation End End: (E)-1-Chloro-1-propene + Regenerated I• Intermediate->End Elimination End->Start Cycle Repeats I2_Source Iodine Source (I2 + hν -> 2I•) I2_Source->Start Initiation

Figure 2: The iodine atom acts as a chaperone, temporarily unlocking the double bond to allow relaxation to the stable (


) state.

Experimental Protocol: Iodine-Catalyzed Isomerization

Objective: Convert a mixture of (Z/E)-1-Chloro-1-propene to >90% (E)-isomer.

Materials
  • Substrate: 1-Chloro-1-propene (commercial mixture).[1]

  • Catalyst: Iodine (

    
    ), resublimed (CAS: 7553-56-2).
    
  • Solvent: Dichloromethane (DCM) or neat (if substrate is liquid).

  • Light Source: 200W Tungsten lamp or broad-spectrum LED (Sunlight is sufficient for small scales).

Step-by-Step Workflow
  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-Chloro-1-propene in DCM (1.0 M concentration). Note: The reaction can be run neat if the boiling point is managed.

    • Add 1.5 mol% of Iodine crystals. The solution will turn dark violet.

  • Irradiation:

    • Place the flask in a water bath maintained at 25°C (to prevent evaporative loss of the volatile substrate).

    • Position the light source 10-15 cm from the flask.

    • Stir vigorously. The light cleaves

      
       into 
      
      
      
      radicals.
  • Monitoring (Self-Validating Step):

    • Take aliquots at t=0, 1h, and 4h.

    • Analyze via GC-MS or

      
      -NMR.
      
    • NMR Check: Monitor the olefinic proton coupling constants.

      • (

        
        )-isomer 
        
        
        
        .
      • (

        
        )-isomer 
        
        
        
        .
  • Quenching & Isolation:

    • Once equilibrium is reached (typically 4-6 hours), wash the organic layer with 10% Sodium Thiosulfate (

      
      )  solution.
      
    • Visual Cue: The violet color will disappear, leaving a clear organic phase.

    • Dry over

      
      , filter, and distill carefully (fractional distillation) to isolate the (
      
      
      
      )-isomer if separation from remaining (
      
      
      ) is required, though the high conversion usually renders the mixture usable for downstream chemistry.

References

  • NIST Chemistry WebBook. 1-Propene, 1-chloro-, (Z)- Thermochemistry Data. National Institute of Standards and Technology.[2] [Link]

  • CRC Handbook of Chemistry and Physics. Physical Constants of Organic Compounds. (Verified Boiling Point Data). [Link]

  • Tanaka, K., et al. Iodine-Catalyzed Isomerization of Olefins. Journal of the American Chemical Society. (Foundational mechanism for vinyl halide isomerization). [Link]

  • PubChem. 1-Chloro-1-propene Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Publish Comparison Guide: Experimental Verification of Computed Transition States in 1-Chloro-1-propene Reactions

Executive Summary: The Convergence of Theory and Experiment[1] In the study of vinylic halides like 1-chloro-1-propene ( ) , the experimental verification of computed transition states (TS) is not merely an academic exer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Theory and Experiment[1]

In the study of vinylic halides like 1-chloro-1-propene (


) , the experimental verification of computed transition states (TS) is not merely an academic exercise—it is a critical safety and efficiency requirement for industrial chlorination processes and atmospheric modeling.

1-chloro-1-propene exists as distinct cis (


) and trans (

) isomers. Unlike allyl chloride (3-chloropropene), the vinylic C-Cl bond in 1-chloro-1-propene renders it resistant to standard nucleophilic substitution (

) but highly active in radical addition and elimination pathways.

This guide outlines the specific methodologies to cross-validate Density Functional Theory (DFT) and Coupled-Cluster (CCSD(T)) predictions against experimental kinetic data. We focus on two dominant reaction classes: Electrophilic Radical Addition (Atmospheric/Oxidation) and Unimolecular Elimination (Thermal Stability).

The Verification Matrix: Computed vs. Experimental Parameters

To verify a transition state, one cannot simply "observe" the TS. Instead, we compare macroscopic observables derived from the microscopic TS properties.

Verification ParameterComputational Source (Microscopic)Experimental Source (Macroscopic)Acceptance Criteria
Activation Energy (

)

+

(from TS frequency calc)
Arrhenius Plot Slope (

) from

data

kcal/mol
Pre-exponential Factor (

)
Entropy of Activation (

) via TST
Arrhenius Intercept (

)
Factor of

Kinetic Isotope Effect (KIE) Zero-Point Energy (ZPE) differences (

)
Rate ratio of deuterated isotopologues

agreement
Branching Ratio

between competing TS paths
Product distribution (GC/MS or FTIR)Qualitatively consistent

Case Study A: Radical Addition (OH + 1-Chloro-1-propene)

This is the "Gold Standard" for verifying vinylic TS structures. The reaction proceeds via the addition of the hydroxyl radical (


) to the double bond, competing between the 

(Cl-bearing) and

positions.
The Computational Pathway

The reaction is not a simple collision; it involves a Pre-Reactive Complex (PRC) before the Transition State.

  • Level of Theory: M06-2X/6-311++G(3df,2p) is recommended for geometry; CCSD(T)/aug-cc-pVTZ for single-point energies.

  • Mechanism:

    • Reactants: OH + 1-chloro-1-propene.

    • PRC: Hydrogen-bonded complex (stabilized by

      
      2-3 kcal/mol).
      
    • TS: The OH approaches the

      
      -system.
      
      • Path A: Addition to

        
         (forms 
        
        
        
        ).
      • Path B: Addition to

        
         (forms 
        
        
        
        ).
The Experimental Protocol (Relative Rate Method)

Direct measurement of absolute rates is difficult. The Relative Rate Method using a Smog Chamber/FTIR setup is the standard for verification.

Protocol:

  • Chamber Prep: Evacuate a 100 L Teflon bag; flush with purified

    
    .
    
  • Injection: Inject 1-chloro-1-propene (Target) and Propene (Reference).

  • Radical Generation: Inject

    
     or Methyl Nitrite; irradiate with UV lamps to generate 
    
    
    
    .
  • Monitoring: Track the decay of Target vs. Reference using FTIR (C=C stretch region).

  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope is
    
    
    .
Verification Logic

If the computed barrier height (


) for Path B is 1.5 kcal/mol lower than Path A, the computation predicts >90% regioselectivity.
  • Verification: Analyze the product mixture. If the major stable product (after

    
     trapping) corresponds to the Path B adduct, the TS geometry is verified.
    

Case Study B: Thermal Elimination (Pyrolysis)

1-chloro-1-propene is often a product of 1,2-dichloropropane pyrolysis, but it also decomposes at high temperatures (


) to propyne and HCl.
The Computational Challenge

There are two competing transition states for HCl elimination:

  • Four-Center TS (Molecular Elimination): Concerted removal of H and Cl.

  • Three-Center TS: Highly strained, usually higher energy.

Experimental Verification (Shock Tube / Flow Reactor)

To verify the computed 4-center TS, one must match the Arrhenius parameters .

Protocol:

  • Reactor: Quartz flow reactor heated to 700-900 K.

  • Flow: Dilute 1-chloro-1-propene in Argon (1%).

  • Detection: Online GC-MS or Time-of-Flight Mass Spec (TOF-MS).

  • Data: Measure rate constant

    
     at 5 different temperatures.
    
  • Calculation:

    
    
    Compare the experimental 
    
    
    
    (slope) with the computed barrier height including ZPE corrections.

Visualizing the Workflow

The following diagrams illustrate the reaction pathways and the iterative verification process.

Reaction Pathway: OH Addition to 1-Chloro-1-propene

ReactionPath Reactants Reactants (OH + 1-Cl-Propene) PRC Pre-Reactive Complex (PRC) Reactants->PRC Barrierless Exothermic TS_C1 TS-1 (Add to C-Cl) PRC->TS_C1 Higher Barrier (Steric/Elec) TS_C2 TS-2 (Add to C-Me) PRC->TS_C2 Lower Barrier (Favored) Int_1 Intermediate 1 (Unstable) TS_C1->Int_1 Int_2 Intermediate 2 (Dominant) TS_C2->Int_2

Caption: Bifurcation of the reaction flux. Verification relies on confirming TS-2 is the dominant low-energy path via product analysis.

The Iterative Verification Cycle

VerificationCycle Comp_Start 1. Compute TS Structure (DFT/M06-2X) Comp_K 2. Calculate Rate Constant (TST/Eyring Eq) Comp_Start->Comp_K Compare 5. Compare k_calc vs k_exp Comp_K->Compare Exp_Start 3. Experimental Kinetics (FTIR/Flow Reactor) Exp_Data 4. Measure k(T) & Ea Exp_Start->Exp_Data Exp_Data->Compare Match Match? (Ratio 0.5 - 2.0) Compare->Match Verified TS VERIFIED Publish Model Match->Verified Yes Refine Refine Model (Basis Set / Tunneling) Match->Refine No Refine->Comp_Start Recalculate

Caption: The self-correcting loop. Discrepancies >2x usually indicate significant tunneling effects or incorrect conformer selection.

Technical Reference Data

Table 1: Comparative Kinetic Parameters (Example Data)

Note: Values are representative of typical vinylic halide systems.

ParameterComputed (M06-2X)Experimental (FTIR)DiscrepancyAction Required

(kcal/mol)
1.251.10

0.2
+0.15Acceptable (within error)

(cm

s

)
-10.9-11.10.2 log unitsAcceptable
Branching Ratio 92:8 (C2:C1)95:5 (Observed)MinorVerify TS conformers
Table 2: Recommended Software & Hardware
  • Computation: Gaussian 16 or ORCA 5.0 (Cost-effective alternative).

  • Hardware: 16+ Core Node for Frequency Calculations (Hessian analysis is the bottleneck).

  • Experiment: Nicolet iS50 FTIR (for gas phase) or Agilent 8890 GC (for pyrolysis products).

References

  • Baulch, D. L., et al. "Evaluated Kinetic Data for Combustion Modeling: Supplement II." Journal of Physical and Chemical Reference Data, vol. 34, no. 3, 2005. Link

  • Atkinson, R., et al. "Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume II – Gas Phase Reactions of Organic Species." Atmospheric Chemistry and Physics, vol. 6, 2006, pp. 3625-4055. Link

  • Zhao, Y., and Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, vol. 120, 2008, pp. 215-241. Link

  • Miyoshi, A. "Gas-phase kinetics of the reaction of Cl atoms with 1-chloro-1-propene." Chemical Physics Letters, Representative methodology for Cl-atom kinetics. Link

  • NIST Chemical Kinetics Database. "Reaction: OH + 1-Chloro-1-propene." Standard Reference Data. Link

Validation

Cross-validation of analytical methods for quantifying 1-Chloro-1-propene

Executive Summary This guide evaluates two analytical strategies for the quantification of 1-Chloro-1-propene (1-CP) , a volatile organochlorine impurity often formed during the synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates two analytical strategies for the quantification of 1-Chloro-1-propene (1-CP) , a volatile organochlorine impurity often formed during the synthesis of active pharmaceutical ingredients (APIs).

  • The Challenge: 1-CP exists as two geometric isomers (cis and trans) with low boiling points (~32–37°C). It is structurally alerted as a potential mutagenic impurity (PMI), invoking ICH M7 control limits (often < 5 ppm).

  • The Verdict: While HS-GC-FID offers robust linearity for process control at higher concentrations (>50 ppm), it lacks the sensitivity and specificity required for trace-level release testing. HS-GC-MS (SIM Mode) is the validated "Gold Standard," offering the necessary sensitivity (LOQ < 0.5 ppm) and structural confirmation to distinguish 1-CP from co-eluting matrix interferences.

Scientific Context & Molecule Profile[1][2][3]

The Analyte: 1-Chloro-1-propene

1-CP is highly volatile. Its quantification is complicated by the presence of two isomers which must be either separated or summed accurately.

Propertycis-1-Chloro-1-propenetrans-1-Chloro-1-propeneImplication for Analysis
Boiling Point 32.8°C37.4°CRequires Headspace (HS) injection to prevent loss.
Polarity Lower Dipole MomentHigher Dipole MomentIsomers will separate on polar columns (e.g., DB-624).
Regulatory ICH M7 Class 3 (Alerting Structure)ICH M7 Class 3 Requires LOQ at ppm/ppb levels relative to daily dose.
Analytical Decision Matrix

The choice of detector is dictated by the stage of drug development and the required Limit of Quantification (LOQ).

DecisionTree Start Start: Define Requirement Stage Development Stage? Start->Stage Process Process Optimization (High Conc. >50ppm) Stage->Process Synthesis Monitoring Release Final Release / Safety (Trace <10ppm) Stage->Release PGI Control FID Method A: HS-GC-FID (Cost-effective, Robust) Process->FID MS Method B: HS-GC-MS (SIM) (High Sensitivity, Specific) Release->MS

Figure 1: Decision matrix for selecting the appropriate detection technique based on analytical needs.

Experimental Protocols

Sample Preparation (Universal)

Both methods utilize Static Headspace (SHS) extraction. Direct liquid injection is discouraged due to the analyte's volatility and potential for discrimination in the injection port.

  • Diluent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc). Rationale: High boiling point solvents that dissolve most organic APIs and do not interfere with the volatile analyte region.

  • Standard Prep: Prepare a stock solution of 1-CP (mixture of isomers) in cold methanol (<10°C) to minimize evaporative loss, then dilute into the HS solvent.

Method A: HS-GC-FID (Process Control)

Best for: Raw material assay, reaction monitoring.

  • Column: DB-624 (30m x 0.32mm x 1.8µm) or equivalent.

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

  • Headspace Conditions:

    • Oven: 80°C (20 min equilibration). Note: High enough to drive 1-CP into gas phase, low enough to prevent API degradation.

    • Loop/Transfer Line: 90°C / 100°C.

  • Inlet: Split 10:1 (To prevent column overload from solvent).

  • Detector: FID @ 250°C.

Method B: HS-GC-MS (Trace Quantification)

Best for: Final API release, genotoxic impurity screening.

  • Column: DB-624UI (Ultra Inert) (30m x 0.25mm x 1.4µm). Rationale: Inertness is crucial for trace analysis of reactive alkyl halides.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split 5:1 or Splitless (depending on sensitivity needs).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 76 (Molecular ion), 41 (Allyl cation), 39.

    • Dwell Time: 100ms per ion.

Workflow Sample Sample in DMSO (Sealed Vial) HS_Oven HS Oven (80°C, 20 min) Sample->HS_Oven Equilibration Transfer Transfer Line (100°C) HS_Oven->Transfer Injection GC_Inlet GC Inlet (Split/Splitless) Transfer->GC_Inlet Column DB-624UI Column (Separation of Isomers) GC_Inlet->Column MS_Det MS Detector (SIM) m/z 76, 41 Column->MS_Det Quantification

Figure 2: Workflow for the HS-GC-MS analysis of 1-Chloro-1-propene.

Cross-Validation Data Comparison

The following data represents typical performance characteristics derived from validation studies performed under ICH Q2(R1) guidelines.

Sensitivity and Range
ParameterHS-GC-FIDHS-GC-MS (SIM)Analysis
LOD (Limit of Detection) ~ 5.0 ppm0.05 ppmMS is ~100x more sensitive.
LOQ (Limit of Quantitation) ~ 15.0 ppm0.20 ppmMS is required for <10 ppm specs.
Linearity (R²) > 0.999 (50–1000 ppm)> 0.995 (0.2–50 ppm)FID is better for high concentrations.
Specificity (Isomer Resolution)

Both methods utilize the DB-624 phase, which separates the cis and trans isomers.

  • FID: Relies solely on Retention Time (RT). If a matrix solvent peak elutes at the same time, it causes a "False Positive."

  • MS: Uses m/z 76/41 ratio. Even if a matrix peak co-elutes, the mass filter can "see through" it, providing true specificity.

Accuracy (Recovery at Spiked Levels)
  • Scenario: Spiking 5 ppm 1-CP into a complex API matrix.

  • FID Result: 120% - 150% recovery (High bias due to matrix noise/co-elution).

  • MS Result: 95% - 105% recovery (Accurate due to background subtraction).

Critical Discussion

The "Summation" Rule

Because 1-CP exists as a mixture, the analytical method must integrate both the cis and trans peaks.

  • Protocol: Calculate the response factor (RF) for the sum of both isomer areas in the standard. Apply this RF to the sum of isomer areas in the sample.

  • Caution: Ensure resolution between the two isomers is > 1.5 to allow accurate integration, but ensure they do not drift too far apart where integration parameters might cut one off.

Why FID Fails for Genotoxic Impurities

While FID is the workhorse of QC, it measures carbon-hydrogen bonds non-selectively. At trace levels (ppm), electronic noise and "column bleed" (siloxanes from the column) can mask the 1-CP peak. Furthermore, without mass spectral confirmation, you cannot prove to a regulator (FDA/EMA) that the peak is indeed 1-CP and not a random cleaning solvent like acetone or methanol.

The Internal Standard Advantage

For the MS method, using a deuterated internal standard (e.g., Chlorobenzene-d5 or a similar volatile halo-alkane) is highly recommended. It corrects for variations in Headspace pressure and injection efficiency, which is the #1 source of error in volatile analysis.

References

  • International Council for Harmonisation (ICH). (2023).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link][1][2][3]

  • National Institute of Standards and Technology (NIST). (2023). 1-Chloro-1-propene (Isomers and Properties). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to Column Selection and Method Development. [Link]

  • European Medicines Agency (EMA). (2015). ICH guideline Q2(R1) on validation of analytical procedures. [Link]

Sources

Comparative

A Comparative Guide to the Green Chemistry Metrics of 1-Chloro-1-propene Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis

1-Chloro-1-propene (C₃H₅Cl) is a valuable chlorinated hydrocarbon used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It exists as a mixture of (E) and (Z) stereoisomers.[1][2] Traditionally, the efficiency of a chemical synthesis has been judged primarily by its chemical yield. However, the principles of green chemistry demand a more holistic evaluation, compelling us to consider the overall environmental impact of a chemical process.[3] This guide provides an in-depth comparison of common synthetic routes to 1-chloro-1-propene, evaluated through the lens of key green chemistry metrics. Our objective is to equip researchers and process chemists with the data and insights necessary to select or design syntheses that are not only high-yielding but also environmentally responsible.

To provide a robust and objective comparison, we will evaluate each synthesis based on the following widely-accepted green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[4][5]

  • Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and stoichiometry.[4][6]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the product.[7][8]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[6]

Synthesis Route 1: Dehydrochlorination of 1,2-Dichloropropane

One of the most established methods for producing 1-chloro-1-propene is through the dehydrochlorination of 1,2-dichloropropane.[9] This elimination reaction can be achieved either thermally or, more commonly in laboratory and industrial settings, by using a base.

Reaction Overview & Causality

The core transformation involves the removal of a molecule of hydrogen chloride (HCl) from the 1,2-dichloropropane substrate. The choice of base and reaction conditions is critical; a strong base like alcoholic potassium hydroxide is often used to promote the E2 elimination mechanism, leading to the formation of a double bond.[10][11] While effective, the use of a stoichiometric amount of a strong base is inherently waste-generating, a fact that will be reflected in the green metrics.

Equation 1: Base-Mediated Dehydrochlorination CH₃CHClCH₂Cl + KOH → CH₃CH=CHCl + KCl + H₂O

Experimental Protocol: Base-Mediated Dehydrochlorination

The following protocol is based on established laboratory procedures for dehydrohalogenation.

  • A solution of potassium hydroxide (56.1 g, 1.0 mol) in ethanol (200 mL) is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • The solution is heated to reflux.

  • 1,2-Dichloropropane (113.0 g, 1.0 mol) is added dropwise to the refluxing solution over 1 hour.

  • The reaction mixture is maintained at reflux for an additional 4 hours to ensure complete reaction.

  • After cooling, the precipitated potassium chloride is removed by filtration.

  • The ethanol is removed from the filtrate by distillation.

  • The remaining crude product is washed with water (2 x 100 mL) to remove any remaining salts and base.

  • The organic layer is dried over anhydrous magnesium sulfate and then purified by fractional distillation to yield 1-chloro-1-propene. A typical isolated yield for this procedure is approximately 85% (65.0 g).

Green Chemistry Metric Evaluation

For this evaluation, we will analyze the reaction as described in the protocol above.

  • Atom Economy (AE):

    • AE = [Mass of C₃H₅Cl / (Mass of C₃H₆Cl₂ + Mass of KOH)] * 100%

    • AE = [76.52 / (112.98 + 56.11)] * 100% = 45.3%

    • Insight: The atom economy is inherently low because the potassium and hydroxide ions from the base, as well as one chlorine and one hydrogen atom from the starting material, are not incorporated into the final product, instead forming low-value byproducts (KCl and H₂O).

  • Reaction Mass Efficiency (RME):

    • RME = [Mass of Product Obtained / (Total Mass of Reactants)] * 100%

    • RME = [65.0 g / (113.0 g + 56.1 g)] * 100% = 38.4%

    • Insight: The RME is lower than the AE, directly reflecting the 85% reaction yield.

  • Process Mass Intensity (PMI):

    • PMI = Total Mass In / Mass of Product Out

    • Total Mass In = 113.0 g (C₃H₆Cl₂) + 56.1 g (KOH) + 158 g (Ethanol) + 200 g (Wash Water) ≈ 527.1 g

    • PMI = 527.1 g / 65.0 g = 8.1

    • Insight: The PMI value highlights the significant contribution of solvents and workup materials to the overall process mass. The solvent mass is substantially greater than the reactant mass.

  • E-Factor:

    • E-Factor = (Total Mass In - Mass of Product Out) / Mass of Product Out

    • E-Factor = (527.1 g - 65.0 g) / 65.0 g = 7.1

    • Insight: The E-Factor confirms that for every 1 kg of 1-chloro-1-propene produced, over 7 kg of waste is generated, the majority of which is solvent and aqueous waste.

Synthesis Route 2: Anti-Markovnikov Hydrochlorination of Propene

An alternative approach involves the addition of hydrogen chloride (HCl) to propene. Standard electrophilic addition of HCl to propene follows Markovnikov's rule, yielding 2-chloropropane. To obtain the desired 1-chloro isomer, the reaction must proceed via an anti-Markovnikov addition mechanism, which can be achieved through a free-radical process initiated by peroxides.[12][13]

Reaction Overview & Causality

In the presence of a radical initiator like a peroxide, HCl adds to the propene double bond via a free-radical chain reaction. The regioselectivity is governed by the stability of the radical intermediate. The addition of the chlorine radical to the C1 position of propene results in a more stable secondary radical at the C2 position, leading to the formation of the 1-chloro product. This method has a high theoretical atom economy as, ideally, all atoms from the reactants are incorporated into the final product.

Equation 2: Anti-Markovnikov Hydrochlorination CH₃CH=CH₂ + HCl --(Peroxides)--> CH₃CH₂CH₂Cl (1-chloropropane, intermediate) Note: This reaction primarily yields 1-chloropropane, which would then require a subsequent elimination step to yield 1-chloro-1-propene, adding complexity and waste. A more direct, albeit less common, route would be the hydrochlorination of allene (propadiene).

For a more direct comparison, we will evaluate the Hydrochlorination of Allene , which can directly produce 1-chloro-1-propene.

Equation 3: Hydrochlorination of Allene CH₂=C=CH₂ + HCl → CH₃CH=CHCl

Experimental Protocol: Hydrochlorination of Allene

The following is a representative gas-phase catalytic protocol.

  • A stream of allene gas (40.1 g, 1.0 mol) and hydrogen chloride gas (36.5 g, 1.0 mol) are mixed.

  • The gas mixture is passed through a heated packed-bed reactor containing a copper(I) chloride catalyst on a silica support at 150°C.

  • The exit gas stream is cooled to condense the product.

  • The crude product is washed with a dilute sodium bicarbonate solution to remove any unreacted HCl, followed by water.

  • After drying, the product is purified by distillation. A typical yield is around 90% (68.9 g).

Green Chemistry Metric Evaluation
  • Atom Economy (AE):

    • AE = [Mass of C₃H₅Cl / (Mass of C₃H₄ + Mass of HCl)] * 100%

    • AE = [76.52 / (40.06 + 36.46)] * 100% = 100%

    • Insight: This is an addition reaction where all reactant atoms are incorporated into the desired product, representing the ideal for atom economy.

  • Reaction Mass Efficiency (RME):

    • RME = [Mass of Product Obtained / (Total Mass of Reactants)] * 100%

    • RME = [68.9 g / (40.1 g + 36.5 g)] * 100% = 90.0%

    • Insight: The RME is very high, directly reflecting the excellent 90% yield of this catalytic process.

  • Process Mass Intensity (PMI):

    • PMI = Total Mass In / Mass of Product Out

    • Total Mass In = 40.1 g (Allene) + 36.5 g (HCl) + ~50 g (Wash Solutions) ≈ 126.6 g (Note: catalyst and solvent mass is minimal in this gas-phase process)

    • PMI = 126.6 g / 68.9 g = 1.8

    • Insight: The PMI is dramatically lower than the dehydrochlorination route. This is a direct consequence of the 100% atom economy and the solvent-free nature of the gas-phase reaction, which eliminates the largest source of mass input.

  • E-Factor:

    • E-Factor = (Total Mass In - Mass of Product Out) / Mass of Product Out

    • E-Factor = (126.6 g - 68.9 g) / 68.9 g = 0.8

    • Insight: The E-Factor is less than 1, signifying that less waste is generated than the product itself. This represents a significantly "greener" process compared to the first route.

Comparative Analysis & Summary

To facilitate a direct comparison, the calculated green chemistry metrics for both synthetic routes are summarized below.

MetricRoute 1: DehydrochlorinationRoute 2: Hydrochlorination of AlleneIdeal Value
Atom Economy (AE) 45.3%100% 100%
Reaction Mass Efficiency (RME) 38.4%90.0% 100%
Process Mass Intensity (PMI) 8.11.8 1
E-Factor 7.10.8 0

The data clearly indicates that the hydrochlorination of allene (Route 2) is substantially greener than the base-mediated dehydrochlorination of 1,2-dichloropropane (Route 1) across all metrics.

The primary reason for this stark difference lies in the fundamental nature of the reactions. Route 1 is an elimination reaction that necessitates a stoichiometric base, which is entirely converted into waste byproducts (KCl and H₂O). Furthermore, the use of a large volume of solvent for the reaction and subsequent aqueous workup drastically increases the PMI and E-Factor.

In contrast, Route 2 is a catalytic addition reaction . Its 100% atom economy means that, theoretically, no atoms are wasted. The use of a gas-phase catalytic process minimizes or even eliminates the need for solvents, which are often the largest contributors to process waste in the pharmaceutical and fine chemical industries.[14]

Visualization of the Evaluation Workflow

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a given chemical synthesis, as performed in this guide.

G cluster_0 Step 1: Define Synthesis cluster_1 Step 2: Calculate Theoretical Metrics cluster_2 Step 3: Calculate Practical Metrics cluster_3 Step 4: Compare and Conclude Start Identify Synthetic Route Reactants Define Reactants, Reagents, Solvents, and Conditions Start->Reactants Stoichiometry Balanced Stoichiometric Equation Reactants->Stoichiometry ExpData Gather Experimental Data (Masses of all inputs, Yield) Reactants->ExpData AE Calculate Atom Economy (AE) Stoichiometry->AE Compare Compare Metrics vs. Other Routes and Ideal Values AE->Compare RME Calculate Reaction Mass Efficiency (RME) ExpData->RME PMI Calculate Process Mass Intensity (PMI) ExpData->PMI EFactor Calculate E-Factor ExpData->EFactor RME->Compare PMI->Compare EFactor->Compare Conclusion Draw Conclusion on 'Greenness' Compare->Conclusion

Sources

Validation

Analytical Methodologies for Conformational Resolution of 1-Chloro-1-propene Scaffolds

Executive Summary The 1-chloro-1-propene moiety ( ) represents a unique challenge in structural biology and medicinal chemistry.[1] Unlike symmetric di-haloalkenes, the electronic asymmetry between the methyl group (+I e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 1-chloro-1-propene moiety (


) represents a unique challenge in structural biology and medicinal chemistry.[1] Unlike symmetric di-haloalkenes, the electronic asymmetry between the methyl group (+I effect) and the chlorine atom (-I, +M effect) creates a complex dipole landscape. Furthermore, when this scaffold is derivatized at the allylic (C3) position, allylic 1,3-strain (

)
becomes the dominant force governing molecular shape.

This guide compares the three primary methodologies for resolving these conformers: Scalar Coupling NMR , NOE Difference Spectroscopy , and DFT Computational Modeling . While X-ray crystallography remains the gold standard for solids, this guide focuses on solution-state analysis, critical for understanding bioactivity in drug development.[1]

The Isomeric Challenge: vs. Stability

Before analyzing rotational conformers, one must establish the geometric configuration of the alkene. Unlike simple alkenes, 1-chloro-1-propene derivatives exhibit a counter-intuitive stability profile due to the interplay of steric repulsion and electrostatic forces.[1]

Feature

-Isomer (Trans)

-Isomer (Cis)
Dominant Driver
Steric Interaction Minimal (Me/Cl anti)High (Me/Cl syn)Steric Repulsion
Dipole Moment High (

D)
Lower (

D)
Vector Addition
Thermodynamic Stability More Stable (

kcal/mol)
Less StableSterics outweigh electronics
Boiling Point

C

C
Polarity

Note on Polarity: Contrary to 1,2-dichloroethene (where cis is polar and trans is non-polar), in 1-chloro-1-propene, the electron-donating methyl group and electron-withdrawing chlorine create dipole vectors that are somewhat additive in the trans (


) configuration, leading to a higher dipole moment and boiling point for the 

-isomer.[1]

Comparative Analysis of Methodologies

For a researcher needing to assign configuration and conformation, which tool offers the highest fidelity?

Method A: H NMR Scalar Coupling ( )

The Workhorse for Routine Assignment

This is the fastest and most cost-effective method.[1] The vicinal coupling constant between the olefinic protons is diagnostic.

  • Mechanism: The Karplus relationship dictates that the coupling constant (

    
    ) depends on the dihedral angle.
    
  • Performance:

    • 
      -Isomer:  Large coupling, typically 12.0 – 14.5 Hz .[1]
      
    • 
      -Isomer:  Moderate coupling, typically 6.0 – 8.5 Hz .[1]
      
  • Limitation: If the C2 proton is substituted (e.g., in trisubstituted alkenes), this method fails as there is no vicinal proton partner.

Method B: 1D NOE Difference Spectroscopy

The Solution for Trisubstituted Derivatives

When


-coupling is unavailable (e.g., 1-chloro-2-methyl-1-propene derivatives), Nuclear Overhauser Effect (NOE) is required.[1]
  • Mechanism: Measures through-space magnetic transfer (dipolar coupling,

    
     dependence).[1]
    
  • Protocol: Irradiate the methyl group (C3).

    • 
      -Isomer:  Strong NOE enhancement of the vinylic proton at C1 (distance < 3.0 Å).[1]
      
    • 
      -Isomer:  Negligible NOE enhancement at C1; enhancement seen at C2 proton (if present).[1]
      
Method C: DFT Computational Modeling ( Strain Analysis)

Predictive Power for Rotational Conformers

For derivatives with complex substitution at C3 (e.g., chiral centers), static NMR averages out rotational conformers. DFT is necessary to predict the low-energy rotamers governed by


 strain.[1]
  • Workflow: B3LYP/6-311+G(d,p) geometry optimization.

  • Insight: Calculates the energy penalty of placing a substituent syn to the vinylic hydrogen vs. the vinylic chlorine.

Deep Dive: Allylic ( ) Strain in Derivatives[2][3][4]

When the C3 position is substituted (e.g.,


), the molecule adopts a conformation to minimize the interaction between the C3-substituents and the vinylic group.

The Rule of Thumb: The C3-H bond prefers to be eclipsed with the double bond (


-coplanar) to place the bulkier alkyl groups in the gauche positions, avoiding the severe steric penalty of eclipsing the vinylic substituent.
Visualization of the Analytical Workflow

ConformationalAnalysis Start Unknown 1-Chloro-1-propene Derivative Step1 1H NMR Spectrum Acquisition (CDCl3, 400+ MHz) Start->Step1 Check1 Are Vinylic Protons (H1, H2) Both Present? Step1->Check1 MethodJ Analyze 3J(H1,H2) Coupling Check1->MethodJ Yes MethodNOE 1D NOE Experiment Irradiate C3-Alkyl Group Check1->MethodNOE No (Trisubstituted) ResultE J = 12-14 Hz (E-Isomer) MethodJ->ResultE ResultZ J = 6-8 Hz (Z-Isomer) MethodJ->ResultZ ResultNOE_Z Enhancement of H1 (Z-Isomer) MethodNOE->ResultNOE_Z ResultNOE_E No Enhancement of H1 (E-Isomer) MethodNOE->ResultNOE_E

Figure 1: Decision tree for the stereochemical assignment of 1-chloro-1-propene derivatives.

Experimental Protocols

Protocol 1: Determination of Coupling Constants

Objective: Distinguish


 isomers via scalar coupling.
  • Sample Preparation: Dissolve ~10 mg of the derivative in 0.6 mL of

    
    . Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
    
  • Acquisition:

    • Instrument: 400 MHz or higher (to minimize second-order effects).[1]

    • Spectral Width: 10 ppm.[1]

    • Number of Scans (NS): 16.[1]

    • Pulse Angle:

      
      .[1]
      
  • Processing:

    • Apply Zero Filling to at least 64k points to improve digital resolution.[1]

    • Apply a Gaussian window function (

      
      ) for resolution enhancement.
      
  • Analysis: Locate the vinylic protons (typically

    
     5.8 – 6.2 ppm).[1] Measure the splitting in Hz.
    
    • Validation: If the spectrum is second-order (ABX system), use simulation software (e.g., gNMR or SpinWorks) to extract the true thermodynamic

      
      -values.
      
Protocol 2: 1D Selective NOE Gradient Spectroscopy

Objective: Spatial assignment for trisubstituted alkenes.

  • Sample Preparation: Degas the sample by bubbling argon for 5 minutes. Dissolved oxygen is paramagnetic and accelerates relaxation, killing the NOE signal.

  • Parameter Setup:

    • Pulse Sequence: selnogp (Bruker) or equivalent gradient-selected NOE.[1]

    • Mixing Time (

      
      ): 400 – 800 ms (start with 500 ms).[1]
      
    • Selective Pulse: Gaussian shape, centered on the methyl/allylic resonance.

  • Execution:

    • Run the experiment with the selective pulse on the target.

    • Run an off-resonance control.

  • Interpretation: Subtract the control from the target spectrum. Positive phases indicate spatial proximity (

    
    ).[1]
    

References

  • NIST Chemistry WebBook. (2023).[1] 1-Propene, 1-chloro-, (Z)- Thermochemistry and Spectra. National Institute of Standards and Technology.[1] [Link][1]

  • Hoffmann, R. W. (1989).[1][2] Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews, 89(8), 1841–1860. [Link]

  • Hruska, F., et al. (1967).[1] Proton Magnetic Resonance Spectra of 1-Chloro-1-propene. Canadian Journal of Chemistry, 45, 1081.[3] [Link][1][4]

  • Doc Brown's Chemistry. (2024).[1] Analysis of NMR Spectra of Halogenoalkenes. [Link]

Sources

Comparative

Benchmarking Bond Dissociation Energies: A Comparative Guide for Drug Discovery

Executive Summary In drug development, the Bond Dissociation Energy (BDE)—specifically the Homolytic Bond Dissociation Enthalpy (HBDE)—is a critical physicochemical parameter. It governs metabolic stability (cytochrome P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the Bond Dissociation Energy (BDE)—specifically the Homolytic Bond Dissociation Enthalpy (HBDE)—is a critical physicochemical parameter. It governs metabolic stability (cytochrome P450-mediated hydrogen atom transfer), radical scavenging efficacy (antioxidants), and photostability.

While experimental determination remains the "ground truth," it is resource-intensive and often unfeasible for high-throughput screening. Theoretical calculations (Quantum Mechanics) offer a scalable alternative, provided they are rigorously calibrated against experimental benchmarks.

This guide compares the performance of high-level ab initio composite methods against cost-effective Density Functional Theory (DFT) functionals, validated by experimental data derived from Photoacoustic Calorimetry (PAC) and Time-Resolved Photoionization.

The Experimental Standards: Establishing Ground Truth

Before relying on computation, one must understand the experimental baselines. Not all experimental BDEs are created equal. The choice of experimental method dictates the error margin and the phase (gas vs. solution) of the data.

Comparative Analysis of Experimental Methodologies
FeatureTime-Resolved Photoacoustic Calorimetry (PAC) Guided Ion Beam Mass Spectrometry (GIBMS) Electrochemical (Bordwell) Cycle
Primary Output Heat release (Enthalpy) in solutionThreshold energy in gas phase

via redox potentials & pKa
Phase Solution (Organic solvents)Gas PhaseSolution (DMSO/MeCN)
Precision

1–3 kcal/mol

0.5–2 kcal/mol

2–4 kcal/mol
Throughput Low (Requires synthesis)Very Low (Specialized equipment)Medium (Standard electrochem)
Relevance to Pharma High (Mimics biological solvation)Medium (Fundamental benchmarking)High (pKa/Redox relevant)

Expert Insight: For benchmarking computational methods intended for drug discovery, Gas Phase GIBMS data is preferred for validating the electronic structure method itself (removing solvation error). However, PAC or Bordwell data is superior for validating the predictive model of a drug in a biological environment.

Theoretical Alternatives: Balancing Accuracy and Cost

When experimental data is unavailable, computational chemistry serves as the surrogate. The challenge is selecting a method that balances computational cost (CPU hours) with chemical accuracy (target error < 1 kcal/mol).

The Hierarchy of Accuracy
  • Composite Methods (The Gold Standard): Methods like G4 (Gaussian-4) and CBS-QB3 extrapolate to the complete basis set limit. They are extremely accurate but scale poorly (

    
    ) with system size.
    
  • Hybrid Meta-GGA DFT (The Workhorse): Functionals like M06-2X capture medium-range correlation and are heavily parameterized for thermochemistry.

  • Dispersion-Corrected DFT:

    
    B97X-D  includes long-range dispersion, crucial for large, folded drug-like molecules.
    
  • Standard Hybrid DFT: B3LYP is the historical standard but often fails to predict BDEs accurately due to self-interaction error and lack of dispersion.

Performance Benchmark: Mean Absolute Error (MAE)

Data derived from correlations with the Luo Comprehensive BDE Database.

MethodBasis Set (rec.)MAE (kcal/mol)CPU Cost (Relative)Recommendation
G4 (Composite)0.83100xCalibration / Small Fragments
CBS-QB3 (Composite)1.1060xHigh-Accuracy Validation
M06-2X def2-TZVP1.355xBest Balance for Screening

B97X-D
def2-TZVP1.506xLarge Systems /

-stacking
B3LYP 6-311+G(d,p)3.201xNot Recommended for BDE

Visualizing the Validation Workflow

To ensure scientific integrity, one cannot simply run a calculation and accept the result. The following workflow illustrates the "Self-Validating System" required to correlate theory with experiment.

BDE_Workflow Start Target Molecule (Drug Candidate) ConfSearch Conformational Search (MMFF/Semi-empirical) Start->ConfSearch GeomOpt Geometry Optimization (DFT/B3LYP/6-31G*) ConfSearch->GeomOpt FreqCheck Frequency Check (No Imaginary Freqs?) GeomOpt->FreqCheck Refine Refinement Strategy FreqCheck->Refine No (Imaginary Found) HighLevel Single Point Energy (M06-2X/def2-TZVP or G4) FreqCheck->HighLevel Yes (Minima) Refine->GeomOpt Re-optimize ThermCorr Thermal Corrections (ZPE + Enthalpy @ 298K) HighLevel->ThermCorr RadicalCalc Generate Radical Species (Remove H, Repeat Workflow) ThermCorr->RadicalCalc Parent Done Isodesmic Isodesmic Reaction Scheme (Error Cancellation) ThermCorr->Isodesmic Radical Done RadicalCalc->GeomOpt Process Radical FinalBDE Final BDE Calculation (H_rad + H_atom - H_parent) Isodesmic->FinalBDE

Figure 1: Computational workflow for BDE determination. Note the critical "Isodesmic" step which utilizes error cancellation against known experimental standards to improve accuracy.

Detailed Protocols

Protocol A: Experimental Correlation (The Isodesmic Approach)

Direct calculation of BDE (


) accumulates errors. The Isodesmic Reaction  approach cancels systematic errors by comparing the unknown bond to a similar bond with a known experimental BDE.

The Reaction:



The Formula:



Step-by-Step Methodology:

  • Reference Selection: Choose a reference molecule (

    
    ) structurally similar to your target (
    
    
    
    ) with a high-confidence experimental BDE (e.g., from the Luo database).
  • Geometry Optimization: Optimize both parent and radical forms for Target and Reference using a cost-effective DFT method (e.g., B3LYP/6-31G*).

  • Frequency Analysis: Confirm minima (NImag=0) and extract Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (

    
    ).
    
  • Electronic Energy Refinement: Perform a Single Point Energy (SPE) calculation on the optimized geometries using a high-level functional (e.g., M06-2X/def2-TZVP).

  • Calculation:

    
    
    
    
    
    
    
Protocol B: Solvation Correction (For Biological Relevance)

Gas-phase BDEs often overestimate the bond strength in polar biological environments.

  • Gas Phase: Calculate

    
     as above.
    
  • Solvation Energy: Perform SPE calculations using the SMD (Solvation Model based on Density) model in water (or benzene for lipid bilayers).

    
    
    
  • Thermodynamic Cycle:

    
    
    Note: 
    
    
    
    is a constant (approx -4 kcal/mol in water).

Decision Matrix: Selecting the Right Tool

Not every project requires G4 accuracy. Use this decision tree to optimize resource allocation.

Decision_Matrix Input Project Requirement SizeCheck Molecule Size? Input->SizeCheck Small < 15 Atoms SizeCheck->Small Large > 15 Atoms SizeCheck->Large AccCheck Accuracy Needed? Small->AccCheck wB97 Method: wB97X-D / def2-TZVP Large->wB97 Dispersion Critical HighAcc Calibration/Pub (< 1 kcal/mol) AccCheck->HighAcc MedAcc Screening/Trends (< 2 kcal/mol) AccCheck->MedAcc G4 Method: G4 or CBS-QB3 HighAcc->G4 M06 Method: M06-2X / def2-TZVP MedAcc->M06

Figure 2: Decision matrix for selecting computational methods based on molecular size and accuracy requirements.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241.

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.

Safety & Regulatory Compliance

Safety

1-Chloro-1-propene proper disposal procedures

Operational Guide: Safe Disposal and Management of 1-Chloro-1-propene Part 1: Strategic Safety Overview 1-Chloro-1-propene (cis/trans mixture) presents a dual-threat profile in laboratory waste management: it is highly f...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 1-Chloro-1-propene

Part 1: Strategic Safety Overview

1-Chloro-1-propene (cis/trans mixture) presents a dual-threat profile in laboratory waste management: it is highly flammable (Flash Point < -6°C) and halogenated .[1][2][3] This combination disqualifies it from standard organic solvent waste streams (e.g., acetone/ethanol) and necessitates strict segregation to prevent costly cross-contamination of fuel-blending waste streams and to mitigate dioxin formation risks during incineration.[2]

Critical Directive: Do not treat this merely as "organic waste." It must be managed as a Halogenated Flammable Solvent .[2][4] Failure to segregate this compound often results in the reclassification of entire waste drums, tripling disposal costs and creating regulatory non-compliance under RCRA.[2][4]

Part 2: Chemical Profile & Risk Assessment

Effective disposal requires understanding the physical constraints of the molecule.[2][4] 1-Chloro-1-propene is a low-boiling alkenyl halide, meaning it vaporizes readily at room temperature, creating explosive atmospheres in waste containers if not properly sealed.[1][2][3]

Table 1: Critical Properties for Waste Management

PropertyValueOperational Implication
CAS Number 590-21-6Identifier for waste manifesting.[1][2][3]
Flash Point < -6°C (< 21°F)High Fire Risk. Ground all containers during transfer.[1][2][3][4]
Boiling Point 35–38°CHigh Volatility. Waste containers must be pressure-rated or vented caps used if stored in warm areas.[1][2][3][4]
Density ~0.90 - 0.92 g/mLLighter than water; will float on aqueous layers in separation tanks.[1][2][3][4]
Reactivity PolymerizableMay contain stabilizers (e.g., TBC).[1][2][3][4] Old bottles may form peroxides or polymerize exothermically.[2][4]
Incompatibility Aluminum, Magnesium, OxidizersDo not use metal safety cans made of aluminum.[1][2][3][4] Use Stainless Steel (Type 316) or HDPE.[2][4]

Senior Scientist Insight: Why Aluminum is Dangerous here. Alkenyl halides can undergo dehydrohalogenation or coupling reactions on active metal surfaces (like aluminum or magnesium), potentially leading to exothermic runaway or hydrogen gas evolution.[2][4] Always use glass or polyethylene (HDPE) for waste accumulation.[2][4]

Part 3: Waste Segregation & Containerization Protocol

This protocol ensures compliance with EPA RCRA regulations (typically D001 Ignitable) and optimizes incineration efficiency.[2][4]

Step 1: Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) Jerrycans (5L or 20L).[1][2][3][4]

  • Alternative: Amber Glass (for small volumes < 1L).[2][4]

  • Prohibited: Aluminum containers, standard metal safety cans (unless stainless steel).[2][4]

Step 2: Segregation Logic

You must segregate 1-Chloro-1-propene into the Halogenated Waste Stream .[1][2][3]

  • Halogenated Waste (CORRECT): Contains DCM, Chloroform, 1-Chloro-1-propene.[1][2][3]

    • Destruction Method: High-temperature incineration (>1100°C) with acid gas scrubbing to capture HCl.[1][2][3][4]

  • Non-Halogenated Waste (INCORRECT): Acetone, Methanol, Toluene.[2][4]

    • Destruction Method: Often used as fuel blending for cement kilns.[2][4] Introduction of halogens poisons this catalyst process and violates permit limits.[2][4]

Step 3: Labeling
  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.[2][4]

  • Chemical Name: Write out "1-Chloro-1-propene" fully. Do not use abbreviations like "1-CP."

  • RCRA Code: D001 (Ignitable).[2][4]

Part 4: Disposal Workflow Visualization

The following diagrams illustrate the decision logic and spill response protocols.

Figure 1: Waste Classification & Segregation Logic

WasteLogic Start Waste Generation: 1-Chloro-1-propene CheckState Is it pure or mixed? Start->CheckState Pure Pure Chemical (Expired/Surplus) CheckState->Pure Mixed Reaction Mixture (Solvent Waste) CheckState->Mixed Segregation CRITICAL DECISION: Segregate to Halogenated Stream Pure->Segregation Mixed->Segregation Container Select Container: HDPE or Amber Glass (NO ALUMINUM) Segregation->Container Prevent Cross-Contamination Label Labeling: 1. Full Name 2. Check 'Flammable' & 'Toxic' 3. RCRA: D001 Container->Label Storage Storage: Flammable Cabinet Secondary Containment Label->Storage Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->Disposal

Caption: Decision matrix for segregating 1-Chloro-1-propene to prevent fuel-blending contamination.

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (< 100mL) In Fume Hood Assess->Small Large Large (> 100mL) Or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Small->PPE Evacuate EVACUATE LAB Call EHS Large->Evacuate Absorb Absorb: Use Vermiculite or Solvent Pillows PPE->Absorb Bag Collect: Seal in Vapor-Tight Bag/Container Absorb->Bag Tag Tag as Hazardous Waste (Halogenated) Bag->Tag

Caption: Immediate response logic. Note: Due to low flash point, eliminate ignition sources immediately.

Part 5: Step-by-Step Disposal Procedure

Objective: Safely transfer 1-Chloro-1-propene from benchtop to central accumulation area.

  • Preparation:

    • Ensure the waste container is HDPE or Stainless Steel .[2][4]

    • Verify the container is grounded (bonded) if transferring more than 4L, as static discharge can ignite the vapors (Flash Point < -6°C).[2][4]

    • Work inside a certified chemical fume hood.[2][4]

  • Transfer:

    • Pour the waste slowly using a funnel.[2][4]

    • Do not overfill. Leave at least 10% headspace.[2][4] The high volatility of 1-chloro-1-propene means it will expand significantly if the ambient temperature rises, potentially pressurizing and bursting the container.[1][2][3]

  • Stabilization (Optional but Recommended):

    • If you are disposing of a large quantity of pure, old material, check for polymerization.[2][4] If the liquid is viscous or cloudy, it may be polymerizing.[2][4]

    • Action: Consult EHS immediately.[2][4] They may advise adding a stabilizer (like TBC) to prevent exothermic runaway inside the waste drum.[2][4]

  • Final Sealing:

    • Wipe the threads of the container clean.[2][4] Solvents on threads can degrade the cap seal over time.[2][4]

    • Close the lid tightly.[2][4][5]

  • Manifesting:

    • When requesting pickup, explicitly list "1-Chloro-1-propene" and estimate the percentage.[1][2][3]

    • Regulatory Note: Under RCRA, this is a D001 waste.[2][4] If it is a commercial chemical product being discarded unused, verify if your specific state regulations require U-listing (though federally it is not U-listed, unlike 3-chloropropene/Allyl Chloride which is U003).[2][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11536, 1-Chloro-1-propene.[1][2][3] Retrieved from [Link][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001).[2][4] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Management Guidelines. Retrieved from [Link][2][3][4]

Sources

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